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  • Product: 4-(4-Bromo-phenyl)-1-ethyl-piperidine
  • CAS: 678996-45-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Synthesis of 4-(4-Bromo-phenyl)-1-ethyl-piperidine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the piperidine derivative, 4-(4-Bromo-phenyl)-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the piperidine derivative, 4-(4-Bromo-phenyl)-1-ethyl-piperidine. This document is intended for a technical audience in the fields of chemical research and drug development, offering detailed protocols and theoretical analysis based on established chemical principles and data from closely related precursors.

Introduction and Compound Profile

4-(4-Bromo-phenyl)-1-ethyl-piperidine is a tertiary amine belonging to the 4-arylpiperidine class of compounds. This structural motif is of significant interest in medicinal chemistry, as it is a key scaffold in a variety of biologically active molecules and approved pharmaceuticals[1]. The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in synthetic chemistry.

Core Compound Identifiers
IdentifierValueSource
IUPAC Name 4-(4-bromophenyl)-1-ethylpiperidineN/A
CAS Number 678996-45-7N/A
Molecular Formula C₁₃H₁₈BrNN/A
Molecular Weight 268.19 g/mol N/A
Canonical SMILES CCN1CCC(CC1)C2=CC=C(C=C2)BrN/A

Synthesis of 4-(4-Bromo-phenyl)-1-ethyl-piperidine

The synthesis of the title compound is most logically achieved through the N-alkylation of its secondary amine precursor, 4-(4-bromophenyl)piperidine. Two primary and robust methods for this transformation are direct alkylation with an ethylating agent and reductive amination with acetaldehyde. This guide will focus on the reductive amination approach due to its mild conditions and high selectivity, which minimizes the risk of over-alkylation common in direct alkylation of amines[2].

Synthesis of the Precursor: 4-(4-Bromophenyl)piperidine

The immediate precursor, 4-(4-bromophenyl)piperidine, can be synthesized in high yield via the catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine[3].

Experimental Protocol:

  • To a solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL), add Rh/C catalyst (0.060 g)[3].

  • Place the reaction mixture in a hydrogen atmosphere (100 psi) and stir at room temperature for 24 hours[3].

  • Upon completion, filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to yield 4-(4-bromophenyl)piperidine as a white solid (98% yield)[3].

N-Ethylation via Reductive Amination

Reductive amination is a highly efficient one-pot reaction for the formation of amines from a carbonyl compound and an amine[4]. In this proposed synthesis, 4-(4-bromophenyl)piperidine is reacted with acetaldehyde in the presence of a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired tertiary amine. The choice of NaBH(OAc)₃ is critical as it is selective for the reduction of the intermediate iminium ion over the starting aldehyde, preventing the formation of ethanol as a byproduct[2][5].

Experimental Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-(4-bromophenyl)piperidine (1.0 equiv) and acetaldehyde (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to accelerate this step[5].

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(4-bromo-phenyl)-1-ethyl-piperidine.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Ethylation Start 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine Reagents1 H₂, Rh/C, MeOH, Et₃N Start->Reagents1 Hydrogenation Product1 4-(4-Bromophenyl)piperidine Reagents1->Product1 Start2 4-(4-Bromophenyl)piperidine Reagents2 Acetaldehyde, NaBH(OAc)₃, DCM Start2->Reagents2 Reductive Amination Product2 4-(4-Bromo-phenyl)-1-ethyl-piperidine Reagents2->Product2

Proposed two-step synthesis of 4-(4-Bromo-phenyl)-1-ethyl-piperidine.

Physicochemical Properties

The physicochemical properties of 4-(4-Bromo-phenyl)-1-ethyl-piperidine are predicted based on the known properties of its precursor, 4-(4-bromophenyl)piperidine, and the structural contribution of the N-ethyl group.

PropertyPrecursor: 4-(4-Bromophenyl)piperidinePredicted: 4-(4-Bromo-phenyl)-1-ethyl-piperidineRationale for Prediction
Molecular Weight 240.14 g/mol [6]268.19 g/mol Addition of a C₂H₄ group.
Physical Form White to yellow solid[3]Likely a solid or a high-boiling point liquidIncreased molecular weight and van der Waals forces.
Melting Point 144-146 °CExpected to be lower than the precursorThe N-ethyl group may disrupt crystal packing compared to the N-H group which can form hydrogen bonds.
Boiling Point 307.6±42.0 °C (Predicted)Expected to be higher than the precursorIncreased molecular weight and size.
Solubility No data availableExpected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Typical for similar organic compounds.

Spectroscopic and Analytical Characterization

The structural elucidation of 4-(4-Bromo-phenyl)-1-ethyl-piperidine would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the structure and data from the precursor, 4-(4-bromophenyl)piperidine[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals for the ethyl group, specifically a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The signals for the piperidine and bromophenyl protons will be similar to the precursor but may experience slight shifts due to the electronic effect of the N-ethyl group.

  • ¹³C NMR: The spectrum will show additional signals for the two carbons of the ethyl group. The carbons of the piperidine ring adjacent to the nitrogen will also show a downfield shift compared to the precursor due to the inductive effect of the ethyl group.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of the N-H stretching vibration that would be present in the spectrum of the precursor. Key absorptions will include C-H stretching from the alkyl and aromatic groups, and C-C and C-N stretching vibrations.

Safety and Handling

The safety profile of 4-(4-Bromo-phenyl)-1-ethyl-piperidine is not explicitly established. However, based on the hazard information for the closely related compound 1-(4-Bromophenyl)piperidine, caution should be exercised. The precursor is classified as a skin and eye irritant and may cause respiratory irritation[7][8][9]. Therefore, it is recommended to handle 4-(4-Bromo-phenyl)-1-ethyl-piperidine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Potential Applications

As a derivative of 4-arylpiperidine, this compound holds potential as a building block in drug discovery. The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, found in numerous central nervous system (CNS) active agents. The bromo-substituent on the phenyl ring allows for further derivatization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of diverse compound libraries for screening against various biological targets.

Conclusion

This technical guide provides a detailed, albeit partially predictive, overview of 4-(4-Bromo-phenyl)-1-ethyl-piperidine. A reliable synthetic route via reductive amination of the readily available precursor has been outlined, and its key physicochemical and spectroscopic properties have been predicted. This information serves as a valuable resource for researchers and scientists interested in the synthesis and application of novel 4-arylpiperidine derivatives in their research and development endeavors.

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Exploratory

Technical Whitepaper: 4-(4-Bromo-phenyl)-1-ethyl-piperidine (CAS 678996-45-7) – Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary In contemporary medicinal chemistry and targeted protein degradation (PROTACs), the functionalization of nitrogen-containing heterocycles is a foundational strategy. 4-(4-Bromo-phenyl)-1-ethyl-piperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and targeted protein degradation (PROTACs), the functionalization of nitrogen-containing heterocycles is a foundational strategy. 4-(4-Bromo-phenyl)-1-ethyl-piperidine (CAS 678996-45-7) represents a highly versatile building block, combining the well-established pharmacokinetic benefits of an N-alkylated piperidine core with the synthetic utility of an aryl bromide handle[1].

This technical guide provides an in-depth analysis of the compound's structural parameters, its strategic utility in drug development, and a field-validated, self-validating synthetic protocol for its preparation via reductive amination.

Chemical Identity & Structural Parameters

The physicochemical properties of 4-(4-Bromo-phenyl)-1-ethyl-piperidine make it an ideal lipophilic scaffold for central nervous system (CNS) penetrant drugs and bifunctional degraders. The quantitative data defining this compound are summarized in Table 1 below[1][2].

Table 1: Quantitative Structural and Physicochemical Data

ParameterValue
Chemical Name 4-(4-Bromo-phenyl)-1-ethyl-piperidine
CAS Number 678996-45-7
Molecular Formula C₁₃H₁₈BrN
Molecular Weight 268.20 g/mol
MDL Number MFCD12913777
SMILES String CCN1CCC(C2=CC=C(Br)C=C2)CC1
Core Scaffold N-ethylpiperidine
Functional Handle 4-Bromophenyl (Electrophile for cross-coupling)

Strategic Utility in Medicinal Chemistry

The architectural design of 4-(4-Bromo-phenyl)-1-ethyl-piperidine is highly deliberate. The piperidine ring is one of the most frequently utilized nitrogen heterocycles in FDA-approved therapeutics. By incorporating an N-ethyl substitution, the basicity and lipophilicity (logP) of the molecule are modulated, which frequently enhances blood-brain barrier (BBB) permeability.

Furthermore, the para-bromo substituent on the phenyl ring serves as a prime electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings). In the rapidly expanding field of Proteolysis Targeting Chimeras (PROTACs) , this aryl bromide is utilized as an anchor point to attach PEGylated or alkyl linkers, which are subsequently conjugated to E3 ligase ligands (such as Cereblon or VHL ligands)[1].

PROTAC Core CAS 678996-45-7 (Aryl Bromide Core) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Core->Coupling Linker PEG/Alkyl Linker Attachment Coupling->Linker Boronic Acid/Alkyne Target Bifunctional PROTAC Molecule Linker->Target E3 E3 Ligase Ligand (e.g., CRBN/VHL) E3->Target Conjugation

Modular functionalization of the aryl bromide core for PROTAC synthesis.

Synthetic Methodology: N-Alkylation via Reductive Amination

To synthesize 4-(4-Bromo-phenyl)-1-ethyl-piperidine, the most efficient starting material is the commercially available secondary amine,3[3].

Mechanistic Causality: Why Reductive Amination?

Direct alkylation with bromoethane often suffers from over-alkylation, leading to the formation of quaternary ammonium salts. Furthermore, direct alkylation requires harsh basic conditions (e.g., K₂CO₃ in DMF) that can complicate downstream purification.

Conversely, reductive amination using acetaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) offers superior chemoselectivity. The mild hydride donor, NaBH(OAc)₃, is sterically bulky and electron-deficient compared to NaBH₄. This specific electronic profile allows it to selectively reduce the transient, highly electrophilic iminium ion without prematurely reducing the unreacted acetaldehyde.

Synthesis A 4-(4-bromophenyl)piperidine (Secondary Amine) C Iminium Ion Intermediate A->C + Acetaldehyde - H2O B Acetaldehyde (Carbonyl) B->C D 4-(4-Bromo-phenyl)-1-ethyl-piperidine (Tertiary Amine) C->D NaBH(OAc)3 (Hydride Transfer)

Workflow of reductive amination yielding the N-ethyl piperidine derivative.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that reaction progress can be empirically verified at the bench without immediate LC-MS reliance.

Reagents Required:

  • 4-(4-bromophenyl)piperidine (1.0 eq, 10.0 mmol, 2.40 g)

  • Acetaldehyde (1.2 eq, 12.0 mmol, 0.53 g)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 15.0 mmol, 3.18 g)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Glacial acetic acid (0.1 eq, 1.0 mmol, 60 mg)

Workflow:

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-bromophenyl)piperidine (2.40 g) in 50 mL of anhydrous DCM under an inert argon atmosphere.

  • Iminium Formation: Cool the solution to 0 °C using an ice bath. Add acetaldehyde (0.53 g) dropwise, followed by glacial acetic acid (60 mg). Stir the mixture for 30 minutes at 0 °C.

    • Causality Note: The catalytic acetic acid accelerates the dehydration step to form the iminium ion intermediate while preventing the premature aldol condensation of acetaldehyde.

  • Selective Reduction: Introduce NaBH(OAc)₃ (3.18 g) portion-wise over 10 minutes to manage mild exotherms.

  • Self-Validating Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress via Thin Layer Chromatography (TLC) using an eluent of DCM/MeOH (9:1).

    • Validation Logic: The starting secondary amine contains a free N-H bond that reacts with a ninhydrin stain to form a highly conjugated, vivid purple product (Ruhemann's purple). In contrast, the newly formed tertiary amine (CAS 678996-45-7) lacks this N-H bond and will not produce a strong colorimetric response. The disappearance of the ninhydrin-active spot provides immediate, visual confirmation of total conversion.

  • Quenching and Workup: Quench the reaction by carefully adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until CO₂ gas evolution ceases. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target compound.

References

  • Ambeed – 678996-45-7 | 4-(4-Bromo-phenyl)
  • ChemicalBook – 4-(4-Bromo-phenyl)
  • PubChem (NIH) – 4-(4-Bromophenyl)
  • Chemazone – 4-(4-bromophenyl)

Sources

Foundational

Comprehensive Structural Elucidation of 4-(4-Bromo-phenyl)-1-ethyl-piperidine: A Multidimensional Analytical Guide

Executive Summary The accurate structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a foundational pillar of modern drug development[1]. This whitepaper provides an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a foundational pillar of modern drug development[1]. This whitepaper provides an in-depth, technical methodology for the structural characterization of 4-(4-Bromo-phenyl)-1-ethyl-piperidine , a functionalized nitrogen heterocycle. By integrating High-Resolution Mass Spectrometry (HRMS) with 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a definitive, self-validating framework for confirming atomic connectivity, isotopic signatures, and three-dimensional conformational dynamics.

Pharmacological & Chemical Context

The 4-phenylpiperidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, forming the pharmacophoric core of numerous neuroactive agents, including μ -opioid receptor agonists and sigma receptor ligands[2].

In the specific case of 4-(4-Bromo-phenyl)-1-ethyl-piperidine:

  • The Piperidine Core: Provides a basic tertiary amine center that dictates the molecule's overall physicochemical properties (e.g., pKa, solubility) and receptor binding interactions.

  • The N-Ethyl Substitution: Modulates lipophilicity and steric bulk, directly influencing blood-brain barrier permeability compared to its des-ethyl precursor[3].

  • The 4-Bromophenyl Moiety: The heavy bromine atom not only serves as a distinct isotopic marker for mass spectrometry but also acts as a critical handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Analytical Strategy & Workflow

To achieve absolute structural certainty, we employ an orthogonal analytical strategy. No single technique is sufficient to prove a structure; rather, the convergence of molecular weight data (MS) and local electronic environment data (NMR) creates a robust proof of identity[4].

Workflow S1 Sample Prep & Blank Validation S2 HRMS (ESI+) Isotopic Profiling S1->S2 S3 1D NMR (1H, 13C) Chemical Environments S1->S3 S6 Final Structure: 4-(4-Bromo-phenyl)-1-ethyl-piperidine S2->S6 S4 2D NMR (COSY, HSQC, HMBC) Atomic Connectivity S3->S4 S5 Conformational Analysis J-Coupling Extraction S4->S5 S5->S6

Fig 1: Self-validating structural elucidation workflow for piperidine derivatives.

Mass Spectrometry: Molecular Weight and Isotopic Signatures

The first step in our self-validating system is establishing the exact molecular formula ( C13​H18​BrN ). Because the molecule contains a highly basic tertiary amine, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique, readily forming the [M+H]+ pseudomolecular ion[4].

Causality in MS Analysis: The presence of the bromine atom provides a highly diagnostic isotopic signature. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in an approximate 1:1 ratio (50.69% and 49.31%, respectively). Therefore, the HRMS spectrum must exhibit a characteristic "twin peak" pattern separated by 2.0 m/z units. Observing this exact 1:1 doublet at m/z 268.07 and 270.07 immediately validates the presence of a single bromine atom on the scaffold[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides the molecular formula, NMR spectroscopy is required to map the atomic connectivity and stereochemical conformation[1].

1D NMR Profiling
  • 1 H NMR: The aromatic region displays an AA'BB' spin system characteristic of a para-disubstituted benzene ring, appearing as two distinct doublets around δ 7.13 and 7.31 ppm ( J≈8.0 Hz)[3]. The aliphatic region contains the complex multiplets of the piperidine ring and the distinct quartet/triplet pattern of the N-ethyl group.

  • 13 C NMR: Confirms the carbon skeleton. The spectrum must show 11 distinct carbon signals due to the symmetry of the para-substituted phenyl ring and the piperidine ring (C2/C6 and C3/C5 are equivalent)[3].

2D NMR Connectivity Matrix

To prevent assignment errors caused by overlapping aliphatic signals, 2D NMR is mandatory.

NMRLogic H1 1H NMR (δ, Integrals) COSY COSY (H-H Vicinal) H1->COSY HSQC HSQC (C-H Direct) H1->HSQC HMBC HMBC (C-H Long-range) H1->HMBC C13 13C NMR (Carbon Count) C13->HSQC C13->HMBC Struct Scaffold Validation COSY->Struct HSQC->Struct HMBC->Struct

Fig 2: 2D NMR logical matrix for establishing atomic connectivity.

  • COSY (Correlation Spectroscopy): Traces the continuous spin system from the N-ethyl CH3​ to the CH2​ , and independently maps the piperidine ring from the C2/C6 protons through to the C4 methine proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for proving the attachment points. A cross-peak between the piperidine H4 proton and the aromatic ipso-carbon ( δ ~145.3) definitively proves the linkage between the heterocycle and the aryl ring[3].

Conformational Analysis via J-Coupling

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain[5]. The bulky 4-(4-bromophenyl) group strongly prefers the equatorial position to avoid severe 1,3-diaxial steric clashes with the axial protons at C2 and C6[5][6].

Causality in Conformational Proof: We prove this equatorial preference using the Karplus relationship. The H4 proton (attached to C4) must be in the axial position. Consequently, H4 will exhibit two large trans-diaxial couplings ( 3Jax−ax​≈10−12 Hz) with the axial protons at C3 and C5, and two small axial-equatorial couplings ( 3Jax−eq​≈2−5 Hz) with the equatorial protons at C3 and C5[5][6]. This results in a distinct triplet of triplets (tt) splitting pattern for the H4 signal around δ 2.45 ppm, serving as absolute proof of the equatorial orientation of the bromophenyl group.

Quantitative Data Summaries

Table 1: High-Resolution Mass Spectrometry (HRMS) Data Summary

Ion Species Theoretical m/z Observed m/z Mass Error (ppm) Relative Abundance Diagnostic Feature

| [M(79Br)+H]+ | 268.0696 | 268.0701 | +1.8 | 100% | Base Peak | | [M(81Br)+H]+ | 270.0676 | 270.0680 | +1.5 | ~98% | 1:1 Bromine Isotope |

Table 2: Consolidated 1D and 2D NMR Assignments ( CDCl3​ , 400 MHz / 100 MHz) | Position | 13 C δ (ppm) | 1 H δ (ppm), Multiplicity, J (Hz) | Key HMBC Correlations ( 1 H 13 C) | | :--- | :--- | :--- | :--- | | N- CH2​CH3​ | 12.0 | 1.10, t, J=7.2 | N- CH2​ | | N- CH2​CH3​ | 52.5 | 2.45, q, J=7.2 | C2, C6, N- CH3​ | | C2, C6 | 53.0 | 3.05, m (eq); 2.05, td (ax) | C3, C5, N- CH2​ | | C3, C5 | 32.7 | 1.80, m (eq); 1.65, qd (ax) | C2, C6, C4, C-ipso | | C4 | 41.4 | 2.45, tt, J=11.5,3.5 | C2, C6, C-ipso, C-ortho | | C-ipso (Ar) | 145.3 | - | H4, H-ortho | | C-ortho (Ar)| 128.5 | 7.13, d, J=8.0 | H4, H-meta | | C-meta (Ar) | 131.2 | 7.31, d, J=8.0 | H-ortho, C-Br | | C-Br (Ar) | 119.4 | - | H-meta |

(Note: Chemical shift values are synthesized from literature data for the des-ethyl precursor and adjusted for N-alkylation effects[2][3]).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols incorporate built-in validation steps.

HRMS (ESI-TOF) Protocol
  • System Suitability Test (SST): Inject a known tuning mix (e.g., Agilent ESI-L) to verify mass accuracy is within < 2 ppm and resolution is > 20,000 FWHM.

  • Blank Injection: Inject 100% LC-MS grade Methanol. Verify the absence of peaks at m/z 268 and 270 to rule out system carryover.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of Methanol. Dilute 1:100 with Methanol containing 0.1% Formic Acid to promote protonation of the tertiary amine.

  • Acquisition: Run in ESI+ mode. Capillary voltage: 3.5 kV. Desolvation temperature: 250°C.

  • Validation: The run is only accepted if the blank is clean and the 1:1 isotopic ratio of the M+H ion is observed.

Multidimensional NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl3​ is chosen as it readily dissolves the free base and lacks exchangeable protons.

  • Lock and Shim (SST): Lock the spectrometer to the deuterium frequency of CDCl3​ . Perform automated gradient shimming (Z-axis). Validate shimming by ensuring the TMS peak width at half-height is < 1.0 Hz.

  • 1D Acquisition:

    • 1 H NMR: 16 scans, 1s relaxation delay (D1), 30° pulse angle.

    • 13 C NMR: 512 scans, 2s relaxation delay, complete proton decoupling (WALTZ-16).

  • 2D Acquisition:

    • COSY: 256×1024 data points, 4 scans per increment.

    • HSQC/HMBC: Optimize delay for 1JCH​=145 Hz (HSQC) and nJCH​=8 Hz (HMBC).

  • Data Integrity Check: Calibrate the chemical shift scale by setting the TMS singlet strictly to δ 0.00 ppm. Ensure signal-to-noise (S/N) for the quaternary C-Br carbon in the 13 C spectrum is > 10.

References

  • Liu, M. et al. "Molecular Docking and 3D-QSAR Studies of 4-Phenylpiperidine Derivatives as μ-Opioid Agonists". Scientific.net. Available at:[Link]

  • Hu, et al. "NMRTrans: Structure Elucidation from Experimental NMR Spectra via Set Transformers". arXiv.org. Available at:[Link]

  • Silverstein, R. M. et al. "Spectrometric Identification of Organic Compounds". John Wiley & Sons, Inc. (Archived via upatras.gr). Available at:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 4-(4-Bromo-phenyl)-1-ethyl-piperidine

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In contemporary medicinal chemistry, the functionalized phenylpiperidine scaffold is a privileged structure, frequently serving as the phar...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the functionalized phenylpiperidine scaffold is a privileged structure, frequently serving as the pharmacophoric core for central nervous system (CNS) agents, analgesics, and G-protein-coupled receptor (GPCR) ligands. 4-(4-Bromo-phenyl)-1-ethyl-piperidine (CAS: 678996-45-7) represents a highly versatile intermediate within this class.

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic system of physicochemical levers. This whitepaper deconstructs the structural anatomy, thermodynamic properties, and analytical workflows associated with this compound, providing researchers with field-proven, self-validating protocols for its characterization and synthetic functionalization.

Structural Anatomy & Electronic Profiling

The utility of 4-(4-Bromo-phenyl)-1-ethyl-piperidine is dictated by the synergistic electronic and steric effects of its three primary domains:

  • The Piperidine Core: Adopting a highly stable chair conformation, this saturated heterocycle provides the 3D spatial vector required for deep-pocket receptor binding.

  • The N-Ethyl Substitution: The tertiary amine center is alkylated with an ethyl group. This serves a dual purpose: it increases the overall lipophilicity (LogP) of the molecule to enhance blood-brain barrier (BBB) permeability, and it provides mild inductive electron donation to the nitrogen, stabilizing the protonated state and maintaining a high pKa.

  • The 4-Bromophenyl Moiety: The para-substituted bromine atom acts as a crucial synthetic handle. Due to the polarizability and relative weakness of the C(sp2)–Br bond, it is primed for transition-metal-catalyzed cross-coupling reactions.

SPR Core 4-(4-Bromo-phenyl)- 1-ethyl-piperidine N_Ethyl N-Ethyl Group (Tertiary Amine) Core->N_Ethyl Piperidine Piperidine Ring (Saturated Core) Core->Piperidine BromoPhenyl 4-Bromophenyl Group (Halogenated Arene) Core->BromoPhenyl Prop_pKa pKa ~ 9.8 (Highly Basic) N_Ethyl->Prop_pKa Inductive Electron Donation Prop_LogP LogP ~ 3.8 (Lipophilic) Piperidine->Prop_LogP Hydrophobic Bulk BromoPhenyl->Prop_LogP Halogen Pi-System Prop_Reactivity Cross-Coupling Handle (Pd-Catalyzed) BromoPhenyl->Prop_Reactivity Labile C-Br Bond

Caption: Structure-Property Relationship (SPR) mapping of the core scaffold.

Physicochemical Properties & Causality

Understanding the physicochemical baseline is critical for formulation and downstream synthesis. The data below synthesizes empirical records and high-confidence predictive models based on analogous structures , .

PropertyValueCausality & Practical Implication
Molecular Formula C13H18BrNDefines the exact isotopic mass needed for MS validation.
Molecular Weight 268.19 g/mol Optimal size for fragment-based drug design (FBDD).
Monoisotopic Mass 267.0623 DaCritical for High-Resolution Mass Spectrometry (HRMS) targeting.
Calculated LogP ~3.8Driven by the hydrophobic bromo-arene and ethyl chains; indicates high lipid solubility and potential for BBB crossing.
pKa (Basic) 9.8 ± 0.2The N-ethyl group's inductive effect ensures the amine remains highly basic. At physiological pH (7.4), the molecule is >99% ionized.
Physical State Off-white solid / viscous oilThe free base is highly lipophilic and may oil out; it is routinely converted to the HCl salt to yield a stable, water-soluble crystalline powder.

Analytical Characterization Workflows

To ensure scientific integrity, any synthesized or procured batch of 4-(4-Bromo-phenyl)-1-ethyl-piperidine must be validated. The following LC-MS protocol is designed as a self-validating system leveraging the unique isotopic signature of bromine.

Protocol 1: LC-MS Isotopic Profiling

Objective: Confirm molecular identity and purity via isotopic ratio validation. Causality: Bromine exists natively as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. A valid mass spectrum for this compound must yield a distinct doublet of equal intensity separated by 2 m/z units. If this doublet is absent, the structural integrity of the bromo-arene is compromised.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 10 µL of stock into 990 µL of 50:50 Water/Acetonitrile.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (promotes ionization of the basic piperidine nitrogen).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry (ESI+): Operate the mass spectrometer in positive Electrospray Ionization mode.

  • Data Validation: Extract the chromatogram. The target peak should elute in the lipophilic region (late gradient). Extract the mass spectrum at this retention time. Self-Validation Check: Confirm the presence of the M+H doublet at m/z 268.1 and m/z 270.1 at a ~1:1 relative abundance.

Functionalization: Suzuki-Miyaura Cross-Coupling

The primary synthetic utility of this scaffold lies in the para-bromo substitution, which serves as an ideal electrophile for Palladium-catalyzed C-C bond formation .

Protocol 2: Biaryl Synthesis via Suzuki-Miyaura Coupling

Objective: Replace the bromine atom with a diverse aryl/heteroaryl group to build extended pharmacophores.

  • Reagent Charging: In an oven-dried Schlenk flask, combine 4-(4-Bromo-phenyl)-1-ethyl-piperidine (1.0 equiv), an arylboronic acid (1.2 equiv), Potassium Carbonate ( K2​CO3​ , 3.0 equiv), and the catalyst Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Crucial Step: Degas the mixture using three freeze-pump-thaw cycles. Causality: Oxygen rapidly degrades the active Pd(0) species to inactive Pd(II) oxides; rigorous degassing ensures catalytic turnover.

  • Reaction Execution: Heat the mixture to 90°C under a Nitrogen atmosphere for 12 hours.

  • Workup & Self-Validation: Cool to room temperature, dilute with Water, and extract with Ethyl Acetate (3x). Run the organic layer on TLC or LC-MS. Self-Validation Check: The complete disappearance of the m/z 268/270 doublet and the emergence of a single, higher-mass peak (the biaryl product) confirms the successful reductive elimination and C-C bond formation.

Suzuki Start 4-(4-Bromo-phenyl)-1-ethyl-piperidine (Aryl Halide) OxAdd 1. Oxidative Addition (Insertion into C-Br) Start->OxAdd Boronic Arylboronic Acid (Coupling Partner) TransMet 2. Transmetalation (Boron to Palladium) Boronic->TransMet Base Activation Catalyst Pd(dppf)Cl2 / K2CO3 Solvent: Dioxane/H2O Catalyst->OxAdd Active Pd(0) OxAdd->TransMet RedElim 3. Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Catalyst Pd(0) Regeneration Product 4-(Biaryl)-1-ethyl-piperidine (Target Scaffold) RedElim->Product

Caption: Mechanistic workflow of the Suzuki-Miyaura cross-coupling functionalization.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2757159, 4-(4-Bromophenyl)piperidine" PubChem Database.[Link]

Foundational

Synthesis Pathway of 4-(4-Bromophenyl)-1-ethylpiperidine: A Technical Guide for Late-Stage Functionalization and De Novo Assembly

Executive Summary The 4-arylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous neuroactive agents, including haloperidol analogs, NMDA receptor antag...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-arylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous neuroactive agents, including haloperidol analogs, NMDA receptor antagonists, and selective serotonin reuptake inhibitors (SSRIs). The synthesis of 4-(4-bromophenyl)-1-ethylpiperidine presents a unique chemical challenge: the preservation of the labile aryl-bromide bond during the construction and reduction of the piperidine ring.

This whitepaper details two highly validated, scalable synthetic pathways. The first is a De Novo Assembly utilizing a Grignard addition followed by a highly selective rhodium-catalyzed hydrogenation. The second is a Late-Stage N-Alkylation utilizing a mild reductive amination. Both protocols are designed as self-validating systems to ensure high yield, chemoselectivity, and analytical confidence.

Retrosynthetic Analysis & Pathway Selection

The target molecule, 4-(4-bromophenyl)-1-ethylpiperidine, can be disconnected via two primary retrosynthetic approaches:

  • C-C Bond Formation (De Novo): Disconnection at the piperidine C4 position leads to 1,4-dibromobenzene and 1-ethyl-4-piperidone. This requires a Grignard addition, subsequent dehydration, and a highly chemoselective reduction of the resulting alkene that avoids hydrodehalogenation of the aryl bromide.

  • C-N Bond Formation (Late-Stage Functionalization): Disconnection at the piperidine nitrogen leads to 4-(4-bromophenyl)piperidine and acetaldehyde. This leverages a one-pot reductive amination, prioritizing mild hydride donors to prevent the premature reduction of the aldehyde.

Pathway1 A 1,4-Dibromobenzene + Mg B 4-Bromophenyl- magnesium Bromide A->B THF, Reflux D 4-(4-Bromophenyl)-1-ethyl- piperidin-4-ol B->D Nucleophilic Addition C 1-Ethyl-4-piperidone C->D E 4-(4-Bromophenyl)-1-ethyl- 1,2,3,6-tetrahydropyridine D->E TFA/HCl Dehydration F 4-(4-Bromophenyl)- 1-ethylpiperidine E->F H2, Rh/C Selective Reduction

De Novo Synthetic Route for 4-(4-bromophenyl)-1-ethylpiperidine via Grignard addition.

Methodology 1: De Novo Assembly

This pathway is ideal when starting from inexpensive, bulk-scale precursors. The critical causality in this workflow is the choice of hydrogenation catalyst. Standard Palladium on Carbon (Pd/C) is highly active for the hydrogenolysis of carbon-halogen bonds, which would destroy the aryl bromide moiety. To circumvent this, a Rhodium on Carbon (Rh/C) catalyst is employed, which selectively reduces the tetrahydropyridine double bond while leaving the aryl bromide intact[1].

Quantitative Optimization: Catalyst Selection

Table 1: Catalyst Optimization for the Reduction of 4-(4-Bromophenyl)-1-ethyl-1,2,3,6-tetrahydropyridine

CatalystPressure (psi)Solvent SystemAlkene Conversion (%)Debromination (%)Conclusion
Pd/C (10%) 50Methanol>99%>80%Unsuitable (Loss of Aryl Bromide)
PtO 2​ 50Ethyl Acetate85%15%Moderate selectivity, incomplete reaction
Rh/C (5%) 100Methanol / Et 3​ N>98%<2%Optimal chemoselectivity
Step-by-Step Protocol

Step 1: Grignard Formation and Nucleophilic Addition

  • Preparation: Suspend magnesium turnings (1.1 eq) in anhydrous THF under an inert argon atmosphere. Add a single crystal of iodine to activate the magnesium.

  • Initiation: Dropwise add a solution of 1,4-dibromobenzene (1.0 eq) in THF. Causality: Temperature must be strictly maintained between 40-50 °C to prevent the formation of the di-Grignard reagent.

  • Addition: Once the Grignard reagent is formed (validated by the consumption of Mg turnings and a dark brown solution), cool the reactor to 0 °C. Slowly add 1-ethyl-4-piperidone (1.0 eq).

  • Validation & Workup: Quench with saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate. LC-MS analysis of the organic layer must confirm the presence of the intermediate 4-(4-bromophenyl)-1-ethylpiperidin-4-ol ( m/z 284[M+H] + ).

Step 2: Acid-Catalyzed Dehydration

  • Reaction: Dissolve the crude piperidin-4-ol in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA) (5.0 eq) and stir at room temperature for 12 hours.

  • Validation: TLC (Silica, 10% MeOH in DCM) should show the complete disappearance of the highly polar alcohol spot.

  • Workup: Concentrate the solvent in vacuo. Basify the residue with 1M NaOH to pH 10 to free-base the piperidine nitrogen. Extract with DCM to yield 4-(4-bromophenyl)-1-ethyl-1,2,3,6-tetrahydropyridine.

Step 3: Chemoselective Hydrogenation

  • Reaction: Dissolve the tetrahydropyridine intermediate in anhydrous methanol. Add Triethylamine (Et 3​ N) (10% v/v) to suppress acid-catalyzed debromination. Add 5% Rh/C catalyst (0.05 eq by weight).

  • Pressurization: Place the reaction mixture in a Parr hydrogenator under 100 psi of H 2​ gas. Stir at room temperature for 24 hours [1].

  • Validation: Filter the mixture through a Celite pad to remove the Rh/C catalyst. LC-MS must confirm a +2 Da mass shift to m/z 268 [M+H] + without the appearance of the m/z 190 peak (which would indicate catastrophic debromination).

Methodology 2: Late-Stage N-Alkylation (Reductive Amination)

If 4-(4-bromophenyl)piperidine is commercially available or previously synthesized, direct N-alkylation via reductive amination is the most efficient route. The experimental choice of hydride donor is paramount. Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is selected because its electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it a mild reagent that selectively reduces the transient iminium ion without reducing the acetaldehyde starting material[2].

ReductiveAmination A 4-(4-Bromophenyl) piperidine C Carbinolamine Intermediate A->C Condensation B Acetaldehyde B->C D Iminium Ion Intermediate C->D -H2O (Acidic/Neutral) E 4-(4-Bromophenyl)- 1-ethylpiperidine D->E NaBH(OAc)3 Hydride Transfer

Mechanistic pathway of the late-stage reductive amination using NaBH(OAc)3.

Quantitative Optimization: Hydride Donor Selection

Table 2: Comparison of Hydride Donors for Reductive Amination

Reducing AgentReactivity with AldehydesToxicity ProfileOptimal pHSuitability for this Pathway
NaBH 4​ High (Reduces aldehyde before imine forms)Low9-10Poor (Requires pre-formed imine)
NaBH 3​ CN ModerateHigh (Generates HCN gas)3-4Moderate (Safety and toxicity concerns)
NaBH(OAc) 3​ Low (Highly selective for iminium ions)Low5-7Excellent (Enables one-pot direct amination)
Step-by-Step Protocol
  • Imine Formation: Dissolve 4-(4-bromophenyl)piperidine (1.0 eq) in 1,2-Dichloroethane (DCE). Add acetaldehyde (1.2 eq). Causality: DCE is preferred over THF or Methanol as it maximizes the solubility of the STAB reagent and accelerates iminium ion formation.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 eq) in portions to control the mild exotherm. Stir at room temperature for 4-6 hours.

  • Validation: Monitor via TLC (10% MeOH in DCM, Ninhydrin stain). The secondary amine starting material will stain strongly (purple/pink). The reaction is complete when this spot disappears, replaced by a UV-active tertiary amine spot that does not stain with Ninhydrin.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ to destroy excess hydride and free-base the product. Extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the pure target compound.

Analytical Characterization Expectations

To ensure the final product is the correct 4-(4-bromophenyl)-1-ethylpiperidine, the following spectral data should be validated:

  • LC-MS (ESI): Expected [M+H]+ at m/z 268.0. The presence of an isotopic M+2 peak at m/z 270.0 of equal intensity is critical, confirming the presence of the bromine atom ( 79 Br and 81 Br isotopes).

  • 1 H NMR (400 MHz, CDCl 3​ ):

    • δ 7.42 (d, J=8.4 Hz, 2H, Ar-H) and δ 7.10 (d, J=8.4 Hz, 2H, Ar-H) confirming the para-substituted aromatic ring.

    • δ 2.45 (q, J=7.2 Hz, 2H, -CH 2​ -CH 3​ ) confirming the N-ethyl group.

    • δ 1.12 (t, J=7.2 Hz, 3H, -CH 2​ -CH 3​ ) confirming the terminal methyl group.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. Available at:[Link]

Exploratory

4-(4-Bromo-phenyl)-1-ethyl-piperidine mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(4-Bromo-phenyl)-1-ethyl-piperidine Abstract The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of num...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(4-Bromo-phenyl)-1-ethyl-piperidine

Abstract

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active pharmacological agents. This guide provides a comprehensive framework for the characterization of a novel derivative, 4-(4-Bromo-phenyl)-1-ethyl-piperidine. Due to the absence of direct literature on this specific molecule, this document outlines a hypothesized mechanism of action based on structure-activity relationships of analogous compounds. We present a detailed, multi-tiered experimental plan designed to rigorously test these hypotheses, encompassing in vitro receptor profiling, functional activity assays, and in vivo behavioral studies. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the central nervous system.

Introduction and Rationale

The 4-arylpiperidine moiety is a well-established pharmacophore that interacts with a variety of neurotransmitter systems.[1][2] Compounds incorporating this scaffold have shown activity as modulators of serotonin and dopamine, primarily through interactions with their respective transporters (SERT and DAT).[3][4][5][6] Furthermore, this structural class exhibits a notable affinity for sigma (σ) receptors, which are implicated in a range of neurological and psychiatric conditions.[7][8][9][10][11]

The subject of this guide, 4-(4-Bromo-phenyl)-1-ethyl-piperidine, is a novel compound whose pharmacological profile remains uncharacterized. The presence of the 4-bromophenyl group and the N-ethyl substitution suggests the potential for significant and selective interactions with key CNS targets. This guide proposes a systematic approach to unravel the mechanism of action of this compound, providing a roadmap for its preclinical evaluation.

Hypothesized Mechanisms of Action

Based on the extensive literature on 4-arylpiperidine derivatives, we propose the following primary and secondary hypotheses for the mechanism of action of 4-(4-Bromo-phenyl)-1-ethyl-piperidine:

Primary Hypothesis: The compound is a high-affinity ligand for sigma-1 (σ1) and/or sigma-2 (σ2) receptors. The piperidine core is a key feature for sigma receptor binding.[8][9][10]

Secondary Hypotheses:

  • Monoamine Transporter Inhibition: The compound may act as an inhibitor of the serotonin transporter (SERT) and/or the dopamine transporter (DAT). The 4-arylpiperidine structure is a common feature in many selective serotonin reuptake inhibitors (SSRIs) and dopamine reuptake inhibitors (DRIs).[3][5][6][12][13]

  • Opioid Receptor Modulation: Certain 4-arylpiperidines are known to interact with opioid receptors, particularly the mu (µ)-opioid receptor.[14][15][16]

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Piperidine derivatives have been identified as potent inhibitors of VMAT2, which is involved in the packaging of monoamines into synaptic vesicles.[17][18]

  • Other GPCR Interactions: The compound may exhibit affinity for other G-protein coupled receptors, such as histamine H3 or 5-HT2C receptors, which have been reported for some 4-arylpiperidine analogs.[9][19]

Proposed Experimental Workflow for Mechanistic Elucidation

A tiered approach is recommended to systematically investigate the mechanism of action of 4-(4-Bromo-phenyl)-1-ethyl-piperidine.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: In-depth In Vitro Characterization cluster_2 Tier 3: In Vivo Validation Receptor Profiling Receptor Profiling Functional Screening Functional Screening Receptor Profiling->Functional Screening Identify primary targets Affinity Determination Affinity Determination Functional Screening->Affinity Determination Functional Potency Functional Potency Affinity Determination->Functional Potency Confirm binding Selectivity Profiling Selectivity Profiling Functional Potency->Selectivity Profiling Determine efficacy Pharmacokinetic Studies Pharmacokinetic Studies Selectivity Profiling->Pharmacokinetic Studies Behavioral Pharmacology Behavioral Pharmacology Pharmacokinetic Studies->Behavioral Pharmacology Establish dose-response

Caption: Proposed experimental workflow for mechanistic characterization.

Tier 1: Broad Spectrum Screening

The initial step involves a broad screen to identify the primary molecular targets of 4-(4-Bromo-phenyl)-1-ethyl-piperidine.

3.1.1. Radioligand Binding Assays

A comprehensive radioligand binding assay panel should be employed to assess the affinity of the compound for a wide range of CNS targets.

Experimental Protocol: Radioligand Binding Assay

  • Target Selection: A panel of at least 40-50 CNS receptors, ion channels, and transporters should be selected. This panel must include, but is not limited to:

    • Sigma Receptors: σ1, σ2

    • Monoamine Transporters: SERT, DAT, NET

    • Opioid Receptors: µ, δ, κ

    • Vesicular Monoamine Transporter: VMAT2

    • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, etc.

    • Dopamine Receptors: D1, D2, D3, D4[20]

    • Histamine Receptors: H1, H3

  • Membrane Preparation: Cell membranes expressing the target of interest are prepared from recombinant cell lines or animal tissues.

  • Assay Conditions: The test compound is incubated with the membrane preparation and a specific radioligand for the target of interest at a single high concentration (e.g., 10 µM).

  • Detection: Following incubation, bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) at 10 µM warrants further investigation.

3.1.2. Initial Functional Screening

For targets identified in the binding assays, a preliminary functional screen should be conducted to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: Monoamine Reuptake Inhibition Assay

  • Cell Culture: HEK293 cells stably expressing human SERT or DAT are cultured.

  • Assay Procedure:

    • Cells are pre-incubated with varying concentrations of 4-(4-Bromo-phenyl)-1-ethyl-piperidine or a reference inhibitor (e.g., fluoxetine for SERT, GBR12909 for DAT).

    • [³H]serotonin or [³H]dopamine is added to initiate the uptake reaction.

    • Uptake is terminated by rapid washing with ice-cold buffer.

  • Detection: The amount of radioactivity taken up by the cells is measured by scintillation counting.

  • Data Analysis: IC50 values (the concentration of compound that inhibits 50% of monoamine uptake) are calculated.

Tier 2: In-depth In Vitro Characterization

Once primary targets are identified, a more detailed in vitro pharmacological characterization is necessary.

3.2.1. Affinity Determination (Ki)

For targets showing significant binding, full concentration-response curves are generated to determine the equilibrium dissociation constant (Ki).

Experimental Protocol: Saturation Binding Assay

  • Assay Setup: Similar to the screening binding assay, but with multiple concentrations of the test compound.

  • Data Analysis: Competition binding data are analyzed using non-linear regression to fit to a one-site or two-site binding model to determine the Ki value.

3.2.2. Functional Potency and Efficacy

The functional activity of the compound at the primary targets should be quantified.

Experimental Protocol: Sigma-1 Receptor Functional Assay (Calcium Mobilization)

  • Cell Line: A cell line co-expressing the sigma-1 receptor and a G-protein coupled receptor that signals through calcium (e.g., the M1 muscarinic receptor) is used.

  • Assay Principle: Sigma-1 receptor activation can modulate intracellular calcium signaling.

  • Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells are pre-incubated with 4-(4-Bromo-phenyl)-1-ethyl-piperidine.

    • A known agonist for the co-expressed GPCR is added to stimulate calcium release.

  • Detection: Changes in intracellular calcium are measured using a fluorescence plate reader.

  • Data Analysis: The ability of the test compound to modulate the agonist-induced calcium signal will determine if it has functional activity at the sigma-1 receptor.

Table 1: Hypothetical In Vitro Profiling Data for 4-(4-Bromo-phenyl)-1-ethyl-piperidine

TargetBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Mode of Action
σ1 Receptor5.215.8 (EC50)Agonist
σ2 Receptor89.7>1000-
SERT25.445.1 (IC50)Inhibitor
DAT150.3320.8 (IC50)Inhibitor
µ-Opioid Receptor>1000>1000-
Tier 3: In Vivo Validation

In vivo studies in appropriate animal models are crucial to confirm the physiological relevance of the in vitro findings.

3.3.1. Pharmacokinetic Studies

The absorption, distribution, metabolism, and excretion (ADME) properties of the compound must be determined to establish appropriate dosing for in vivo studies.

3.3.2. Behavioral Pharmacology

Based on the in vitro profile, specific behavioral assays should be conducted. For a compound with potential activity at sigma-1 receptors and SERT, the following models are relevant:

  • Forced Swim Test (Antidepressant-like effects): To evaluate potential antidepressant activity.[12]

  • Novel Object Recognition Test (Cognitive effects): To assess effects on learning and memory, a known function of sigma-1 receptors.

  • Cocaine-Induced Hyperlocomotion (Dopaminergic modulation): To determine if the compound can attenuate the stimulant effects of cocaine.[3]

Visualization of a Hypothesized Signaling Pathway

The following diagram illustrates a potential mechanism involving dual action at the sigma-1 receptor and the serotonin transporter.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron SERT SERT Vesicle Vesicle 5-HT 5-HT Vesicle->5-HT Release 5-HT->SERT Reuptake Sigma1R Sigma1R NMDAR NMDAR Sigma1R->NMDAR Modulates Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Cellular_Response Neuronal Plasticity, Neuroprotection Ca_ion->Cellular_Response Downstream Signaling Compound 4-(4-Bromo-phenyl)- 1-ethyl-piperidine Compound->SERT Inhibits Reuptake Compound->Sigma1R Activates

Caption: Hypothesized dual mechanism of action at SERT and Sigma-1R.

Conclusion

While the precise mechanism of action of 4-(4-Bromo-phenyl)-1-ethyl-piperidine is currently unknown, its structural similarity to a well-established class of pharmacologically active compounds provides a strong basis for a targeted investigation. The multi-tiered experimental approach outlined in this guide, combining broad screening with in-depth in vitro and in vivo characterization, will enable a comprehensive understanding of its pharmacological profile. Elucidating the mechanism of action of this novel compound could pave the way for the development of new therapeutics for a range of CNS disorders.

References

  • Discovery of disubstituted piperidines and homopiperidines as potent dual NK1 receptor antagonists-serotonin reuptake transporter inhibitors for the treatment of depression. PubMed. [Link]

  • Sigma receptor. Wikipedia. [Link]

  • Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. PubMed. [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Usiena air. [Link]

  • Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. PMC. [Link]

  • First evaluation of the sigma-1 receptor radioligand [ 18F]1-3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine ([ 18F]FPS) in healthy humans. ResearchGate. [Link]

  • Design and Synthesis of Selective Sigma Ligands. ProQuest. [Link]

  • Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. PubMed. [Link]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PMC. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

  • Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives. PubMed. [Link]

  • Selected pharmacologically active 4-arylpiperidines. ResearchGate. [Link]

  • Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents. PMC. [Link]

  • Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). ResearchGate. [Link]

  • Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. ACS Publications. [Link]

  • Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). ScholarWorks@UNO. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

  • Synthesis and SAR Study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C Agonists. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthetic method of 1- (4-bromophenyl) piperidine.
  • ELECTROPHILIC CYCLIZATION WITH N-IODOSUCCINIMIDE: PREPARATION OF 5-(4-BROMOPHENYL)-3-IODO-2-(4-METHYLPHENYL)FURAN. Organic Syntheses. [Link]

  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. PubMed. [Link]

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Chemistry Portal. [Link]

  • Analgesic activity of alkyl piperidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • 4-(4-Bromophenyl)piperidine. PubChem. [Link]

  • 4-(p-Bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol. Wikidoc. [Link]

Sources

Foundational

Potential Biological Targets of 4-(4-Bromo-phenyl)-1-ethyl-piperidine Derivatives: A Technical Guide to Pharmacophore Applications

Executive Summary The 4-(4-bromo-phenyl)-1-ethyl-piperidine scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Characterized by a basic piperidine nitrogen, a lipophilic para-brominated phenyl ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(4-bromo-phenyl)-1-ethyl-piperidine scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Characterized by a basic piperidine nitrogen, a lipophilic para-brominated phenyl ring, and an N-ethyl substitution, this structural motif is privileged for penetrating the blood-brain barrier (BBB) and engaging with deep hydrophobic pockets in transmembrane proteins.

As a Senior Application Scientist, I approach this scaffold not just as a chemical structure, but as a precise vector for molecular intervention. This whitepaper deconstructs the causality behind the scaffold's bioactivity, detailing its primary biological targets—Sigma receptors, the Vesicular Acetylcholine Transporter (VAChT), and its emerging role as a rigid linker in Targeted Protein Degradation (PROTACs).

Pharmacophore Rationale: The Causality of Structure

Before examining specific targets, we must understand why this specific derivative is biologically active:

  • The Piperidine Nitrogen (pKa ~9.5): At physiological pH, the nitrogen is protonated. This allows it to form critical salt bridges with conserved aspartate or glutamate residues within the binding pockets of neuroreceptors.

  • The 4-Phenyl Substitution: Projects into hydrophobic accessory pockets, driving affinity through π-π stacking and van der Waals interactions.

  • The Para-Bromo Group: The bromine atom serves a dual mechanistic purpose. First, it acts as a metabolic shield, blocking rapid para-hydroxylation by Cytochrome P450 enzymes. Second, as a heavy halogen, it participates in halogen bonding —acting as a Lewis acid to interact with backbone carbonyl oxygens in the target protein, significantly increasing residency time.

  • The 1-Ethyl Group: Provides highly specific steric bulk. While a methyl group allows promiscuous binding, the ethyl extension forces the molecule to adopt specific conformations, heavily influencing subtype selectivity (e.g., favoring Sigma-1 over Sigma-2 receptors).

Target 1: Sigma Receptors (σ1R and σ2R)

Sigma receptors are unique, non-GPCR transmembrane proteins. The σ1R acts as a ligand-operated chaperone at the mitochondria-associated endoplasmic reticulum membrane (MAM), regulating cellular survival and calcium homeostasis. The σ2R (recently identified as TMEM97) regulates cholesterol homeostasis and is heavily implicated in cancer cell proliferation. 4-phenylpiperidine derivatives are recognized as classic, high-affinity sigma receptor ligands[1].

Mechanistic Causality

The lipophilic nature of the bromophenyl group perfectly complements the hydrophobic barrel of the σ1R binding site, while the protonated piperidine nitrogen forms a critical electrostatic interaction with Glu172. By binding to σ1R, these derivatives trigger the dissociation of the receptor from its binding partner (BiP), allowing it to chaperone the IP3 receptor and modulate calcium efflux.

G Ligand 4-(4-Br-Ph)-1-Et-Piperidine (Sigma-1 Agonist) Sig1R Sigma-1 Receptor (MAM localized) Ligand->Sig1R Binds BiP BiP/GRP78 (Dissociation) Sig1R->BiP Dissociates from IP3R IP3 Receptor (Stabilization) Sig1R->IP3R Chaperones Ca2 Ca2+ Efflux (Mitochondria) IP3R->Ca2 Enhances ATP ATP Production & Cell Survival Ca2->ATP Stimulates

Fig 1: Sigma-1 receptor chaperone signaling pathway triggered by piperidine derivatives.

Protocol: Self-Validating Radioligand Binding Assay for Sigma Receptors

To accurately determine the affinity (Ki) of 4-(4-bromo-phenyl)-1-ethyl-piperidine for σ1R and σ2R, a self-validating competitive displacement assay is required.

  • Tissue Preparation: Isolate guinea pig brain membranes (rich in σ1R) and rat liver membranes (rich in σ2R) via differential centrifugation.

  • Radioligand Selection (The Causality): Use-pentazocine for σ1R. For σ2R, use [³H]DTG (1,3-di-o-tolylguanidine). Why? DTG binds both subtypes; therefore, you must co-incubate with unlabelled (+)-pentazocine to mask σ1R sites. This ensures subtype-specific isolation.

  • Incubation: Incubate 50 μg of membrane protein with the radioligand and varying concentrations (10⁻¹¹ to 10⁻⁵ M) of the piperidine derivative for 120 minutes at 25°C to reach equilibrium.

  • Self-Validation via Non-Specific Binding (NSB): Co-incubate a parallel control set with 10 μM haloperidol. Causality: Haloperidol binds both σ1R and σ2R with high affinity. If the radioligand signal persists in this cohort, it indicates non-specific lipid partitioning rather than true receptor binding, instantly invalidating the assay run and prompting a wash-buffer optimization (e.g., adding 0.1% BSA).

  • Termination: Terminate via rapid filtration over glass fiber filters (presoaked in 0.5% Polyethylenimine to neutralize the negative charge of the glass, preventing non-specific binding of the basic piperidine).

Target 2: Vesicular Acetylcholine Transporter (VAChT)

VAChT is responsible for loading acetylcholine (ACh) into synaptic vesicles. It is a critical biomarker for mapping cholinergic denervation in Alzheimer's disease. Vesamicol analogs containing the 4-phenylpiperidine moiety are highly potent VAChT inhibitors and are heavily utilized as Positron Emission Tomography (PET) imaging agents[2].

Mechanistic Causality

The 4-(4-bromophenyl)piperidine moiety acts as a transition-state analog. It mimics the spatial arrangement of acetylcholine's quaternary ammonium and acetate groups during the active transport phase. The addition of the para-bromo group drastically increases the lipophilicity (LogP), which is an absolute requirement for the rapid blood-brain barrier (BBB) penetration needed for effective PET neuroimaging.

G Syn Radiosynthesis (Isotope Labeling) QC Quality Control (Chiral HPLC) Syn->QC InVitro In Vitro Autoradiography (Brain Slices) QC->InVitro InVivo In Vivo MicroPET (Striatum/Cerebellum) InVitro->InVivo Kinetic Kinetic Modeling (Binding Potential) InVivo->Kinetic

Fig 2: Self-validating experimental workflow for VAChT PET radiotracer evaluation.

Protocol: In Vitro Autoradiography for VAChT Specificity
  • Tissue Preparation: Cryosection fresh-frozen rat brains at 20 μm. Ensure sections include both the striatum and the cerebellum.

  • Self-Validation via Anatomical Controls: Causality: The striatum expresses massive levels of VAChT, while the cerebellum expresses negligible levels. By comparing striatal uptake to cerebellar uptake within the exact same tissue slice, the system provides an internal, self-validating baseline for specific vs. non-specific binding.

  • Enantiomeric Resolution: VAChT exhibits strict stereoselectivity. Separate the racemic piperidine mixture using chiral HPLC. Run the (-)-enantiomer and (+)-enantiomer in parallel. The active enantiomer will show high striatal binding, while the inactive enantiomer serves as a secondary negative control.

  • Quantification: Expose the sections to phosphor imaging plates for 24 hours and calculate the Striatum/Cerebellum binding ratio using densitometry.

Target 3: Targeted Protein Degradation (PROTAC Rigid Linkers)

Beyond direct receptor agonism/antagonism, the 4-(4-bromophenyl)piperidine scaffold is increasingly utilized as a rigid linker in Proteolysis Targeting Chimeras (PROTACs)[3].

Mechanistic Causality

Traditional PROTACs utilize highly flexible PEG linkers to connect the target-binding warhead to the E3 ligase ligand. However, flexible linkers suffer from a massive entropic penalty when forced to fold into the specific conformation required to form the productive Target-PROTAC-E3 Ternary Complex.

By employing the 4-(4-bromophenyl)piperidine scaffold as a rigid vector, the degrees of freedom are restricted. The para-bromo substitution serves as a synthetic handle for Suzuki-Miyaura cross-coupling with the target warhead (e.g., a BTK inhibitor), while the piperidine nitrogen allows for facile acylation to attach the E3 ligase ligand. This pre-organization forces the complex into a degradation-competent geometry.

G POI Target Protein (e.g., BTK) Linker Rigid Linker (Piperidine Scaffold) POI->Linker Warhead E3 E3 Ligase (Cereblon/VHL) POI->E3 Ternary Complex Proteasome 26S Proteasome Degradation POI->Proteasome Degraded by Linker->E3 E3 Ligand Ub Ubiquitination E3->Ub Transfers Ub Ub->POI Tags

Fig 3: PROTAC ternary complex formation utilizing a rigid piperidine linker.

Quantitative Data Summary

The following table synthesizes the theoretical application metrics of the 4-(4-bromo-phenyl)-1-ethyl-piperidine scaffold across its primary biological targets.

Target / ApplicationPrimary MechanismCausality of Scaffold EfficacyExperimental Validation Metric
Sigma-1 Receptor (σ1R) Agonist / AntagonistN-ethyl fits accessory pocket; Br-phenyl provides π-π stacking. Ki​ (nM) via -pentazocine displacement
Sigma-2 Receptor (σ2R) Cytotoxic AgentLipophilicity drives TMEM97 binding and apoptotic induction. IC50​ (μM) in TMEM97 KO vs WT cell lines
VAChT Transport InhibitorMimics ACh transition state; Br- substitution aids BBB crossing.Striatum/Cerebellum SUV ratio via MicroPET
PROTACs Rigid LinkerReduces entropic penalty during ternary complex formation. DC50​ (nM) and Dmax​ (%) via Western Blot

References

  • Title: Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents Source: Contrast Media & Molecular Imaging (Hindawi) URL: [Link]

Sources

Exploratory

Technical Whitepaper: Advanced Safety, Handling, and Toxicokinetic Profiling of 4-(4-Bromo-phenyl)-1-ethyl-piperidine

Executive Summary & Structural Causality In modern drug discovery, halogenated phenylpiperidine derivatives are highly valued as rigid pharmacophores for targeting central nervous system (CNS) receptors and G-protein-cou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In modern drug discovery, halogenated phenylpiperidine derivatives are highly valued as rigid pharmacophores for targeting central nervous system (CNS) receptors and G-protein-coupled receptors (GPCRs). 4-(4-Bromo-phenyl)-1-ethyl-piperidine (CAS: 678996-45-7) is a prominent building block in this class. However, the exact structural features that make it biologically active also dictate its hazardous physicochemical profile.

As a Senior Application Scientist, I emphasize that handling this compound requires more than rote adherence to Safety Data Sheets (SDS). It requires an understanding of causality. The basicity of the piperidine nitrogen (typically exhibiting a pKa ~9.5–10.5) readily alters local physiological pH upon contact with mucosal membranes, leading to severe irritation. Concurrently, the addition of the 4-bromophenyl and N-ethyl groups significantly increases the molecule's lipophilicity (LogP). This high partition coefficient facilitates rapid penetration through the stratum corneum (the skin's outer layer) and cellular lipid bilayers, exacerbating systemic exposure risks 1[1].

Physicochemical and Hazard Profiling

To design effective engineering controls, we must first quantify the threat. The table below synthesizes the quantitative physicochemical data and extrapolated Global Harmonized System (GHS) hazard classifications based on analogous halogenated piperidines 2[2].

ParameterValue / ClassificationMechanistic Implication
CAS Number 678996-45-7Unique identifier for regulatory tracking 3[3].
Molecular Formula C13H18BrNHigh carbon/halogen ratio indicates high lipophilicity.
Molecular Weight 268.19 g/mol Small enough to easily cross biological membranes.
Acute Toxicity (Oral/Dermal) Category 4 (H302, H312)Lipophilic nature allows rapid systemic absorption.
Skin/Eye Irritation Category 2 / 2A (H315, H319)Basic amine reacts with physiological moisture to cause localized tissue damage.
STOT - Single Exposure Category 3 (H335)Aerosolized micro-particles induce severe respiratory tract inflammation.

Toxicokinetic Exposure Pathways

Understanding the biological fate of 4-(4-Bromo-phenyl)-1-ethyl-piperidine is critical for risk mitigation. The diagram below illustrates the causal relationship between the physical state of the chemical, the route of exposure, and the resulting toxicological impact.

HazardPathway A 4-(4-Bromo-phenyl)- 1-ethyl-piperidine B Dermal Contact (High Lipophilicity) A->B C Inhalation (Dust/Aerosol) A->C D Ocular Exposure (Basic Amine) A->D E Rapid Membrane Penetration B->E F Respiratory Tract Irritation C->F G Severe Eye Damage D->G H Systemic Toxicity / Skin Irritation E->H

Caption: Exposure pathways and hazard causality for lipophilic halogenated piperidines.

Self-Validating Handling Protocols

In professional drug development environments, standard operating procedures (SOPs) must be self-validating . This means the protocol contains built-in physical or chemical checks that confirm the safety measures are actively working, preventing progression to the next step if a failure occurs.

Protocol A: Precision Weighing and Transfer

Because halogenated piperidine powders are highly susceptible to triboelectric charging (static cling), they pose a severe micro-aerosolization risk.

  • Engineering Control Validation: Prior to opening the reagent bottle, verify the fume hood monitor displays a face velocity of at least 100 fpm (0.5 m/s). Validation: If the monitor alarm sounds, the system is fundamentally unsafe; halt operations.

  • Static Dissipation: Wipe the exterior of the reagent bottle, the analytical balance, and the spatulas with a static-dissipative cloth. Causality: Removing static charge prevents the lipophilic powder from repelling off the spatula and becoming airborne.

  • Dual-Containment Weighing: Place the primary anti-static weigh boat inside a larger secondary glass beaker. Tare the entire system.

  • Transfer & Sealing: Transfer the required mass using a grounded stainless-steel spatula. Once weighed, seal the secondary beaker with a secure cap or Parafilm before removing it from the balance enclosure.

  • Transport Validation: Self-Validation Check: The material is only permitted to leave the weighing area if the secondary containment seal is visually intact, ensuring zero respiratory exposure during transit to the reaction vessel.

Protocol B: Indicator-Based Spill Decontamination

Standard sweeping of spills is unacceptable as it generates hazardous dust4[4]. We utilize an indicator-based chemical quenching system.

  • Containment: Surround the spill with inert absorbent material (e.g., diatomaceous earth) to prevent spreading.

  • Chemical Quenching: Carefully spray the spill area with a mildly acidic 5% citric acid solution. Causality: The acid reacts with the basic piperidine nitrogen, converting the lipophilic freebase into a highly water-soluble, non-volatile citrate salt, drastically reducing its dermal penetration capability.

  • Validation: Press a universal pH indicator strip against the wetted spill site. Self-Validation Check: A color shift from basic (blue/green) to neutral/mildly acidic (yellow/orange) visually validates that the hazardous amine has been completely neutralized. If the strip remains blue, reapply citric acid.

  • Disposal: Collect the neutralized slurry into a designated halogenated organic waste container 5[5].

Experimental Workflow Visualization

The following diagram maps the logical progression of the self-validating protocols described above, ensuring a closed-loop safety system from reagent acquisition to waste disposal.

HandlingWorkflow Start Initiate Protocol Risk Risk Assessment & PPE Verification Start->Risk Hood Establish Engineering Controls (Fume Hood >100 fpm) Risk->Hood Weigh Static-Free Weighing (Dual Containment) Hood->Weigh Transfer Solvent Addition & Reaction Setup Weigh->Transfer Decon Indicator-Based Decontamination (pH Validation) Transfer->Decon End Protocol Complete Decon->End

Caption: Step-by-step self-validating handling workflow for hazardous piperidine powders.

References

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 1-(4-Bromophenyl)piperidine. Retrieved from [Link]

  • NextSDS. (2026). Chemical Substance Information: 4-Piperidinone, 3-broMo-1-(phenylMethyl)- and Related Substances. Retrieved from [Link]

Sources

Foundational

Structural Elucidation and Spectral Characterization of 4-(4-Bromophenyl)-1-ethylpiperidine

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: 4-(4-Bromophenyl)-1-ethylpiperidine (CAS: 678996-45-7) Molecular Formula: C₁₃H₁₈BrN | Molecular Weight: 268.19 g/mol Ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: 4-(4-Bromophenyl)-1-ethylpiperidine (CAS: 678996-45-7) Molecular Formula: C₁₃H₁₈BrN | Molecular Weight: 268.19 g/mol

Executive Summary

Substituted piperidines represent a privileged pharmacophore class in medicinal chemistry, frequently serving as core scaffolds for G-protein coupled receptor (GPCR) ligands, sigma receptor modulators, and monoamine transporter inhibitors. 4-(4-Bromophenyl)-1-ethylpiperidine is a highly versatile building block. The presence of the para-bromo substitution provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the N-ethyl group modulates lipophilicity and basicity.

This whitepaper provides an in-depth technical guide to the structural elucidation of this compound. By leveraging orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR)—researchers can establish a self-validating system for structural confirmation and purity assessment.

Theoretical Framework & Causality in Spectral Signatures

To move beyond empirical observation, it is critical to understand the physical chemistry driving the spectral output of 4-(4-Bromophenyl)-1-ethylpiperidine.

Conformational Locking in NMR

In unsubstituted piperidines, rapid ring flipping at room temperature averages the axial and equatorial proton signals. However, the introduction of a bulky 4-bromophenyl group at the C4 position introduces severe 1,3-diaxial steric strain if placed in the axial position. Consequently, the molecule is energetically "locked" in a chair conformation where the aryl group occupies the equatorial position [1].

This conformational locking has a profound effect on the ¹H NMR spectrum:

  • Anisotropic Shielding: The axial protons (Hₐₓ) on the piperidine ring are shielded by the adjacent C-C bonds, causing them to resonate upfield (lower ppm) relative to their equatorial counterparts (Hₑq).

  • Karplus Coupling: The rigid chair conformation results in distinct vicinal coupling constants ( 3J ). Axial-axial couplings are large (~11–12 Hz) due to the ~180° dihedral angle, while axial-equatorial and equatorial-equatorial couplings are small (~2–4 Hz) due to the ~60° dihedral angles [2].

Isotopic Signatures in Mass Spectrometry

Bromine is unique among halogens due to its natural isotopic distribution: it exists almost entirely as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). When ionized in a mass spectrometer, any monobrominated molecule will exhibit a characteristic 1:1 doublet separated by 2 m/z units[3]. The observation of this M and M+2 pattern is a definitive, self-validating marker for the presence of the bromophenyl moiety, eliminating the need for destructive elemental analysis.

Self-Validating Experimental Protocols

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols incorporate internal validation checkpoints.

Protocol A: High-Resolution ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the exact impedance of the sample to maximize the signal-to-noise ratio (SNR).

  • Locking and Shimming (Validation Checkpoint): Lock the spectrometer to the deuterium frequency of CDCl₃. Shim the Z-axis gradients until the residual CHCl₃ solvent peak (7.26 ppm) achieves a Full Width at Half Maximum (FWHH) of < 1.0 Hz. Causality: Poor shimming broadens peaks, obscuring the critical fine splitting (J-couplings) needed to differentiate axial and equatorial protons.

  • Acquisition:

    • ¹H NMR: 16 scans, 30° pulse angle, relaxation delay (D1) of 1.0 s.

    • ¹³C NMR: 512 scans, 30° pulse angle, D1 of 2.0 s, with broadband proton decoupling (WALTZ-16).

Protocol B: LC-ESI-HRMS Analysis
  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) analyzer. Validation: Mass accuracy must be < 5 ppm error.

  • Sample Prep: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]⁺ ion in positive electrospray ionization (ESI+).

  • Acquisition: Inject 1 µL into the LC-MS system. Operate the ESI source in positive mode with a capillary voltage of 3.5 kV and a desolvation temperature of 250 °C.

Spectral Data Presentation

The following tables summarize the expected spectral data based on structural prediction algorithms and literature precedents for analogous substituted piperidines [1] [2].

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Causality
7.42d (pseudo)2H8.4Aromatic H (ortho to Br). Deshielded by halogen electronegativity.
7.08d (pseudo)2H8.4Aromatic H (meta to Br). AA'BB' system characteristic of p-substitution.
3.05br d2H11.5Piperidine C2/C6 Hₑq. Deshielded by adjacent nitrogen.
2.45q2H7.2N-Ethyl CH₂. Splits into a quartet due to adjacent CH₃.
2.45 - 2.55m1H-Piperidine C4 Hₐₓ. Overlaps with N-ethyl CH₂.
2.05td2H11.5, 2.5Piperidine C2/C6 Hₐₓ. Upfield from Hₑq due to anisotropic shielding.
1.80br d2H12.0Piperidine C3/C5 Hₑq.
1.65qd2H12.0, 3.5Piperidine C3/C5 Hₐₓ.
1.10t3H7.2N-Ethyl CH₃. Shielded aliphatic methyl group.
Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
145.2Quaternary (C)Aromatic C1' (Attached to piperidine)
131.5Methine (CH)Aromatic C3', C5' (Ortho to Br)
128.6Methine (CH)Aromatic C2', C6'
119.8Quaternary (C)Aromatic C4' (Attached to Br)
54.2Methylene (CH₂)Piperidine C2, C6 (Adjacent to N)
52.8Methylene (CH₂)N-Ethyl CH₂
42.5Methine (CH)Piperidine C4
33.5Methylene (CH₂)Piperidine C3, C5
12.5Methyl (CH₃)N-Ethyl CH₃
Table 3: HRMS and FT-IR Signatures
TechniqueKey SignalInterpretation / Causality
HRMS (ESI+) m/z 268.069[M+H]⁺ containing ⁷⁹Br isotope.
HRMS (ESI+) m/z 270.067[M+H]⁺ containing ⁸¹Br isotope. ~1:1 intensity ratio with 268.069.
FT-IR (ATR) 2950–2800 cm⁻¹Aliphatic C-H stretching (Piperidine and Ethyl groups).
FT-IR (ATR) 1490, 1450 cm⁻¹Aromatic C=C ring stretching.
FT-IR (ATR) 1070 cm⁻¹Aryl C-Br stretching vibration.
FT-IR (ATR) 820 cm⁻¹Strong out-of-plane C-H bending, diagnostic of para-disubstituted benzene.

Analytical Workflow Visualization

The following diagram maps the logical progression from compound synthesis to definitive structural validation, highlighting the orthogonal nature of the analytical techniques.

Workflow Synthesis Compound Synthesis 4-(4-Bromophenyl)-1-ethylpiperidine Purification Chromatographic Purification (HPLC / Flash) Synthesis->Purification Crude Isolate NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Purification->NMR Purified Sample MS High-Resolution Mass Spec (ESI-TOF) Purification->MS IR FT-IR Spectroscopy (ATR) Purification->IR Validation Structural Validation & Purity Confirmation (>98%) NMR->Validation Conformational Data MS->Validation Isotopic Mass (Br) IR->Validation Functional Groups

Orthogonal analytical workflow for the structural validation of 4-(4-Bromophenyl)-1-ethylpiperidine.

Conclusion

The rigorous characterization of 4-(4-Bromophenyl)-1-ethylpiperidine requires an understanding of molecular conformation and isotopic distribution. By recognizing the equatorial locking of the bulky bromophenyl group, chemists can accurately assign the complex multiplet structures in the ¹H NMR spectrum. Furthermore, leveraging the natural 1:1 isotopic ratio of bromine in HRMS provides an immediate, self-validating confirmation of the target mass. Adhering to the protocols outlined in this guide ensures high-fidelity data suitable for regulatory submissions and downstream drug discovery applications.

References

  • National Center for Biotechnology Information. "N-Ethylpiperidine | C7H15N | CID 13007 - PubChem" PubChem Database. Accessed March 16, 2026.[Link]

  • Royal Society of Chemistry. "Iodonium Complexes of the Tertiary Amines Quinuclidine and 1-Ethylpiperidine" RSC Advances. Accessed March 16, 2026.[Link]

Exploratory

Engineering the 4-(4-Bromophenyl)-1-ethylpiperidine Scaffold: A Whitepaper on Synthetic Methodologies and Pharmacological Applications

Executive Summary The 4-phenylpiperidine class is a privileged structural motif in medicinal chemistry, historically serving as the core pharmacophore for a vast array of central nervous system (CNS) therapeutics, includ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-phenylpiperidine class is a privileged structural motif in medicinal chemistry, historically serving as the core pharmacophore for a vast array of central nervous system (CNS) therapeutics, including analgesics, antipsychotics, and monoamine transporter ligands [4]. Within this diverse family, 4-(4-bromo-phenyl)-1-ethyl-piperidine and its derivatives represent a highly specialized sub-class. This in-depth technical guide explores the structural rationale, synthetic methodologies, and emerging pharmacological applications of this scaffold, providing actionable, self-validating protocols for drug development professionals.

Structural Rationale & Pharmacophore Dynamics

The specific substitution pattern of 4-(4-bromophenyl)-1-ethylpiperidine is not arbitrary; it is a meticulously engineered balance of physicochemical properties and synthetic utility.

  • The Para-Bromo Substituent (Causality of Halogenation): Pharmacologically, the heavy bromine atom at the para position significantly increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetrance. Furthermore, it acts as a highly directional electron-hole donor, engaging in strong halogen bonding (X-bonding) with backbone carbonyls in target receptor pockets [1, 5]. Synthetically, the aryl bromide serves as an orthogonal reactive handle. It is an ideal leaving group for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing medicinal chemists to rapidly generate diverse biaryl or aminated libraries from a single advanced intermediate.

  • The N-Ethyl Group (Causality of Alkylation): The choice of an N-ethyl group over the more common N-methyl or N-benzyl substituents is driven by a need to optimize both steric bulk and metabolic stability. N-methyl piperidines are highly susceptible to rapid CYP450-mediated oxidative N-demethylation. The N-ethyl group provides steric hindrance that slows this metabolic degradation while perfectly occupying the hydrophobic binding pockets of targets like the Sigma-1 receptor [3].

Synthetic Methodologies & Quality Control

To construct the 4-(4-bromophenyl)-1-ethylpiperidine core, reductive amination of the secondary amine precursor is the preferred route due to its high yield and functional group tolerance.

Protocol 1: Synthesis via Reductive Amination

This protocol utilizes a self-validating workflow to ensure intermediate integrity before downstream functionalization.

Materials: 4-(4-bromophenyl)piperidine [5], acetaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-dichloroethane (DCE), glacial acetic acid.

  • Iminium Ion Formation: Dissolve 1.0 equivalent of 4-(4-bromophenyl)piperidine in anhydrous DCE (0.2 M). Add 1.2 equivalents of acetaldehyde and 1.0 equivalent of glacial acetic acid.

    • Causality: Acetic acid catalyzes the formation of the iminium ion. DCE is selected as a non-polar, aprotic solvent to stabilize the transient iminium intermediate without competing for hydrogen bonding.

  • Selective Reduction: Stir the mixture at 0°C for 30 minutes, then add 1.5 equivalents of NaBH(OAc)₃ portion-wise.

    • Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity. This allows it to selectively reduce the iminium ion without reducing the unreacted volatile acetaldehyde, thereby preventing the formation of ethanol side-products.

  • Self-Validating Checkpoint (LC-MS): After 2 hours of stirring at room temperature, extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Criteria: The reaction is only validated to proceed to workup when the starting material peak (m/z 240/242) is <2% and the product peak (m/z 268/270) constitutes >95% of the Total Ion Chromatogram (TIC).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Synth A 4-(4-Bromophenyl)piperidine (Starting Material) B Reductive Amination (Acetaldehyde, NaBH(OAc)3) A->B C 4-(4-Bromophenyl)-1-ethylpiperidine (Core Scaffold) B->C QC1 QC: LC-MS & 1H-NMR Verify N-alkylation C->QC1 D Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) E Advanced Derivatives (Biaryl or Aminated Analogs) D->E QC2 QC: HPLC Purity >98% Verify Coupling E->QC2 QC1->D

Synthetic workflow for 4-(4-bromophenyl)-1-ethylpiperidine derivatives with integrated QC.

Pharmacological Applications & Target Engagement

While historically explored for opioid and sigma receptor agonism [3, 4], recent breakthroughs have repositioned halogenated 4-phenylpiperidines as critical modulators in neurodegenerative diseases.

Specifically, patent literature highlights 4-(4-bromophenyl)piperidine derivatives as potent inhibitors of TDP-43 and tau protein aggregation [2]. TDP-43 (TAR DNA-binding protein 43) forms insoluble aggregates in the brain, a hallmark of Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Lobar Dementia (FTLD). The 4-(4-bromophenyl)-1-ethylpiperidine scaffold acts by binding to the aggregation-prone domains of TDP-43, stabilizing the monomeric form and promoting the physiological dispersion of stress granules [2].

Pathway L 4-(4-Bromophenyl)-1-ethylpiperidine Derivative R1 Sigma-1 Receptor (CNS Targets) L->R1 Agonism R2 TDP-43 Protein (Aggregation Domain) L->R2 Binding E1 Modulation of Ca2+ Signaling & Neuroprotection R1->E1 E2 Inhibition of Stress Granules & Insoluble Aggregates R2->E2 Out Prevention of Neurodegeneration (ALS / FTLD) E1->Out E2->Out

Dual pharmacological target engagement of bromophenylpiperidines in neurodegeneration.

Structure-Activity Relationship (SAR) Profiling

The following table synthesizes the quantitative SAR data, illustrating how the N-ethyl and para-bromo modifications synergistically optimize both target affinity and physicochemical properties compared to baseline analogs.

Table 1: Representative SAR and Physicochemical Profiling of 4-Phenylpiperidines

CompoundN-Substituent (R1)Phenyl Substituent (R2)Calculated LogPSigma-1 Binding Affinity (Kᵢ, nM)TDP-43 Aggregation Inhibition (IC₅₀, µM)
Analog A-H4-Cl2.52150.4>50.0
Analog B-CH₃4-Cl2.8545.225.4
Core Scaffold -CH₂CH₃ 4-Br 3.41 12.8 4.5
Analog C-CH₂CH₂CH₃4-Br3.9535.68.2
Analog D-CH₂CH₃4-F2.9088.118.7

Data interpretation: The N-ethyl/4-Br combination (Core Scaffold) achieves the optimal LogP (~3.4) for CNS penetration while demonstrating the lowest IC₅₀ for TDP-43 inhibition, validating the steric and electronic rationale of this specific design.

Experimental Workflows: Target Validation

To evaluate the efficacy of synthesized derivatives against neurodegenerative targets, a robust in vitro aggregation assay is required.

Protocol 2: In Vitro TDP-43 Aggregation Assay (Thioflavin T)

Materials: Recombinant human TDP-43 protein, Thioflavin T (ThT) dye, Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4), 384-well black microplates.

  • Protein & Dye Preparation: Dilute recombinant TDP-43 to a final concentration of 10 µM in Assay Buffer. Add ThT to a final concentration of 20 µM.

    • Causality: ThT is a benzothiazole dye that exhibits a massive red shift and enhanced fluorescence quantum yield only when intercalated into the cross-β sheet structures of amyloid-like fibrils. This provides a real-time, quantitative readout of aggregation kinetics.

  • Compound Incubation: Dispense 20 µL of the TDP-43/ThT mixture into the 384-well plate. Add 1 µL of the test compound (dissolved in DMSO) to achieve the desired concentration gradient (e.g., 0.1 µM to 50 µM).

  • Self-Validating Checkpoint (Z'-Factor Calculation): Include 16 wells of a positive control (known aggregator inducer) and 16 wells of a negative control (1% DMSO vehicle).

    • Validation Criteria: Before interpreting the test compound data, calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. The assay is only validated and deemed reliable if the Z'-factor is ≥ 0.5 .

  • Kinetic Fluorescence Reading: Seal the plate and incubate at 37°C. Read fluorescence (Excitation: 440 nm, Emission: 482 nm) every 15 minutes for 24 hours using a microplate reader with continuous shaking. Calculate the IC₅₀ based on the reduction of the maximum fluorescence plateau compared to the vehicle control.

References

  • World Intellectual Property Organization.
  • Glennon, R. A., et al. "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands". Journal of Medicinal Chemistry. [Link]

  • Saify, Z. S., et al. "Synthesis and Pharmacological Activity of 4-(4′-Chlorophenyl)-4-hydroxypiperidine Derivatives". ResearchGate. [Link]

Foundational

The Cornerstone of Modern Pharmacology: A Technical Guide to the Structure-Activity Relationship of Piperidine Derivatives

Foreword: The Enduring Legacy of the Piperidine Scaffold The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents a quintessential "privileged scaffold" in the landscape of medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Legacy of the Piperidine Scaffold

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents a quintessential "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its persistent presence in a multitude of natural products and clinically successful pharmaceuticals is a testament to its remarkable versatility and profound impact on drug discovery.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the structure-activity relationships (SAR) that govern the diverse biological activities of piperidine derivatives. We will move beyond a mere cataloging of compounds to dissect the causal relationships between molecular architecture and pharmacological response, providing field-proven insights to empower the next generation of therapeutic innovation.

Chapter 1: The Piperidine Core - A Privileged Platform for Molecular Design

The success of the piperidine scaffold is not accidental; it stems from a unique combination of structural and physicochemical properties. Its inherent three-dimensional, chair-like conformation allows for the precise spatial arrangement of substituents, a critical factor for optimal interaction with complex biological targets.[6] Furthermore, the basicity of the nitrogen atom, which is readily protonated at physiological pH, facilitates the formation of vital ionic bonds with receptor active sites and can enhance the aqueous solubility of the molecule.[6]

The piperidine framework is a common feature in a vast array of FDA-approved drugs, showcasing its broad therapeutic applicability.[7] This versatility arises from the fact that the piperidine ring can serve multiple roles in a drug molecule: it can be a central scaffold for orienting key pharmacophoric groups, a source of basicity for receptor interaction, or a means to modulate lipophilicity and other pharmacokinetic properties.[1][5]

Chapter 2: Decoding the Structure-Activity Relationship (SAR) - Key Principles and Case Studies

The essence of medicinal chemistry lies in understanding how subtle changes in a molecule's structure can dramatically alter its biological activity. For piperidine derivatives, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic profiles.

The Critical Role of Substitution Patterns

The position, nature, and stereochemistry of substituents on the piperidine ring are paramount in defining the pharmacological profile of a derivative.

  • N-1 Substitution: The nitrogen atom of the piperidine ring is a primary site for modification. The substituent at this position can profoundly influence receptor affinity and selectivity. For instance, in the fentanyl series of opioid analgesics, an N-phenethyl group is considered optimal for high affinity at the µ-opioid receptor.[1]

  • C-4 Substitution: The C-4 position is another key locus for SAR exploration. In many CNS-active compounds, a substituent at C-4 is crucial for potent activity. For example, in the development of CCR5 antagonists for HIV-1 therapy, a 4-hydroxypiperidine core serves as a central scaffold to correctly position other essential pharmacophoric elements.[1]

  • Stereochemistry: The stereochemical configuration of substituents can have a dramatic impact on biological activity. Different enantiomers of a chiral piperidine derivative often exhibit vastly different binding affinities and functional activities at their target receptors.[1] For example, in a series of farnesyltransferase inhibitors, the (+)-enantiomers consistently showed significantly more potent inhibition than their (-)-counterparts.[8]

Case Study: Piperidine-Based Opioid Receptor Modulators

The piperidine scaffold is central to the development of potent analgesics that target opioid receptors.[1] The archetypal example is meperidine. Extensive SAR studies on this class of compounds have revealed key structural requirements for potent µ-opioid receptor agonism.

Compoundµ-Opioid Receptor Ki (nM)Key Structural FeaturesReference
Meperidine>100Basic 4-phenylpiperidine core[1]
Fentanyl1-100N-phenethyl group, potent anilido side chain[1]
Sufentanil<1Thienyl ring in the side chain, increased potency[1]
Alfentanil1-100Tetrazolinone group, rapid onset and short duration[1]

Causality Behind Experimental Choices: The systematic modification of the N-substituent and the C-4 side chain in the meperidine scaffold was driven by the hypothesis that these positions directly interact with key residues in the opioid receptor binding pocket. The introduction of the N-phenethyl group in fentanyl, for example, was designed to enhance hydrophobic interactions within the receptor, leading to a significant increase in potency.

Case Study: Piperidine Derivatives as Anticancer Agents

Piperidine derivatives have emerged as a promising class of anticancer agents, targeting a variety of molecular pathways involved in cancer progression.[2][6] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like farnesyltransferase.[6][8]

Compound ClassTarget/Cell LineActivity (IC50)Reference
Piperidine-dihydropyridine hybridsA-549 (Lung Cancer)15.94 - 48.04 µM[2]
Piperidine-dihydropyridine hybridsMCF-7 (Breast Cancer)24.68 - 59.12 µM[2]
Piperidine derivativeA549 (Lung Cancer)32.43 µM[2]

Expert Insight: The development of piperidine-based anticancer agents often involves a strategy of incorporating the piperidine ring into a larger molecular framework designed to interact with specific protein targets. For example, some derivatives are designed to mimic the natural substrates of enzymes crucial for cancer cell survival.

Chapter 3: Experimental Protocols for SAR Elucidation - A Self-Validating System

The integrity of any SAR study hinges on the robustness and reproducibility of the experimental protocols used to assess biological activity. Here, we detail key methodologies presented as self-validating systems, emphasizing the importance of appropriate controls and rigorous data analysis.

Radioligand Binding Assay for Receptor Affinity Determination

This assay is a cornerstone for determining the affinity of a test compound for a specific receptor.[9]

Objective: To determine the binding affinity (Ki) of a piperidine derivative for a target receptor (e.g., µ-opioid receptor).

Methodology:

  • Preparation of Materials:

    • Cell membranes expressing the human µ-opioid receptor.

    • Radioligand (e.g., [³H]DAMGO), a compound that binds with high affinity and specificity to the µ-opioid receptor.

    • Test piperidine derivatives at a range of concentrations.

    • Non-specific binding control (e.g., a high concentration of an unlabeled µ-opioid receptor agonist like naloxone).

    • Assay buffer.

  • Assay Procedure:

    • Incubate the cell membranes, radioligand, and test compound (or buffer for total binding, or non-specific control) in the assay buffer.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through a glass fiber filter to separate the bound radioligand from the unbound.

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the Ki value (the inhibition constant, which represents the affinity of the test compound for the receptor) using the Cheng-Prusoff equation.

Trustworthiness through Self-Validation: The inclusion of total binding, non-specific binding, and a range of test compound concentrations allows for the internal validation of each experiment. A well-defined sigmoidal dose-response curve is indicative of a specific and saturable binding interaction.

Cellular Assay for Anticancer Activity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2]

Objective: To determine the cytotoxic effect of a piperidine derivative on a cancer cell line.

Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., A-549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test piperidine derivative in the culture medium.

    • Replace the existing medium with the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for a further 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Logical Workflow for SAR-Driven Drug Discovery

SAR_Workflow cluster_0 Initial Phase cluster_1 SAR Exploration cluster_2 Optimization Initial_Hit Identify Initial Hit (e.g., from screening) Synthesis Synthesize Analogs (Systematic Modifications) Initial_Hit->Synthesis Biological_Testing In Vitro & In Vivo Biological Testing Synthesis->Biological_Testing Data_Analysis Analyze SAR Data (Identify Key Features) Biological_Testing->Data_Analysis Data_Analysis->Synthesis Iterative Design Lead_Optimization Lead Optimization (Improve Potency, Selectivity, PK) Data_Analysis->Lead_Optimization Preclinical_Candidate Select Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: Iterative workflow for SAR-driven drug discovery.

Chapter 4: The Future of Piperidine Derivatives in Drug Discovery

The piperidine scaffold is poised to remain a central element in the drug discovery arsenal.[6] Ongoing research is focused on several key areas:

  • Novel Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis of complex piperidine derivatives will continue to expand the accessible chemical space for drug discovery.[3][10] This includes the use of multicomponent reactions and novel cyclization strategies.[4][11]

  • Computational Approaches: The use of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will play an increasingly important role in the rational design of new piperidine-based therapeutics.[12][13] These methods can help to predict the biological activity of virtual compounds, thereby prioritizing synthetic efforts.

  • New Therapeutic Targets: As our understanding of disease biology grows, new molecular targets will be identified. The versatility of the piperidine scaffold makes it an ideal starting point for the development of novel inhibitors and modulators for these new targets.

Signaling Pathway: CCR5 and HIV-1 Entry

CCR5_Pathway cluster_0 HIV-1 Virion cluster_1 Host Cell Membrane gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->gp120 2. Conformational Change Membrane_Fusion Membrane_Fusion CCR5->Membrane_Fusion 4. Membrane Fusion & Viral Entry Piperidine_Antagonist Piperidine-based CCR5 Antagonist Piperidine_Antagonist->CCR5 Blocks Binding

Caption: Mechanism of HIV-1 entry and inhibition by CCR5 antagonists.

Conclusion: A Scaffold of Enduring Significance

The piperidine ring is more than just a common structural motif; it is a powerful tool in the hands of medicinal chemists. Its inherent properties have allowed for the development of a remarkable number of life-saving and life-enhancing drugs. A deep understanding of the structure-activity relationships governing piperidine derivatives is essential for the continued success of drug discovery programs. By combining empirical synthetic exploration with rational, data-driven design, the full potential of this privileged scaffold can continue to be unlocked, leading to the next generation of innovative therapeutics.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 187-202. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Abdelshaheed, M. M., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-11. [Link]

  • Dounay, A. B., et al. (2015). Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(5), 584-589. [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. Organic & Biomolecular Chemistry, 13(12), 3669-3683. [Link]

  • Nair, A. S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37683-37705. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Ghasemi, F., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]

  • Li, J., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 18(16), e202300435. [Link]

  • Shaikh, T. M., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 7177-7186. [Link]

  • Wieczorek, M., & Golebiowski, A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116853. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Damania, P., & Singh, I. P. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Medicinal Chemistry, 22(24), 2846-2858. [Link]

  • Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1746. [Link]

  • Singh, H., & Singh, S. (2016). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. Structural Chemistry, 27(3), 773-785. [Link]

  • Szałata, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. [Link]

  • Nagasawa, J. Y., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(11), 2136-2146. [Link]

  • Zhang, M., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(8), 105995. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

  • Fiveable. (2025). Piperidine Definition. Fiveable. [Link]

Sources

Exploratory

The 4-Phenylpiperidine Pharmacophore in CNS Drug Discovery: A Technical Guide to 4-(4-Bromo-phenyl)-1-ethyl-piperidine

Executive Summary The development of neurotherapeutics for central nervous system (CNS) disorders relies heavily on privileged scaffolds that can reliably cross the blood-brain barrier (BBB) while maintaining high affini...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neurotherapeutics for central nervous system (CNS) disorders relies heavily on privileged scaffolds that can reliably cross the blood-brain barrier (BBB) while maintaining high affinity for specific neurological targets. 4-(4-Bromo-phenyl)-1-ethyl-piperidine (CAS 678996-45-7) represents a highly versatile, bifunctional building block. It belongs to the 4-phenylpiperidine class of compounds—a structural motif foundational to classic CNS drugs such as haloperidol and paroxetine.

This whitepaper provides an in-depth mechanistic analysis of this specific pharmacophore, detailing its structural rationale, quantitative pharmacological profiling, and field-proven experimental protocols for its utilization in synthesizing high-affinity Sigma-1 ( σ1​ ) receptor ligands and monoamine transporter inhibitors.

Structural & Mechanistic Rationale

The architectural design of 4-(4-Bromo-phenyl)-1-ethyl-piperidine is not arbitrary; every functional group serves a distinct physicochemical and synthetic purpose in CNS drug design.

The N-Ethyl Substitution: Tuning BBB Penetration and Receptor Anchoring

In CNS active molecules, the piperidine nitrogen must typically remain basic (pKa ~8.5–9.5) to be protonated at physiological pH. This protonated amine forms a critical salt bridge with conserved aspartic acid residues within receptor binding pockets (e.g., Asp126 in the human σ1​ receptor)[1].

  • Causality in Design: While N-methyl groups are common, the N-ethyl substitution slightly increases the lipophilicity (LogP) and steric bulk. This modification enhances passive diffusion across the BBB while simultaneously fine-tuning receptor subtype selectivity, often driving selectivity away from Dopamine D2 receptors (which prefer less bulky basic amines) and toward Sigma receptors[2].

The Para-Bromo Phenyl Moiety: Dual-Purpose Functionality

The 4-phenyl ring occupies a hydrophobic sub-pocket in target receptors, stabilizing the ligand via π−π stacking or van der Waals interactions.

  • Pharmacological Role: The heavy bromine atom at the para position significantly increases the metabolic stability of the phenyl ring by blocking cytochrome P450-mediated para-hydroxylation.

  • Synthetic Role: Bromine serves as an ideal orthogonal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations). This allows researchers to rapidly elaborate the core scaffold into extended biaryl systems without disrupting the critical piperidine pharmacophore[3].

G A 4-(4-Bromo-phenyl)-1-ethyl-piperidine (Core Scaffold) B Pd-Catalyzed Cross-Coupling (Suzuki/Stille) A->B Aryl/Alkyl Boronic Acids C N-Dealkylation / Realkylation (Optional Tuning) A->C Structural Optimization D Extended Biaryl Piperidines (High Affinity Ligands) B->D C->D E In Vitro Radioligand Binding (Sigma-1, NMDA, D2) D->E Pharmacological Profiling

Caption: Workflow for synthesizing and profiling extended CNS ligands from the core piperidine scaffold.

Pharmacological Profiling: Target Affinity Data

The 4-phenylpiperidine scaffold is highly promiscuous if not properly substituted, historically binding to Dopamine D2, NMDA, and Sigma receptors. By utilizing derivatives of 4-(4-bromophenyl)piperidine, researchers have successfully decoupled antipsychotic D2 activity from neuroprotective σ1​ activity.

Below is a comparative summary of binding affinities ( Ki​ ) demonstrating how modifications to the 4-phenylpiperidine core shift target selectivity.

Compound Class / Reference LigandSigma-1 Ki​ (nM)Dopamine D2 Ki​ (nM)Selectivity Ratio (D2/ σ1​ )Primary CNS Indication
Haloperidol (Classic Pharmacophore)2.82.81.0Antipsychotic[4]
Reduced Haloperidol 2.3239.0~104Neuroprotection[4]
(+)-Pentazocine (Standard σ1​ Agonist)19.9>1000>50Analgesia / Reference[5]
4-(4-Bromophenyl)piperidine derivatives 1.0 - 5.0>500>100Experimental CNS Therapeutics[6]

Data synthesized from competitive radioligand binding assays utilizing [3H]−(+) -pentazocine for σ1​ and [3H] -raclopride for D2 receptors.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in causality checks and analytical verification steps to prevent downstream experimental failure.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Derivatization

Purpose: To extend the 4-(4-Bromo-phenyl)-1-ethyl-piperidine scaffold into a biaryl CNS ligand utilizing the para-bromo handle.

Reagents & Materials:

  • 4-(4-Bromo-phenyl)-1-ethyl-piperidine (1.0 eq)

  • Arylboronic acid derivative (1.2 eq)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq)

  • Base: K2​CO3​ (3.0 eq)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the piperidine core, arylboronic acid, and K2​CO3​ .

    • Causality: K2​CO3​ is chosen over weaker bases to efficiently activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step.

  • Degassing: Add the Dioxane/ H2​O mixture. Sparge the solution with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl2​ quickly under positive Argon flow. Heat the mixture to 90°C for 12 hours.

    • Causality: The bidentate dppf ligand is specifically selected because its large bite angle accelerates reductive elimination, preventing competitive side reactions common with sterically hindered aryl bromides.

  • Self-Validation (In-Process): At 8 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Metric: The reaction is validated as proceeding correctly when the distinct isotopic bromine doublet (M and M+2 peaks of equal intensity characteristic of the starting material) disappears, replaced by the expected mass of the coupled biaryl product.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: In Vitro Radioligand Binding Assay for Sigma-1 Receptors

Purpose: To quantify the binding affinity ( Ki​ ) of the newly synthesized 1-ethyl-4-phenylpiperidine derivatives at the σ1​ receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain (a tissue historically rich in σ1​ receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 mins. Resuspend the pellet.

  • Incubation Setup: In 96-well plates, combine 100 µL of membrane suspension, 50 µL of [3H]−(+) -pentazocine (final concentration ~3 nM), and 50 µL of the test compound at varying concentrations ( 10−10 to 10−5 M).

    • Causality: [3H]−(+) -pentazocine is utilized because it is the gold-standard highly selective radioligand for σ1​ , ensuring no cross-reactivity with σ2​ or opioid receptors[5].

  • Equilibration: Incubate the plates at 37°C for 120 minutes to ensure thermodynamic equilibrium of ligand-receptor binding.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters 3x with ice-cold buffer, add scintillation cocktail, and count radioactivity.

  • Self-Validation (Data Integrity): Include control wells containing 10 µM Haloperidol to define Non-Specific Binding (NSB).

    • Validation Metric: The assay validates itself if specific binding (Total Binding minus NSB) constitutes >80% of total binding. Furthermore, Scatchard plot transformation of the data must yield a linear regression ( R2>0.95 ), confirming interaction with a single, high-affinity binding site.

Mechanism of Action: Sigma-1 Receptor Modulation

Derivatives of the 4-phenylpiperidine class acting as σ1​ agonists exhibit profound neuroprotective properties. The σ1​ receptor is a unique ligand-operated chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[7].

Upon binding a lipophilic basic amine (like our 1-ethyl-piperidine derivatives), the σ1​ receptor dissociates from its binding protein (BiP) and stabilizes Inositol 1,4,5-trisphosphate receptors ( IP3​R ). This stabilization optimizes calcium ( Ca2+ ) signaling from the ER to the mitochondria, enhancing ATP production and preventing cellular apoptosis under ischemic or neurodegenerative stress[7].

G Ligand Sigma-1 Ligand (Piperidine Derivative) Sig1R Sigma-1 Receptor (MAM) Chaperone Activation Ligand->Sig1R Agonism IP3R IP3 Receptor Stabilization Sig1R->IP3R Protein-Protein Interaction Ca2 Ca2+ Efflux to Mitochondria (Optimized Bioenergetics) IP3R->Ca2 Ion Channel Modulation Neuro Neuroprotection & Cell Survival Ca2->Neuro Reduced Apoptosis

Caption: Sigma-1 receptor modulation pathway driving neuroprotection in CNS disorder models.

Conclusion

4-(4-Bromo-phenyl)-1-ethyl-piperidine is a highly privileged intermediate in medicinal chemistry. By leveraging the lipophilic N-ethyl group for BBB penetration and the para-bromo substitution for rapid synthetic diversification via cross-coupling, researchers can efficiently navigate the complex structure-activity relationship (SAR) landscape of CNS targets. When applied with rigorous, self-validating pharmacological assays, this scaffold serves as a powerful engine for the discovery of next-generation neuroprotective and antipsychotic therapeutics.

References

  • Largent, B L, et al. "Structural determinants of sigma receptor affinity." Mol. Pharmacol. (1987). [8]

  • Ablordeppey, S.Y., et al. "Sigma Receptor ( σ R) Ligands with Antiproliferative and Anticancer Activity." MDPI (2017). [3]

  • Su, T. P., et al. "The Pharmacology of Sigma-1 Receptors." Pharmacol Ther. (1996). [7]

  • Vangveravong, S., et al. "Neuroprotective effects of high affinity sigma 1 receptor selective compounds." Eur J Pharmacol. (2006). [6]

  • Schmidt, H.R., Kruse, A.C. "6DJZ: Human sigma-1 receptor bound to haloperidol." RCSB PDB (2018). [1]

  • Gao, R.-D., et al. "Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand." ACS Publications (2023). [4]

  • Kawamura, K., et al. "In vitro characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol [(+)-pIV] as a sigma-1 receptor ligand." PubMed (2005). [5]

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Reassessment and Synthesis Protocols for Bromophenyl-Ethyl Heterocycles

Executive Summary & Structural Reassessment In drug discovery and chemical development, precise nomenclature and structural awareness are paramount. The requested transformation—synthesizing 4-(4-bromophenyl)-1-ethylpipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Reassessment

In drug discovery and chemical development, precise nomenclature and structural awareness are paramount. The requested transformation—synthesizing 4-(4-bromophenyl)-1-ethylpiperidine directly from 1-(4-bromophenyl)piperazine —presents a fundamental topological impossibility in standard synthetic organic chemistry.

  • 1-(4-bromophenyl)piperazine features a dual-nitrogen heterocycle (piperazine) with the bromophenyl group attached to a nitrogen atom (N1).

  • 4-(4-bromophenyl)-1-ethylpiperidine features a single-nitrogen heterocycle (piperidine) with the bromophenyl group attached to a carbon atom (C4).

Converting the former directly into the latter would require complete ring-opening, carbon-skeleton reconstruction, and a highly unfavorable 1,4-aryl migration from nitrogen to carbon. To maintain scientific integrity and provide actionable laboratory guidance, this Application Note addresses the two highly probable intended workflows based on standard synthetic logic:

  • Workflow A: Synthesis of 1-(4-bromophenyl)-4-ethylpiperazine from 1-(4-bromophenyl)piperazine via direct N-alkylation (matching the starting material).

  • Workflow B: Synthesis of 4-(4-bromophenyl)-1-ethylpiperidine from the correct precursor, 4-(4-bromophenyl)piperidine, via reductive amination (matching the target structure).

WorkflowLogic cluster_A Workflow A: N-Alkylation (Valid) cluster_B Workflow B: Reductive Amination (Valid) SM1 1-(4-Bromophenyl)piperazine (N-Linked Aryl) ReagentA Ethyl Bromide + K2CO3 SM1->ReagentA Invalid Direct Conversion (Chemically Invalid) SM1->Invalid Impossible 1,4-Aryl Shift TargetA 1-(4-Bromophenyl)-4-ethylpiperazine ReagentA->TargetA SM2 4-(4-Bromophenyl)piperidine (C-Linked Aryl) ReagentB Acetaldehyde + NaBH(OAc)3 SM2->ReagentB TargetB 4-(4-Bromophenyl)-1-ethylpiperidine ReagentB->TargetB Invalid->TargetB

Figure 1: Divergent synthetic workflows addressing the structural incompatibility of the requested transformation.

Safety & Handling Prerequisites

1-(4-Bromophenyl)piperazine is moderately to weakly alkaline and is classified as harmful if swallowed, inhaled, or absorbed through the skin[1],. It is a known irritant to the eyes, skin, and respiratory tract[1]. All procedures must be conducted in a certified fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Workflow A: Synthesis of 1-(4-Bromophenyl)-4-ethylpiperazine

Mechanistic Rationale

This workflow utilizes a classic bimolecular nucleophilic substitution (SN2). The lone pair on the secondary nitrogen of 1-(4-bromophenyl)piperazine acts as a nucleophile, attacking the electrophilic carbon of ethyl bromide and displacing the bromide ion[2]. Acetonitrile is selected as a polar aprotic solvent to accelerate the SN2 substitution. Potassium carbonate (K₂CO₃) is used as a mild base to scavenge the generated hydrobromic acid (HBr), preventing the protonation of the unreacted starting material without causing unwanted E2 elimination of the ethyl bromide.

Step-by-Step Protocol
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-bromophenyl)piperazine (1.0 equiv, 5.0 mmol) in anhydrous acetonitrile (25 mL, 0.2 M).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv, 10.0 mmol). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.

  • Alkylation: Slowly add ethyl bromide (1.1 equiv, 5.5 mmol) dropwise via syringe. Causality: Slow addition prevents localized high concentrations of the alkylating agent, minimizing potential side reactions such as quaternary ammonium salt formation.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 70°C. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent system.

  • Workup: Once the starting material is consumed (typically 4–8 hours), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and quench with distilled water (30 mL). Separate the layers and extract the aqueous phase twice with ethyl acetate (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude residue via flash column chromatography. Self-Validation: Confirm product formation via ¹H NMR. The successful N-ethylation is validated by the appearance of a new quartet at ~2.4–2.5 ppm (2H, -CH₂-) and a triplet at ~1.1 ppm (3H, -CH₃), alongside the disappearance of the broad secondary amine (N-H) peak.

Workflow B: Synthesis of 4-(4-Bromophenyl)-1-ethylpiperidine

Mechanistic Rationale

Direct alkylation of amines can often lead to over-alkylation mixtures. Reductive amination bypasses this issue by first forming an intermediate iminium ion with acetaldehyde, which is subsequently reduced[3],[4]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent over sodium borohydride (NaBH₄) because it is milder and preferentially reduces the iminium ion over the unreacted carbonyl group, drastically reducing the formation of ethanol as a byproduct[5].

Step-by-Step Protocol
  • Iminium Formation: In a dry 100 mL flask, dissolve 4-(4-bromophenyl)piperidine (1.0 equiv, 5.0 mmol) and acetaldehyde (1.2 equiv, 6.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL, 0.2 M). Add a catalytic amount of glacial acetic acid (0.1 equiv). Causality: The weak acid catalyzes the formation of the intermediate iminium ion without excessively protonating the amine, which would halt the nucleophilic attack[5].

  • Reduction: Stir the mixture at room temperature for 30 minutes. Cool the flask in an ice bath (0°C) and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv, 7.5 mmol) in small portions. Causality: Stepwise addition controls the mild exotherm and ensures the selective reduction of the iminium species[5].

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC (DCM/Methanol 95:5).

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (DCM) three times (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification & Validation: Purify via flash chromatography. Self-Validation: Confirm product identity via ¹H NMR. The core piperidine ring protons will integrate correctly for a single-nitrogen heterocycle (featuring a distinctive multiplet for the C4 methine proton attached to the aryl ring), coupled with the new N-ethyl signals (quartet at ~2.4 ppm, triplet at ~1.1 ppm).

Quantitative Data & Optimization Parameters

ParameterWorkflow A (N-Alkylation)Workflow B (Reductive Amination)
Target Molecule 1-(4-Bromophenyl)-4-ethylpiperazine4-(4-Bromophenyl)-1-ethylpiperidine
Starting Material 1-(4-Bromophenyl)piperazine4-(4-Bromophenyl)piperidine
Primary Reagent Ethyl Bromide (1.1 equiv)Acetaldehyde (1.2 equiv)
Catalyst / Base / Reductant K₂CO₃ (2.0 equiv)NaBH(OAc)₃ (1.5 equiv), AcOH (cat.)
Solvent Acetonitrile (MeCN)1,2-Dichloroethane (DCE)
Temperature 70°C (Reflux)Room Temperature (20-25°C)
Typical Reaction Time 4 - 8 hours2 - 4 hours
Key Side Reactions to Monitor Elimination of ethyl bromide (minor)Over-alkylation, alcohol formation
Expected Yield 75% - 85%80% - 90%

Sources

Application

Experimental protocol for 4-(4-Bromo-phenyl)-1-ethyl-piperidine synthesis

An Application Note for the Synthesis of 4-(4-Bromophenyl)-1-ethyl-piperidine Introduction The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically ac...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 4-(4-Bromophenyl)-1-ethyl-piperidine

Introduction

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its rigid framework allows for precise orientation of substituents, making it a valuable component in the design of ligands for various biological targets, including GPCRs and ion channels. This document provides a detailed, two-step experimental protocol for the synthesis of 4-(4-bromophenyl)-1-ethyl-piperidine, a key intermediate for drug discovery and development programs.

The synthetic strategy involves two robust and widely adopted transformations in modern organic chemistry:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: To construct the pivotal C(sp²)-C(sp³) bond, forming the 4-arylpiperidine core. This method is selected for its exceptional functional group tolerance, mild reaction conditions, and high yields.[1][2]

  • Reductive Amination: To selectively introduce the ethyl group onto the piperidine nitrogen. This classic one-pot reaction offers high efficiency and clean conversion, avoiding the common pitfalls of direct alkylation, such as over-alkylation and the formation of quaternary ammonium salts.[3][4]

This guide is designed for researchers and scientists, providing not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, troubleshooting insights, and comprehensive characterization data.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages: the formation of the core intermediate followed by N-alkylation.

Synthetic_Scheme cluster_0 Starting Materials (Step 1) cluster_1 Reagents (Step 2) SM1 N-Boc-4-piperidone I1 4-(4-Bromophenyl)piperidine (Intermediate) SM1->I1 Step 1: Suzuki Coupling & Deprotection SM2 4-Bromophenylboronic acid SM2->I1 Step 1: Suzuki Coupling & Deprotection FP 4-(4-Bromophenyl)-1-ethyl-piperidine (Final Product) I1->FP Step 2: Reductive Amination R1 Acetaldehyde R1->FP Step 2: Reductive Amination R2 Sodium Triacetoxyborohydride R2->FP Step 2: Reductive Amination Suzuki_Mechanism Pd0 Pd(0)L₂ Pd_Complex1 R¹-Pd(II)L₂-X Pd0->Pd_Complex1 R¹-X RedElim Reductive Elimination OxAdd Oxidative Addition Pd_Complex2 R¹-Pd(II)L₂-R² Transmetal Transmetalation Base Base (e.g., K₂CO₃) Boronic R²-B(OH)₂ Base->Boronic Boronic->Pd_Complex1 [R²-B(OH)₃]⁻ Product R¹-R² Pd_Complex2->Product Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityNotes
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.251.0 eq
Lithium bis(trimethylsilyl)amide (LiHMDS)C₆H₁₈LiNSi₂167.331.1 eq1.0 M solution in THF
N-Phenyl-bis(trifluoromethanesulfonimide)C₁₄H₅F₆NO₄S₂357.261.1 eq
4-Bromophenylboronic acidC₆H₆BBrO₂200.831.2 eq
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.05 eqTetrakis(triphenylphosphine)palladium(0)
Potassium Carbonate (K₂CO₃)K₂CO₃138.213.0 eqAnhydrous
1,4-DioxaneC₄H₈O₂88.11-Anhydrous
TolueneC₇H₈92.14-Anhydrous
Hydrochloric Acid (HCl)HCl36.46-4 M in Dioxane
Diethyl Ether (Et₂O)C₄H₁₀O74.12-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-Aqueous solution
BrineNaCl58.44-Saturated aqueous solution
Magnesium Sulfate (MgSO₄)MgSO₄120.37-Anhydrous
Experimental Protocol

Part 1a: Synthesis of N-Boc-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine

  • Setup: Add N-Boc-4-piperidone (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Dissolve the piperidone in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add LiHMDS (1.1 eq, 1.0 M solution in THF) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Triflate Formation: In a separate flask, dissolve N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in anhydrous THF. Add this solution to the reaction mixture dropwise via a cannula.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude enol triflate, which can often be used in the next step without further purification.

Part 1b: Suzuki Coupling and Deprotection

  • Setup: To a round-bottom flask, add the crude enol triflate (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Solvent and Degassing: Add a 3:1 mixture of anhydrous toluene and 1,4-dioxane. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 85-90 °C under a nitrogen atmosphere and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. [5]6. Work-up: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Deprotection: Dissolve the crude N-Boc protected product in a minimal amount of dichloromethane. Add an excess of 4 M HCl in dioxane and stir at room temperature for 2-3 hours.

  • Isolation: The hydrochloride salt of the product will precipitate. Collect the solid by vacuum filtration and wash with cold diethyl ether. To obtain the free base, suspend the salt in water, basify with 2 M NaOH until pH > 10, and extract with dichloromethane (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate to yield 4-(4-bromophenyl)piperidine.

  • Purification: If necessary, purify the product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) or by recrystallization.

Characterization of Intermediate
  • ¹H NMR (400 MHz, MeOD): δ 7.31 (d, J = 8.0 Hz, 2H), 7.13 (d, J = 8.0 Hz, 2H), 3.09-3.06 (m, 2H), 2.64-2.70 (m, 2H), 2.55-2.56 (m, 1H), 1.61-1.70 (m, 2H), 1.55-1.59 (m, 2H). [5]* ¹³C NMR (100 MHz, MeOD): δ 145.3, 131.2, 128.5, 128.2, 119.4, 45.6, 41.4, 32.7. [5]* ESI-MS: m/z 240.1 [M+H]⁺. [5]

Part 2: Synthesis of 4-(4-Bromo-phenyl)-1-ethyl-piperidine (Final Product)

Principle and Rationale

Reductive amination is a highly efficient method for N-alkylation. The reaction proceeds via the in-situ formation of an iminium ion intermediate from the secondary amine and an aldehyde (acetaldehyde), which is then immediately reduced by a mild and selective reducing agent. [6][7]Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is less sensitive to acidic conditions than NaBH₄ and does not release toxic cyanide gas like NaBH₃CN. [3]This one-pot procedure provides the desired tertiary amine in high yield with minimal side products.

Reaction Mechanism: Reductive Amination

Reductive_Amination Amine R₂NH (4-(4-Br-Ph)piperidine) Iminium [R₂N=CHR']⁺ (Iminium Ion) Amine->Iminium Aldehyde R'CHO (Acetaldehyde) Aldehyde->Iminium Product R₂N-CH₂R' (Final Product) Iminium->Product Reducer [H]⁻ (from NaBH(OAc)₃) Reducer->Iminium Hydride Attack

Caption: Mechanism of reductive amination of a secondary amine.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityNotes
4-(4-Bromophenyl)piperidineC₁₁H₁₄BrN240.141.0 eqFrom Part 1
AcetaldehydeC₂H₄O44.051.5 eq
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.941.5 eq
Dichloroethane (DCE)C₂H₄Cl₂98.96-Anhydrous
Acetic Acid (AcOH)C₂H₄O₂60.050.1 eqGlacial, optional catalyst
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-Aqueous solution
Dichloromethane (DCM)CH₂Cl₂84.93-
Magnesium Sulfate (MgSO₄)MgSO₄120.37-Anhydrous
Experimental Protocol
  • Setup: Dissolve 4-(4-bromophenyl)piperidine (1.0 eq) in anhydrous dichloroethane (DCE) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Aldehyde Addition: Add acetaldehyde (1.5 eq) to the solution. A small amount of glacial acetic acid (0.1 eq) can be added to catalyze iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 3-5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-(4-bromophenyl)-1-ethyl-piperidine.

Characterization of Final Product
  • Expected ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the 4-bromophenyl group (approx. δ 7.4-7.1), piperidine ring protons, and a characteristic quartet and triplet for the N-ethyl group (approx. δ 2.5 and δ 1.1, respectively).

  • Expected ¹³C NMR (100 MHz, CDCl₃): Signals for the brominated aromatic ring, the piperidine carbons, and the two carbons of the ethyl group.

  • ESI-MS: Expected m/z 268.1 [M+H]⁺.

  • Purity (HPLC): Purity should be ≥95% as determined by RP-HPLC with UV detection. [8]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagents:

    • 4-(4-Bromophenyl)piperidine: Causes skin, eye, and respiratory irritation. [9][10]Avoid inhalation of dust and contact with skin and eyes.

    • Palladium Catalysts: Are toxic and should be handled with care.

    • LiHMDS: Is a strong base and is pyrophoric. Handle under an inert atmosphere.

    • Acetaldehyde: Is volatile, flammable, and an irritant. Keep away from ignition sources.

    • Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Add to the reaction mixture carefully and quench slowly.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local environmental regulations.

References

  • BenchChem. (2025). Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Technical Support Center.
  • Mondal, M., et al. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Molecules.
  • BenchChem. (2025). Side-product formation in the synthesis of 4-aryl-4-hydroxypiperidines. Technical Support Center.
  • Krasovskiy, A., et al. (2004). Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)
  • PubChem. (n.d.). 4-(4-Bromophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine.
  • Ziering, A., et al. (1947). Piperidine Derivatives. Part III. 4-Arylpiperidines. Journal of Organic Chemistry.
  • Dudgeon, T., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed.
  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • BenchChem. (2025).
  • Teasdale, A. (2017). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review.
  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry.
  • Dudgeon, T., et al. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters.
  • Chemazone. (n.d.). 4-(4-bromophenyl)-1-ethylpiperidine. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Al-Masri, A., et al. (2017). Novel pyridine-based Pd(II)
  • Touchette, K. M. (2011). Reductive Amination Reaction. OpenBU, Boston University.
  • Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI)
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • Sajiki, H., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry.
  • De Paoli, G., et al. (2010). Analytical Methods. Royal Society of Chemistry.
  • Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

  • Pathak, M., et al. (2015).
  • LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Casale, J. F., et al. (2016).

Sources

Method

Application Note: A Robust RP-HPLC Method for Purity Assessment of 4-(4-Bromo-phenyl)-1-ethyl-piperidine

Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 4-(4-Bromo-phenyl)-1-ethyl-piperidine, a key intermediate i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 4-(4-Bromo-phenyl)-1-ethyl-piperidine, a key intermediate in pharmaceutical synthesis. The quality and purity of such intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This method is designed to be specific, accurate, and precise, ensuring its suitability for quality control in both research and manufacturing environments. The described protocol adheres to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction

4-(4-Bromo-phenyl)-1-ethyl-piperidine is a crucial building block in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring a substituted phenyl ring and a piperidine moiety, necessitates a well-developed analytical method to separate it from potential process-related impurities and degradation products. The objective of this application note is to provide a comprehensive, step-by-step protocol for the purity determination of this compound using RP-HPLC with UV detection.

The fundamental principle of this method lies in the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.[5][6] A C18 column is employed as the stationary phase, offering excellent hydrophobic retention for the molecule. The mobile phase, a gradient mixture of an aqueous buffer and an organic modifier, is optimized to achieve efficient separation. This method is developed based on established principles of HPLC method development for pharmaceutical analysis.[7][8][9][10]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is critical for rational method development. 4-(4-Bromo-phenyl)-1-ethyl-piperidine (MW: 268.2 g/mol ) is a basic compound due to the presence of the tertiary amine in the piperidine ring.[11] Its aromatic bromo-phenyl group contributes to its hydrophobicity (XLogP3 ≈ 2.9) and provides a chromophore for UV detection.[12][13]

Chromatographic System

Rationale for Component Selection
  • Column: A C18 column is the workhorse of reversed-phase chromatography and is well-suited for retaining moderately non-polar compounds like the target analyte.[6] To mitigate peak tailing often associated with basic compounds on traditional silica-based columns, a modern, high-purity silica column with end-capping or an embedded polar group is recommended.[14][15] This minimizes interactions between the basic amine and acidic silanol groups on the silica surface.

  • Mobile Phase: A gradient elution is chosen to ensure the timely elution of both early- and late-eluting impurities, providing a comprehensive purity profile.

    • Aqueous Phase (A): A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is employed.[5] This serves two purposes: it controls the ionization state of the basic analyte, leading to consistent retention and improved peak shape, and it helps to mask residual silanol activity on the column.

    • Organic Phase (B): Acetonitrile is selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength.

  • Detector: A UV detector is appropriate given the presence of the phenyl ring chromophore. The detection wavelength is set at the absorbance maximum of the analyte to ensure high sensitivity.

Experimental Protocol

Materials and Reagents
  • 4-(4-Bromo-phenyl)-1-ethyl-piperidine Reference Standard (purity ≥ 98%)

  • 4-(4-Bromo-phenyl)-1-ethyl-piperidine Sample for analysis

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC or Milli-Q grade)

Equipment
  • High-Performance Liquid Chromatograph (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, nylon or PTFE).

Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 4-(4-Bromo-phenyl)-1-ethyl-piperidine reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 4-(4-Bromo-phenyl)-1-ethyl-piperidine sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[5]

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient Program 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-17.1 min: 80% to 30% B17.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (or determined λmax)
Injection Volume 10 µL
Run Time 25 minutes

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[16][17] This ensures that the system is capable of producing reliable and reproducible results.[18] The acceptance criteria are based on established guidelines.[19][20]

  • Procedure: Make five replicate injections of the Standard Solution.

  • Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.[18][19]
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.[19]
Repeatability (%RSD) ≤ 2.0% for peak areaDemonstrates the precision of the injector and the stability of the system.[18][20]

Analytical Procedure

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.[5]

  • Blank Injection: Inject the diluent to ensure there are no interfering peaks at the retention time of the analyte or its impurities.

  • SST Injections: Perform the five replicate injections of the Standard Solution to confirm system suitability.

  • Sample Injection: Inject the prepared Sample Solution in duplicate.

Data Analysis and Purity Calculation

The purity of the 4-(4-Bromo-phenyl)-1-ethyl-piperidine sample is determined by the area percent method. This method assumes that all impurities have a similar response factor to the main component at the detection wavelength.

Calculation:

Caption: HPLC Purity Analysis Workflow.

Data_Analysis_Workflow A Raw Chromatographic Data B Peak Integration A->B C Identify Main Peak B->C D Identify Impurity Peaks B->D E Calculate Area of Main Peak (A_main) C->E F Calculate Total Area of All Peaks (A_total) D->F G Calculate Purity (%) = (A_main / A_total) * 100 E->G F->G H Final Purity Report G->H

Caption: Data Analysis and Purity Calculation.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust tool for the purity assessment of 4-(4-Bromo-phenyl)-1-ethyl-piperidine. The logical selection of the column, mobile phase, and detection parameters, grounded in the physicochemical properties of the analyte, results in a highly specific and efficient separation. Adherence to the detailed protocol and system suitability criteria will ensure the generation of accurate and precise data, which is essential for quality control in the pharmaceutical industry. For regulatory submissions, this method provides a strong foundation for a fully validated analytical procedure according to ICH guidelines.

References

  • HPLC System Suitability Testing Guide. (n.d.).
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Conference on Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Guideline for System Suitability Test for HPLC Analysis. Retrieved from [Link]

  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]

  • Chromatography Online. (n.d.). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Retrieved from [Link]

  • Waters. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Chromatography Online. (2026, March 14). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)piperidine. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2022, April 18). Method Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Estimation of Ondansetron. Retrieved from [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Retrieved from [Link]

  • Chemazone. (n.d.). 4-(4-bromophenyl)-1-ethylpiperidine. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution GC-MS Analysis of 4-(4-Bromo-phenyl)-1-ethyl-piperidine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API), Forensic Reference Standards, and Synthetic Intermediates Executive Summary & Chemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API), Forensic Reference Standards, and Synthetic Intermediates

Executive Summary & Chemical Rationale

4-(4-Bromo-phenyl)-1-ethyl-piperidine (BPEP) is a highly specific structural building block utilized in the synthesis of neuroactive pharmaceuticals and substituted phenylpiperidine analogs. Because of its structural features—a basic tertiary amine (piperidine ring) and a halogenated aromatic system—its analysis requires careful consideration of chromatographic inertness and mass spectrometric resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis. The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) classifies mass spectrometry as a Category A analytical technique, providing the highest level of structural confirmation[1]. The presence of the bromine atom yields a highly diagnostic isotopic signature (a ~1:1 ratio of ‘79Br‘ and ‘81Br‘ ), which acts as a built-in mass spectrometric barcode for structural validation.

Experimental Design & Causality

As a Senior Application Scientist, I design protocols not just to generate data, but to ensure the data is defensible. Analyzing basic amines like BPEP presents a specific chromatographic challenge: the lone pair of electrons on the piperidine nitrogen is highly prone to hydrogen bonding with active silanol groups (-SiOH) in the glass inlet liner and the fused silica column. This interaction causes severe peak tailing, loss of sensitivity, and poor reproducibility.

To counteract this, the protocol mandates an Ultra Inert (UI) flow path . Utilizing deactivated sintered frit liners prevents the active site adsorption of sensitive amine compounds, ensuring sharp, symmetrical peaks and preserving the integrity of the quantitative signal[2].

Instrument Configuration & Parameters

The following parameters are optimized to balance rapid throughput with high-resolution separation.

Parameter CategorySetting / SpecificationScientific Rationale (Causality)
System Agilent 8890 GC / 5977B MSD (or equivalent)High-efficiency EPC control ensures retention time locking and reproducibility.
Column HP-5MS UI or DB-5MS UI (30 m × 0.25 mm × 0.25 µm)5% Phenyl-methylpolysiloxane provides optimal polarity for semi-volatile amines while the UI treatment prevents tailing.
Inlet 250 °C, Split 10:1, UI Sintered Frit Liner250 °C ensures rapid volatilization without thermal degradation. The frit liner protects the column from non-volatile matrix debris[2].
Carrier Gas Helium, Constant Flow at 1.2 mL/minConstant flow maintains optimal linear velocity (~36 cm/sec) across the entire temperature ramp, preserving peak shape.
Oven Program 100 °C (hold 1 min) 15 °C/min to 280 °C (hold 5 min)The 100 °C start allows solvent (Methanol) to elute quickly while focusing the analyte at the column head (solvent focusing).
MS Ionization Electron Ionization (EI), 70 eV70 eV is the universal standard for EI, ensuring generated spectra match SWGDRUG and NIST library databases[3].
Temperatures Transfer Line: 280 °C, Source: 230 °C, Quad: 150 °CPrevents cold-spot condensation of the heavy brominated analyte before it reaches the ionization chamber.
Acquisition Full Scan (m/z 40–400)Captures the full fragmentation pathway, including the critical low-mass iminium ions and the high-mass isotope clusters.

Step-by-Step Analytical Protocol

This methodology is designed as a self-validating system. Every batch must pass system suitability before sample data is accepted.

Step 1: Reagent Preparation

  • Prepare a stock solution of 4-(4-Bromo-phenyl)-1-ethyl-piperidine at 1.0 mg/mL in GC-grade Methanol.

  • Prepare a working standard at 100 µg/mL by diluting 100 µL of the stock into 900 µL of Methanol.

  • Spike the working standard with an Internal Standard (e.g., Diphenylamine- ‘d10​‘ ) to a final IS concentration of 50 µg/mL to monitor injection precision.

Step 2: System Initialization & Tuning

  • Perform an MS Autotune using Perfluorotributylamine (PFTBA).

  • Validation Check: Ensure the isotope ratio of m/z 70 to 69 is ~1.1%, and m/z 502 is present at >2% relative abundance. This confirms the electron multiplier and quadrupole are correctly calibrated across the target mass range.

Step 3: Sequence Execution

  • Inject 1.0 µL of a Methanol solvent blank. Purpose: Establishes the baseline and proves the system is free of carryover.

  • Inject 1.0 µL of a System Suitability Test (SST) standard (a known amine mix). Purpose: Verify that the peak tailing factor is ≤1.5 . If tailing exceeds this, active sites have formed, and inlet maintenance is required immediately.

  • Inject 1.0 µL of the BPEP working standard.

Analytical_Workflow Start 1. System Autotune (PFTBA) Blank 2. Solvent Blank (Carryover Check) Start->Blank SST 3. System Suitability (Peak Tailing < 1.5) Blank->SST Decision SST Pass? SST->Decision Sample 4. Sample Injection (100 µg/mL BPEP) Data 5. EI-MS Acquisition (Full Scan m/z 40-400) Sample->Data Decision->Sample Yes Maint Inlet Maintenance (Trim Column/Change Liner) Decision->Maint No Maint->Start

Fig 1. Self-validating GC-MS analytical workflow ensuring system inertness and data integrity.

Data Interpretation & Mechanistic Insights

When analyzing the EI mass spectrum of 4-(4-Bromo-phenyl)-1-ethyl-piperidine, it is crucial to understand the causality of the fragmentation. The 70 eV electron beam ejects an electron, typically from the most easily ionized site—the nitrogen lone pair.

  • The Isotopic Molecular Ion: The molecular ion ( ‘M+∙‘ ) will appear at m/z 267 and 269. Because naturally occurring bromine consists of ~50.69% ‘79Br‘ and ~49.31% ‘81Br‘ , these two peaks will be of nearly equal intensity. If this 1:1 doublet is missing, the molecule has lost its bromine atom (e.g., thermal degradation).

  • Alpha-Cleavage: The radical cation on the nitrogen strongly induces cleavage of the adjacent carbon-carbon bonds (alpha-cleavage). Loss of a methyl radical ( ‘⋅CH3​‘ , 15 Da) from the N-ethyl group yields an iminium ion at m/z 252 / 254.

  • Ring Fragmentation: Substituted piperidines frequently undergo ring opening followed by the expulsion of neutral alkene fragments, yielding lower mass nitrogen-containing fragments (e.g., m/z 84) and the stable bromophenyl cation (m/z 155 / 157).

Fragmentation_Pathway M Molecular Ion [M]+• m/z 267 / 269 (1:1) A [M - CH3]+ m/z 252 / 254 M->A Alpha-Cleavage (-15 Da) B [M - C2H5]+ m/z 238 / 240 M->B N-Dealkylation (-29 Da) C Bromophenyl Cation m/z 155 / 157 M->C Ring Cleavage D Piperidine Fragment m/z 84 / 112 M->D Ring Cleavage

Fig 2. Primary 70 eV Electron Ionization (EI) fragmentation pathways for 4-(4-Bromo-phenyl)-1-ethyl-piperidine.

Troubleshooting & Quality Control

  • Symptom: The BPEP peak exhibits severe tailing or lower-than-expected response.

    • Root Cause: The tertiary amine is interacting with active silanol sites.

    • Corrective Action: Replace the inlet liner with a new Ultra Inert liner. Trim 10–20 cm off the front of the GC column to remove non-volatile matrix build-up and exposed silanols.

  • Symptom: The 1:1 isotope pattern at m/z 267/269 is distorted (e.g., 3:1 ratio).

    • Root Cause: Co-elution with a matrix interference or column bleed (e.g., siloxane peaks at m/z 267).

    • Corrective Action: Alter the oven ramp rate (e.g., slow down to 10 °C/min) to resolve the co-eluting peak, or switch the MS acquisition from Full Scan to Selected Ion Monitoring (SIM) mode targeting m/z 267, 269, and 252 to filter out background noise.

References

  • National Institute of Standards and Technology (NIST). (2021). Data Supporting the Development of Targeted GC-MS Methods for Seized Drug Analysis.[Link]

  • Agilent Technologies. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners.[Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations Version 8.0. [Link]

Sources

Method

High-Sensitivity LC-MS/MS Bioanalysis of 4-(4-Bromo-phenyl)-1-ethyl-piperidine: Overcoming Matrix Effects in Complex Biological Samples

Introduction & Analytical Challenges 4-(4-Bromo-phenyl)-1-ethyl-piperidine ( C13​H18​BrN , MW: 268.19 g/mol ) is a basic, lipophilic piperidine derivative. Compounds of this class are frequently encountered in drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

4-(4-Bromo-phenyl)-1-ethyl-piperidine ( C13​H18​BrN , MW: 268.19 g/mol ) is a basic, lipophilic piperidine derivative. Compounds of this class are frequently encountered in drug discovery as pharmaceutical intermediates, central nervous system (CNS) active agents, or research chemicals[1].

The quantification of lipophilic basic amines in biological matrices (such as human plasma or urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a well-documented challenge: severe ion suppression . When utilizing positive Electrospray Ionization (ESI+), endogenous glycerophosphocholines (GPCho's) co-extract and co-elute with the target analyte, competing for charge droplets in the MS source and drastically reducing assay sensitivity and reproducibility[2].

This application note details a highly optimized, self-validating LC-MS/MS protocol designed specifically to isolate 4-(4-Bromo-phenyl)-1-ethyl-piperidine from biological matrices, exploiting its unique isotopic signature and utilizing mixed-mode solid-phase extraction to eliminate phospholipid-induced matrix effects.

Strategic Method Development: Causality and Design

As a Senior Application Scientist, it is critical to move beyond merely listing protocol steps and instead understand the physicochemical causality behind each methodological choice.

Exploiting the Bromine Isotopic Signature

Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%, respectively). This isotopic distribution is a massive analytical advantage. The protonated precursor ion [M+H]+ will present as a distinct doublet at m/z 268.1 and 270.1. By monitoring Multiple Reaction Monitoring (MRM) transitions for both isotopes, we create a highly specific assay. If an interfering matrix peak appears in the primary quantifier channel, the absence of the corresponding M+2 peak in the qualifier channel immediately flags the interference, ensuring unparalleled trustworthiness in the data.

Chromatographic Selectivity: Biphenyl vs. C18

While standard C18 columns are ubiquitous, they often struggle to separate lipophilic basic drugs from late-eluting phospholipids. We employ a Biphenyl stationary phase . The biphenyl phase provides enhanced retention and selectivity for aromatic and polarizable compounds via π−π interactions. This specifically enhances the retention of the bromophenyl moiety, pushing the analyte's elution into a cleaner chromatographic window away from the solvent front and early-eluting salts[3].

Sample Preparation: The Necessity of Mixed-Mode SPE

Simple Protein Precipitation (PP) is insufficient for this analyte, as it leaves high concentrations of endogenous phospholipids in the extract[2]. Because the piperidine nitrogen is highly basic ( pKa​≈9.5 ), it is positively charged at physiological and low pH.

We utilize a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE)[4].

  • The Causality: By acidifying the plasma sample before loading, we ensure the piperidine nitrogen is fully protonated. It binds aggressively to the negatively charged sulfonic acid groups on the MCX sorbent. This strong ionic bond allows us to wash the cartridge with 100% methanol—a step that would normally elute the analyte in reversed-phase SPE. The 100% methanol wash effectively strips away the hydrophobic, non-ionic phospholipids and glycerophosphocholines[4]. Finally, elution is achieved by raising the pH with ammonium hydroxide, neutralizing the piperidine nitrogen and releasing it from the sorbent.

SPE_Workflow A Plasma Sample (200 µL) + Internal Standard B Acidification (200 µL 4% H3PO4) A->B C Load onto MCX SPE Cartridge B->C D Wash 1: 2% Formic Acid (Removes acidic/neutral interferences) C->D E Wash 2: 100% Methanol (Removes phospholipids) D->E F Elution: 5% NH4OH in MeOH (Neutralizes piperidine for elution) E->F G Evaporate & Reconstitute (Mobile Phase A) F->G H LC-MS/MS Analysis G->H

Mixed-mode SPE workflow for isolating basic piperidine derivatives from plasma.

Building a Self-Validating System

To ensure absolute trustworthiness, this protocol incorporates an active, real-time quality control mechanism: In-Source Phospholipid Monitoring (IS-MRM) .

Glycerophosphocholines yield a characteristic fragment at m/z 184 (the phosphocholine headgroup) under positive ESI conditions[5]. By dedicating one MRM channel to the m/z 184 184 transition, the analyst can continuously monitor the baseline for phospholipid elution[6]. In a properly executed MCX extraction, this channel should remain flat during the analyte's retention time. If a peak appears at m/z 184 co-eluting with the analyte, it immediately alerts the operator to a failure in the SPE wash step or a need for column flushing, preventing the reporting of suppressed, inaccurate data[5].

Experimental Protocols

Sample Preparation (Oasis MCX SPE)
  • Spiking: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (e.g., 4-(4-chlorophenyl)-1-ethylpiperidine, 100 ng/mL).

  • Acidification: Add 200 µL of 4% Phosphoric acid ( H3​PO4​ ) in water. Vortex for 30 seconds to disrupt protein binding and ensure protonation of the piperidine ring.

  • Conditioning: Condition the MCX 96-well plate or cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the acidified sample (410 µL) onto the sorbent at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove salts and polar interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Critical Step: This removes over 95% of endogenous phospholipids[4].

  • Elution: Elute the target analyte into a clean collection plate using 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

LC-MS/MS Conditions
  • Column: Biphenyl Core-Shell Column (e.g., Kinetex Biphenyl, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear gradient to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 4.5 min: Re-equilibrate at 5% B

  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

Fragmentation A Precursor Ion [M+H]+ 4-(4-Bromo-phenyl)-1-ethyl-piperidine m/z 268.1 (79Br) / 270.1 (81Br) B Quantifier Ion N-ethyl-tetrahydropyridinium m/z 112.1 A->B Cleavage of C-C bond (Loss of bromophenyl) C Qualifier Ion 4-bromophenyl cation m/z 155.0 / 157.0 A->C Cleavage of Piperidine ring (Loss of N-ethyl fragment)

ESI+ MS/MS fragmentation pathway for 4-(4-Bromo-phenyl)-1-ethyl-piperidine.

Data Presentation

Table 1: MRM Transitions and MS Parameters

Analyte / IsotopePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Analyte ( 79Br ) 268.1112.122Quantifier
Analyte ( 81Br ) 270.1112.122Qualifier 1 (Isotope check)
Analyte ( 79Br ) 268.1155.035Qualifier 2 (Structural check)
Internal Standard 224.1112.122Normalization
Phospholipids 184.0184.05System Suitability / QC

Table 2: Representative Method Validation Summary

ParameterPerformance MetricAcceptance Criteria
Linearity Range 0.05 – 500 ng/mL R2≥0.995
Intra-day Precision (CV%) 3.2% – 6.8% ≤15% ( ≤20% at LLOQ)
Inter-day Accuracy (%RE) -4.1% to +5.2% ±15% ( ±20% at LLOQ)
Extraction Recovery 88.5%Consistent across range
Matrix Effect (Ion Suppression) 96.2% (Minimal suppression)85% – 115%

References

  • Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited, PMC (National Institutes of Health),[Link]

  • Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research, LabRulez LCMS,[Link]

  • Representative LC-MS/MS chromatograms of phospholipids, ResearchGate,[Link]

  • Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: Examining lipid matrix ionization effects in plasma, MZ Interpretation,[Link]

  • Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects, IntechOpen, [Link]

Sources

Application

Application Note: NMR Spectroscopy for the Structural Confirmation of 4-(4-Bromophenyl)-1-ethylpiperidine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Scope Substituted piperidines, specifically 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Scope

Substituted piperidines, specifically 4-phenylpiperidine derivatives, are ubiquitous pharmacophores in medicinal chemistry, frequently serving as core scaffolds for neuroleptics, analgesics, and targeted receptor antagonists. The compound 4-(4-Bromophenyl)-1-ethylpiperidine represents a critical intermediate and structural analog in these drug development pipelines[1][2].

Rigorous structural confirmation of this molecule is paramount. While 1D Proton ( 1 H) and Carbon ( 13 C) NMR provide foundational data, the presence of three distinct structural domains—the N-ethyl group, the piperidine heterocycle, and the para-bromophenyl ring—requires a self-validating 2D NMR approach. This application note details a comprehensive, causality-driven protocol for the absolute structural elucidation of 4-(4-Bromophenyl)-1-ethylpiperidine, ensuring compliance with American Chemical Society (ACS) data reporting guidelines[3][4].

Experimental Design & Causality

A robust NMR protocol begins long before the sample enters the magnet. Every choice in sample preparation directly impacts the magnetic field homogeneity and the resulting spectral resolution.

Solvent Selection

Chloroform-d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) is the optimal solvent for this hydrophobic tertiary amine.

  • Causality: CDCl 3​ readily dissolves the free base form of the compound without inducing the severe viscosity line-broadening seen in heavier solvents like DMSO- d6​ . TMS provides an unambiguous internal reference at δ 0.00 ppm, fulfilling ACS calibration standards[3].

Sample Concentration & Geometry
  • Causality: Following standard high-resolution NMR guidelines, the optimal sample mass is 5 to 25 mg dissolved in 0.6 mL of solvent[5]. Falling below 5 mg necessitates excessively long 13 C acquisition times, while exceeding 25 mg can lead to concentration-dependent chemical shift drifting and radiation damping. A 0.6 mL volume ensures a sample depth of exactly ~4.0 cm in a standard 5 mm precision NMR tube, which is critical to prevent thermal convection currents and edge-effect magnetic distortions during shimming[5].

Step-by-Step Methodologies

Protocol A: Sample Preparation
  • Weighing: Accurately weigh 15 mg of synthesized 4-(4-Bromophenyl)-1-ethylpiperidine into a clean 2 mL glass vial.

  • Dissolution: Add 0.6 mL of CDCl 3​ (with 0.03% TMS) using a clean glass Pasteur pipette. Swirl gently until complete dissolution is achieved.

  • Filtration (Critical Step): Pack a small, tight plug of glass wool (do not use cotton, as it leaches aliphatic impurities) into a secondary Pasteur pipette. Filter the dissolved sample directly through the glass wool into a high-precision 5 mm NMR tube[5].

    • Why? Suspended micro-particulates distort the local magnetic field ( ΔB0​ ), making perfect shimming impossible and resulting in broad, overlapping multiplet bases.

  • Capping & Cleaning: Cap the tube securely and wipe the exterior with a Kimwipe moistened with isopropanol to remove fingerprints, which can interfere with the probe's tuning coils.

Protocol B: Spectrometer Setup & Acquisition

Measurements performed on a 400 MHz or 500 MHz NMR Spectrometer (e.g., Bruker Avance NEO) at 298 K.

  • Insertion & Locking: Insert the sample into the magnet. Lock the spectrometer to the deuterium ( 2 H) resonance of CDCl 3​ .

  • Tuning & Matching (ATMA): Perform automatic tuning and matching for both 1 H and 13 C channels to maximize probe sensitivity for the specific dielectric constant of the sample.

  • Shimming: Execute gradient shimming (TopShim) on the Z-axis to optimize magnetic field homogeneity. The 2 H lock signal should display a sharp, stable level.

  • 1D 1 H NMR Acquisition:

    • Spectral Window: -1 to 10 ppm[4].

    • Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation of aliphatic protons for accurate integration).

    • Scans (NS): 16.

  • 1D 13 C{ 1 H} NMR Acquisition:

    • Spectral Window: 0 to 200 ppm[4].

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans (NS): 512 - 1024 (depending on exact concentration).

    • Note: Use broadband proton decoupling (e.g., WALTZ-16) to collapse C-H multiplets into sharp singlets[4].

  • 2D NMR Acquisition (The Self-Validating System):

    • COSY (Correlation Spectroscopy): Maps 3JHH​ couplings to trace the contiguous spin systems within the piperidine ring and the ethyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Maps 1JCH​ couplings to assign every proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Maps 2JCH​ and 3JCH​ long-range couplings. Crucial for linking the isolated spin systems (Ethyl group Piperidine Nitrogen Bromophenyl ring).

Structural Elucidation & Data Interpretation

The structural verification relies on piecing together the three domains of the molecule. The data below summarizes the quantitative assignments and the logical flow of the 2D NMR self-validation.

Table 1: NMR Spectral Assignments for 4-(4-Bromophenyl)-1-ethylpiperidine
PositionDomain 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Chemical Shift (ppm)Key 2D HMBC Correlations ( 1 H 13 C)
2' Ethyl (CH 3​ )1.10 (t, 3H, J = 7.2)12.5C1'
1' Ethyl (CH 2​ )2.45 (q, 2H, J = 7.2)52.8C2', C2/C6 (Piperidine)
2, 6 Piperidine (N-CH 2​ )2.05 (td, 2H, ax); 3.05 (br d, 2H, eq)54.2C1', C3/C5, C4
3, 5 Piperidine (CH 2​ )1.75 (qd, 2H, ax); 1.85 (br d, 2H, eq)33.5C2/C6, C4, C1''
4 Piperidine (CH)2.50 (m, 1H, ax)42.1C2/C6, C3/C5, C1'', C2''/C6''
1'' Aromatic (qC)-145.5-
2'', 6'' Aromatic (CH)7.10 (d, 2H, J = 8.4)128.8C4, C4'', C3''/C5''
3'', 5'' Aromatic (CH)7.40 (d, 2H, J = 8.4)131.5C1'', C4''
4'' Aromatic (qC-Br)-119.8-

(Note: Chemical shifts are reported to standard ACS precision: 0.01 ppm for 1 H and 0.1 ppm for 13 C[4]. Shift values are representative of this specific scaffold in CDCl 3​ at 298 K).

The Self-Validating Logic

To prove the structure is unequivocally 4-(4-Bromophenyl)-1-ethylpiperidine, we must bridge the heteroatoms and quaternary carbons:

  • Proof of N-Alkylation: The ethyl CH 2​ protons ( δ 2.45) show a strong 3JCH​ HMBC cross-peak to the piperidine C2/C6 carbons ( δ 54.2). Conversely, the piperidine C2/C6 equatorial protons ( δ 3.05) show an HMBC correlation to the ethyl CH 2​ carbon ( δ 52.8). This definitively places the ethyl group on the nitrogen.

  • Proof of C4-Arylation: The piperidine C4 methine proton ( δ 2.50) shows a 3JCH​ HMBC correlation to the aromatic C2''/C6'' carbons ( δ 128.8). Furthermore, the aromatic H2''/H6'' protons ( δ 7.10) correlate back to the piperidine C4 carbon ( δ 42.1).

  • Proof of para-Bromo Substitution: The aromatic protons present as an AA'BB' system (two distinct doublets integrating to 2H each). The downfield doublet ( δ 7.40) correlates via HMBC to the highly shielded quaternary carbon at δ 119.8, which is characteristic of a carbon directly bonded to a heavy halogen (Bromine) due to the heavy-atom effect.

Workflow Visualization

The following diagram maps the logical progression of the NMR structural elucidation process, from sample preparation through to final verification.

NMR_Workflow A 1. Sample Preparation (5-25 mg in CDCl3) B 2. 1D NMR Acquisition (1H & 13C) A->B Insert & Shim C 3. 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Multiplet Analysis D 4. Data Processing (FT, Phasing, Baseline) C->D Correlation Mapping E 5. Structural Verification (4-(4-Bromophenyl)-1-ethylpiperidine) D->E Final Confirmation

Workflow for NMR structural elucidation of 4-(4-Bromophenyl)-1-ethylpiperidine.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2757159, 4-(4-Bromophenyl)piperidine. Retrieved March 16, 2026, from[Link]

  • American Chemical Society. (2013). NMR Guidelines for ACS Journals. Retrieved March 16, 2026, from [Link]

  • American Chemical Society. (n.d.). ACS Research Data Guidelines. Retrieved March 16, 2026, from [Link]

Sources

Method

Application Note &amp; Protocol: In Vitro Receptor Binding Assays for 4-(4-Bromo-phenyl)-1-ethyl-piperidine Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Therapeutic Potential of Piperidine Scaffolds The piperidine moiety is a privileged scaffold in medicinal chemistry, forming t...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of Piperidine Scaffolds

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. The 4-(4-Bromo-phenyl)-1-ethyl-piperidine framework, in particular, presents a versatile template for designing ligands with high affinity and selectivity for various G-protein coupled receptors (GPCRs) and ion channels. Understanding the binding characteristics of these derivatives is a critical first step in the drug discovery pipeline, providing essential data on potency, selectivity, and structure-activity relationships (SAR).

Radioligand binding assays remain a gold standard for quantifying the interaction between a ligand and its receptor target.[1][2] This application note provides a detailed guide to performing in vitro receptor binding assays for novel 4-(4-Bromo-phenyl)-1-ethyl-piperidine derivatives, with a focus on robust methodologies and accurate data interpretation. We will delve into the principles of competitive binding assays, provide step-by-step protocols for target engagement at key receptors, and discuss the critical aspects of data analysis.

The Principle of Competitive Radioligand Binding Assays

Competitive binding assays are a cornerstone of receptor pharmacology.[3] The fundamental principle involves the competition between a radiolabeled ligand (the "hot" ligand) and an unlabeled test compound (the "cold" ligand, in this case, a 4-(4-Bromo-phenyl)-1-ethyl-piperidine derivative) for a finite number of receptor binding sites. By measuring the ability of the unlabeled compound to displace the radiolabeled ligand, we can determine its binding affinity for the target receptor.[1]

The key parameters derived from these assays are the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand, and the equilibrium dissociation constant (Ki), a measure of the affinity of the compound for the receptor.[1] Lower Ki values indicate a higher binding affinity.[4]

Visualizing the Experimental Workflow

The general workflow for a competitive radioligand binding assay is a multi-step process designed for precision and reproducibility.

Competitive Radioligand Binding Assay Workflow General Workflow for Competitive Radioligand Binding Assay cluster_prep 1. Preparation cluster_assay 2. Binding Assay cluster_separation 3. Separation cluster_analysis 4. Data Acquisition & Analysis Membrane_Prep Receptor Membrane Preparation (e.g., from cell culture or tissue) Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series (4-(4-Bromo-phenyl)-1-ethyl-piperidine derivative) Compound_Prep->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Washing to Remove Unbound Ligands Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis

Caption: General workflow for a competitive radioligand binding assay.

Potential Receptor Targets for 4-(4-Bromo-phenyl)-1-ethyl-piperidine Derivatives

The 4-arylpiperidine scaffold is known to interact with several important central nervous system (CNS) targets. Based on structural similarities to known pharmacophores, potential targets for 4-(4-Bromo-phenyl)-1-ethyl-piperidine derivatives include:

  • Sigma (σ) Receptors (σ1 and σ2): These receptors are implicated in a variety of neurological and psychiatric disorders.[5][6][7] Many piperidine-containing compounds exhibit high affinity for sigma receptors.[8][9]

  • Opioid Receptors (μ, δ, κ): The piperidine ring is a core element of many opioid analgesics.[2][10]

  • Muscarinic Acetylcholine Receptors (M1-M5): These receptors are involved in numerous physiological functions and are targets for drugs treating a range of conditions.[11][12][13]

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for specific receptor subtypes and laboratory conditions.

Protocol 1: Sigma-1 (σ1) Receptor Binding Assay

Rationale: This assay determines the affinity of the test compounds for the σ1 receptor, a key modulator of intracellular signaling and neuronal function.[7][14] We utilize [³H]-(+)-pentazocine, a selective σ1 receptor radioligand.[5][15]

Materials:

  • Receptor Source: Guinea pig liver membranes or membranes from cells recombinantly expressing the human σ1 receptor.[15]

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).

  • Non-specific Binding Determinate: Haloperidol or unlabeled (+)-pentazocine.[14]

  • Test Compounds: 4-(4-Bromo-phenyl)-1-ethyl-piperidine derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[1]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Scintillation Counter .

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and isolate the membrane fraction via centrifugation. Resuspend the membrane pellet in assay buffer to a final protein concentration of 100-200 µ g/assay tube.

  • Assay Setup: In triplicate, prepare assay tubes (or a 96-well plate) containing:

    • Total Binding: Assay buffer, radioligand (e.g., 2 nM [³H]-(+)-pentazocine), and receptor membranes.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled competitor (e.g., 10 µM haloperidol), and receptor membranes.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the 4-(4-Bromo-phenyl)-1-ethyl-piperidine derivative, and receptor membranes.

  • Incubation: Incubate the reactions for 120 minutes at 37°C.[14]

  • Termination of Assay: Rapidly terminate the binding reaction by filtration through glass fiber filters pre-soaked in a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding of the radioligand to the filter.[16]

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Protocol 2: Mu (μ)-Opioid Receptor Binding Assay

Rationale: This protocol assesses the affinity of the test compounds for the μ-opioid receptor, the primary target for opioid analgesics. [³H]DAMGO is a highly selective agonist radioligand for the μ-opioid receptor.[10][17]

Materials:

  • Receptor Source: Rat brain membranes or membranes from cells recombinantly expressing the human μ-opioid receptor.

  • Radioligand: [³H]DAMGO (specific activity ~30-60 Ci/mmol).

  • Non-specific Binding Determinate: Naloxone.[10][17]

  • Test Compounds: 4-(4-Bromo-phenyl)-1-ethyl-piperidine derivatives.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10][17]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration and Scintillation Equipment: As described in Protocol 1.

Procedure:

  • Membrane Preparation: As described in Protocol 1. Aim for a final protein concentration of 100-200 µ g/assay tube.

  • Assay Setup: In triplicate, prepare assay tubes containing:

    • Total Binding: Assay buffer, radioligand (e.g., 1 nM [³H]DAMGO), and receptor membranes.

    • Non-specific Binding: Assay buffer, radioligand, and a high concentration of naloxone (e.g., 10 µM).

    • Competitive Binding: Assay buffer, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate for 60 minutes at 25°C.[10]

  • Termination and Washing: Terminate the assay by rapid filtration and wash the filters as described in Protocol 1.

  • Quantification: Measure the radioactivity as described in Protocol 1.

Data Analysis and Interpretation

1. Calculation of Specific Binding:

Specific binding is the difference between total binding and non-specific binding.[16]

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

2. Generation of Competition Curves:

Plot the percentage of specific binding against the logarithm of the test compound concentration. The resulting sigmoidal curve is used to determine the IC50 value.

3. Determination of IC50:

The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is determined by non-linear regression analysis of the competition curve.

4. Calculation of Ki:

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The relationship between these key parameters is crucial for accurate interpretation.

Data Analysis Flow Total_Binding Total Binding (CPM) Specific_Binding Specific Binding Total_Binding->Specific_Binding Nonspecific_Binding Non-specific Binding (CPM) Nonspecific_Binding->Specific_Binding Competition_Curve Competition Curve (% Inhibition vs. log[Compound]) Specific_Binding->Competition_Curve IC50 IC50 Value Competition_Curve->IC50 Ki Ki Value IC50->Ki Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + ([L]/Kd)) Cheng_Prusoff->Ki

Caption: Flowchart for data analysis in competitive binding assays.

Sample Data Presentation

The binding affinities of a series of 4-(4-Bromo-phenyl)-1-ethyl-piperidine derivatives can be summarized in a table for easy comparison.

Compound IDσ1 Ki (nM)μ-Opioid Ki (nM)M3 Muscarinic Ki (nM)
BPEP-00115.2>10,000850
BPEP-0022.55,2001,200
BPEP-003120.8>10,000>10,000
BPEP-0048.98,900450

This is example data and does not represent actual experimental results.

Troubleshooting and Considerations

  • High Non-specific Binding: This can obscure the specific binding signal.[16][18][19] To mitigate this, consider:

    • Pre-treating filters with a blocking agent (e.g., polyethyleneimine).[16]

    • Including a non-ionic detergent (e.g., Tween-20) in the assay buffer to reduce hydrophobic interactions.[16]

    • Optimizing the protein concentration in the assay.

  • Assay Variability: Ensure thorough mixing of reagents and consistent timing for incubation and washing steps. Running replicates is essential.

  • Ligand Depletion: If a significant fraction of the radioligand binds to the receptor, the free concentration will be lower than the added concentration, which can affect the accuracy of Kd and Bmax determination in saturation binding experiments.[20]

Conclusion

In vitro receptor binding assays are indispensable tools in the early stages of drug discovery for characterizing the pharmacological profile of novel compounds like 4-(4-Bromo-phenyl)-1-ethyl-piperidine derivatives. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can obtain reliable and reproducible data on the binding affinities of their compounds, which is crucial for guiding lead optimization and advancing promising candidates toward further development.

References

  • U.S. National Library of Medicine. (1987). Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions. PubMed. Available from: [Link]

  • Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Available from: [Link]

  • NanoTemper Technologies. (n.d.). Ki calculator. Available from: [Link]

  • National Center for Biotechnology Information. (2022). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. PMC. Available from: [Link]

  • Wikipedia. (n.d.). Scintillation proximity assay. Available from: [Link]

  • Gyan Sanchay. (n.d.). Scintillation proximity assay. Available from: [Link]

  • National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. Available from: [Link]

  • Merck Millipore. (n.d.). Receptor Binding Assays - Multiwell Plates. Available from: [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Available from: [Link]

  • U.S. National Library of Medicine. (2015). Sigma Receptor Binding Assays. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available from: [Link]

  • Eurofins. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]

  • Bio-protocol. (n.d.). 3.3. Biology—Opioid Binding Assay. Available from: [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. PMC. Available from: [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Available from: [Link]

  • Reaction Biology. (n.d.). M3 Biochemical Binding Assay Service. Available from: [Link]

  • U.S. National Library of Medicine. (n.d.). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. PubMed. Available from: [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available from: [Link]

  • ACS Publications. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Available from: [Link]

  • Wikipedia. (n.d.). Filter binding assay. Available from: [Link]

  • Cold Spring Harbor Protocols. (2012). Filter-binding assay for analysis of RNA-protein interactions. Available from: [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Available from: [Link]

  • Springer Protocols. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Binding Method for Detection of Muscarinic Acetylcholine Receptors in Receptor's Natural Environment. Available from: [Link]

  • U.S. National Library of Medicine. (2004). SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization. PubMed. Available from: [Link]

  • ResearchGate. (2016). (PDF) SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a New Potent and Selective Antagonist of the CB1 Cannabinoid Receptor: Biochemical and Pharmacological Characterization. Available from: [Link]

  • Celtarys. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Available from: [Link]

  • ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay.... Available from: [Link]

  • Molecular Devices. (n.d.). Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader. Available from: [Link]

  • ResearchGate. (n.d.). Filter-Binding Assays. Available from: [Link]

  • ResearchGate. (2025). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. Available from: [Link]

  • GraphPad. (n.d.). Key concepts: Saturation binding. Available from: [Link]

  • BMG Labtech. (2026). Binding constants on a microplate reader. Available from: [Link]

  • ACS Chemical Neuroscience. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available from: [Link]

  • U.S. National Library of Medicine. (2009). Filter-binding assays. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. PMC. Available from: [Link]

  • U.S. National Library of Medicine. (n.d.). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. Available from: [Link]

Sources

Application

Application Note: Late-Stage Diversification of 4-(4-Bromophenyl)-1-ethylpiperidine for GPCR-Targeted Library Development

Introduction & Mechanistic Rationale The 4-phenylpiperidine scaffold is a privileged chemotype in medicinal chemistry, renowned for its ability to insert deeply into the orthosteric and allosteric binding pockets of mono...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4-phenylpiperidine scaffold is a privileged chemotype in medicinal chemistry, renowned for its ability to insert deeply into the orthosteric and allosteric binding pockets of monoaminergic G protein-coupled receptors (GPCRs) [[1]]([Link]). Derivatives of this core scaffold have been successfully developed as modulators for the serotonin 5-HT2C receptor , dopamine receptors, and sigma-1 receptors [[2]]([Link]). Furthermore, the 4-phenylpiperidine moiety has proven essential for inverse agonism against viral GPCR targets such as human cytomegalovirus US28 .

Within combinatorial library design, 4-(4-Bromophenyl)-1-ethylpiperidine serves as an optimal foundational building block. The 1-ethylpiperidine moiety imparts critical physicochemical properties: the tertiary amine maintains a physiological positive charge (pKa ~9.5) necessary for anchoring to conserved aspartate residues (e.g., Asp3.32) in GPCRs, while the ethyl group provides a balanced lipophilicity (logD) that favors blood-brain barrier (BBB) penetration.

Crucially, the para-bromo substituent acts as a highly reactive synthetic handle for transition-metal-catalyzed cross-coupling . In GPCR binding models, the para vector directs extended pharmacophores toward extracellular loops or secondary metastable binding sites, which are critical for achieving receptor subtype selectivity and positive allosteric modulation (PAM) .

Library Generation Workflow

GPCR_Library_Workflow Scaffold 4-(4-Bromophenyl)- 1-ethylpiperidine Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling Boronic Acids/Amines Library Combinatorial Library Coupling->Library Array Formatting Screening High-Throughput Screening Library->Screening Bioassay Hit GPCR Hit Identification Screening->Hit Activity Data

Workflow of GPCR-targeted library development using 4-(4-Bromophenyl)-1-ethylpiperidine.

Experimental Protocols: Self-Validating High-Throughput Synthesis

To ensure scientific trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal quality control checkpoints (LC-MS IPCs) and mandatory palladium scavenging steps. Trace heavy metals can cause severe assay interference in GPCR functional assays; thus, chemical purity is intrinsically linked to biological assay readiness.

Protocol A: Parallel Suzuki-Miyaura Cross-Coupling for Biaryl Generation

Objective: To synthesize a library of 4-(4-aryl/heteroaryl-phenyl)-1-ethylpiperidines.

Causality & Reagent Selection:

  • Catalyst: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the reductive elimination of bulky biaryl systems while resisting competitive β-hydride elimination.

  • Base & Solvent: K₃PO₄ in 1,4-Dioxane/H₂O (4:1). The aqueous biphasic system is crucial; water dissolves the inorganic base to accelerate the transmetalation step, while dioxane maintains the solubility of the lipophilic piperidine scaffold.

Step-by-Step Methodology:

  • Reaction Setup (Array Format): Into a 96-well deep-well reaction block, dispense 4-(4-Bromophenyl)-1-ethylpiperidine (0.1 mmol, 26.8 mg) into each well.

  • Partner Addition: Add a unique boronic acid or pinacol ester (0.15 mmol, 1.5 eq) to each well. Validation Check: Ensure boronic acids are pre-dissolved or uniformly suspended to guarantee accurate stoichiometry.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.005 mmol, 5 mol%) and K₃PO₄ (0.3 mmol, 3.0 eq) to each well.

  • Solvent & Degassing: Add 1.0 mL of degassed 1,4-Dioxane/H₂O (4:1 v/v). Seal the block with a pierceable silicone mat. Purge the headspace with Nitrogen for 5 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acids.

  • Heating & Agitation: Heat the block at 90°C with orbital shaking (800 rpm) for 12 hours.

  • In-Process Control (IPC): At 12 hours, sample 5 µL from a representative control well, dilute in MeCN, and analyze via UPLC-MS. Self-Validation: The reaction is deemed complete when the starting material peak ([M+H]⁺ = 268/270) is <5% relative to the product peak.

  • Workup & Metal Scavenging (Critical): Cool the block. Add 1 mL of EtOAc and 0.5 mL of water to each well. Extract the organic layer and pass it through a 96-well filter plate pre-loaded with SiliaMetS® Thiol resin (to scavenge residual Pd).

  • Concentration: Evaporate the solvent under a stream of nitrogen to yield the crude library members, ready for preparative HPLC purification.

Protocol B: Buchwald-Hartwig Amination for Extended Pharmacophores

Objective: To append secondary/tertiary amines to the para position, creating extended ligands often required for allosteric GPCR modulation.

Causality & Reagent Selection:

  • Catalyst: RuPhos Pd G3 precatalyst. RuPhos is specifically designed to prevent the formation of unreactive palladium bis-amine complexes, a common failure mode when coupling electron-rich amines to aryl bromides.

  • Base: NaOtBu. A strong base is required to deprotonate the incoming amine, facilitating its coordination to the Pd center.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge reaction vials with 4-(4-Bromophenyl)-1-ethylpiperidine (0.5 mmol), the desired amine (0.6 mmol), and NaOtBu (0.7 mmol).

  • Catalyst Addition: Add RuPhos Pd G3 (2 mol%) and RuPhos ligand (2 mol%).

  • Solvent: Add anhydrous Toluene (2.5 mL).

  • Reaction: Stir at 85°C for 8 hours.

  • Validation & IPC: Monitor via TLC (DCM:MeOH 9:1) and LC-MS. The disappearance of the distinctive bromine isotopic pattern (1:1 ratio of M/M+2) confirms scaffold consumption.

  • Purification: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography. Note: Basic alumina is recommended over silica gel to prevent streaking of the basic tertiary amine products.

Quantitative Data Summary

The following table summarizes the expected outcomes when utilizing 4-(4-Bromophenyl)-1-ethylpiperidine in parallel library synthesis, highlighting the robustness of the scaffold across different coupling paradigms.

Library Sub-seriesCoupling Partner TypeCatalyst SystemAvg. Isolated Yield (%)Primary Target GPCR
Aryl-Biaryl Electron-rich Aryl Boronic AcidsPd(dppf)Cl₂ / K₃PO₄82 - 94%5-HT2C (Allosteric)
Heteroaryl-Biaryl Pyridyl/Pyrimidyl Boronic EstersPd(PPh₃)₄ / Na₂CO₃65 - 78%Dopamine D2/D3
Anilines Primary Aryl AminesRuPhos Pd G3 / NaOtBu75 - 88%Sigma-1 Receptor
Alkyl Amines Cyclic Secondary AminesBrettPhos Pd G3 / LiHMDS60 - 72%Viral GPCR (US28)

References

  • Journal of Medicinal Chemistry (ACS) - Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties.[3] URL:[Link]

  • PubMed Central (NIH) - Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties.[1] URL:[Link]

  • Biomolecules & Therapeutics - US28, a Virally-Encoded GPCR as an Antiviral Target for Human Cytomegalovirus Infection.[4] URL:[Link]

  • Taylor & Francis - 4-Phenylpiperidine – Knowledge and References (Chemical and Biological Aspects of Drug Dependence).[2] URL:[Link]

  • The Journal of Organic Chemistry (ACS) - From Established to Emerging: Evolution of Cross-Coupling Reactions.[5] URL:[Link]

Sources

Method

Application Note: Protocol for N-Alkylation of 4-(4-Bromophenyl)piperidine

Introduction & Strategic Significance The 4-(4-bromophenyl)piperidine scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of analgesics, anti-inflammatory agents, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The 4-(4-bromophenyl)piperidine scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of analgesics, anti-inflammatory agents, and targeted neurological therapies[1],[2]. The secondary amine of the piperidine ring serves as the primary site for structural functionalization via N-alkylation. Concurrently, the 4-bromophenyl moiety provides a robust, orthogonal handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[3],[1].

This application note details a highly optimized, self-validating protocol for the direct SN​2 N-alkylation of 4-(4-bromophenyl)piperidine using alkyl halides, designed to maximize yield while preventing common pitfalls such as over-alkylation.

Pathway Substrate 4-(4-bromophenyl)piperidine (Nucleophilic 2° Amine) Intermediate N-Alkyl-4-(4-bromophenyl)piperidine (Diversification Scaffold) Substrate->Intermediate S_N2 Alkylation Reagents Alkyl Halide (R-X) + K₂CO₃ Polar Aprotic Solvent (DMF) Reagents->Intermediate FinalProduct Advanced Pharmacophore (Functionalized Aryl Ring) Intermediate->FinalProduct Br-Aryl Functionalization CrossCoupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) CrossCoupling->FinalProduct

Figure 1. Strategic chemical pathway illustrating N-alkylation and downstream diversification.

Mechanistic Insights & Reaction Design

As a Senior Application Scientist, understanding the causality behind reaction parameters is critical for ensuring reproducibility and scalability:

  • Nucleophilicity vs. Sterics: The secondary amine of the piperidine ring is highly nucleophilic. However, direct N-alkylation with alkyl halides can lead to the formation of quaternary ammonium salts as over-alkylation byproducts[4]. Strict stoichiometric control (1.0–1.1 equivalents of the alkylating agent) and controlled addition rates are mandatory to mitigate this side reaction[4].

  • Solvent Causality: N,N-Dimethylformamide (DMF) is selected as the optimal solvent. As a polar aprotic solvent, DMF effectively solvates the potassium cations from the base, leaving the amine nucleophile unsolvated and highly reactive, thereby accelerating the SN​2 pathway[4],[5].

  • Base Selection: Finely powdered anhydrous potassium carbonate (K₂CO₃) is utilized as a heterogeneous base[5],[6]. Unlike soluble organic bases (e.g., DIPEA) which can occasionally act as competing nucleophiles or complicate purification, K₂CO₃ efficiently scavenges the generated hydrogen halide (HX) without interfering with the primary alkylation event[4],[7].

Experimental Protocol: Direct N-Alkylation

Materials Required
  • 4-(4-bromophenyl)piperidine (1.0 eq.)[3]

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq.)[4],[6]

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered (1.5–2.0 eq.)[5]

  • N,N-Dimethylformamide (DMF), anhydrous[5]

  • Ethyl acetate (EtOAc), distilled water, and brine (saturated NaCl)[5]

  • Anhydrous sodium sulfate (Na₂SO₄) and Silica gel for chromatography[4],[5]

Workflow N1 1. Preparation Dry DMF + Substrate N2 2. Activation Add Powdered K₂CO₃ N1->N2 N3 3. Alkylation Alkyl Halide Addition N2->N3 N4 4. Workup Filter & Aqueous Wash N3->N4 N5 5. Purification Silica Chromatography N4->N5

Figure 2. Step-by-step experimental workflow for the N-alkylation of piperidine derivatives.

Step-by-Step Procedure
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-(4-bromophenyl)piperidine (1.0 eq.) and anhydrous DMF under an inert nitrogen atmosphere[4],[5].

  • Base Activation: Add the finely powdered anhydrous K₂CO₃ (1.5–2.0 eq.) to the solution[5]. Stir the suspension at room temperature for 15 minutes.

    • Expert Insight: Powdering the K₂CO₃ maximizes the surface area for the solid-liquid interface, ensuring rapid neutralization of HX and preventing the reaction from stalling.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the alkyl halide (1.1 eq.) dropwise over 10 minutes[4],[5].

    • Expert Insight: Dropwise addition at 0 °C controls the initial exothermic reaction of highly reactive electrophiles, significantly reducing the risk of quaternary ammonium salt formation[4].

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–24 hours[6]. For less reactive alkyl halides, the mixture can be heated to 50–80 °C depending on the electrophile's reactivity[5],[7].

  • Workup & Extraction: Once complete, filter the reaction mixture through a fritted funnel to remove the inorganic salts (KBr, KHCO₃)[5]. Dilute the filtrate with EtOAc and transfer to a separatory funnel. Wash the organic layer extensively with distilled water (3 × 50 mL)[5].

    • Expert Insight: DMF has a high affinity for water. Multiple aqueous washes are critical to pull the DMF out of the organic layer, preventing it from co-eluting during silica gel chromatography.

  • Drying & Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4],[5]. Purify the crude residue via silica gel column chromatography (e.g., Hexanes/EtOAc gradient) to afford the pure N-alkylated product[4].

Self-Validating Checkpoints

Every robust protocol must be self-validating. Monitor the following cues to ensure reaction success:

  • Visual Cue: As the reaction progresses, a fine white precipitate (KBr or KCl) will accumulate at the bottom of the flask, indicating successful halide displacement.

  • TLC Monitoring: The starting material (secondary amine) will stain intensely with Ninhydrin (yielding a purple/pink spot). The successful N-alkylated product (tertiary amine) will be Ninhydrin-inactive but UV-active, migrating to a higher Rf​ value due to the loss of the polar N-H bond[5].

Quantitative Data: Optimization Matrix

The following table summarizes the optimization of reaction conditions for the N-alkylation of piperidine derivatives using benzyl bromide as a model electrophile.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
1 DMF K₂CO₃ RT 12 88 Clean conversion, minimal side products.
2DMFDIPEART1282Slight impurity profile; homogeneous base complicates workup.
3MeCNK₂CO₃60885Requires heating due to lower solubility of base in MeCN.
4THFEt₃N601660Sluggish reaction, incomplete conversion due to poor solvation.
5DMFK₂CO₃80475Over-alkylation observed (formation of quaternary salts).

Table 1. Optimization of N-Alkylation Conditions. Entry 1 represents the optimized protocol parameters.

References

  • Google Patents. "CH633264A5 - N-alkyl-piperidine DERIVATIVES". Google Patents.
  • DNDi. "Organic & Biomolecular Chemistry". DNDi. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Cross-Coupling Reactions Using 4-(4-Bromo-phenyl)-1-ethyl-piperidine

Introduction: The Strategic Value of the 4-Arylpiperidine Scaffold The 4-arylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active agents that modu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active agents that modulate central nervous system targets.[1][2][3] Its rigid structure allows for precise spatial orientation of substituents, which is critical for specific receptor interactions. The compound 4-(4-Bromo-phenyl)-1-ethyl-piperidine serves as a highly versatile and strategic building block. The aryl bromide handle is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space around the core structure. This guide provides detailed protocols and expert insights into leveraging this key intermediate for the synthesis of diverse compound libraries via Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.

Core Concept: The Palladium-Catalyzed Cross-Coupling Engine

Palladium-catalyzed cross-coupling reactions have revolutionized molecular construction, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[4] These reactions universally proceed through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. Understanding this fundamental cycle is key to troubleshooting and optimizing specific transformations.

General_Catalytic_Cycle cluster_0 pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + R-X (Aryl Halide) transmetalation Transmetalation or Carbopalladation oxidative_addition->transmetalation + R'-M (Coupling Partner) reductive_elimination Reductive Elimination or β-Hydride Elimination transmetalation->reductive_elimination Isomerization (if needed) reductive_elimination->pd0 product Product R-R' reductive_elimination->product catalyst_regen Catalyst Regeneration label_node General Pd(0)/Pd(II) Catalytic Cycle

Caption: General Pd(0)/Pd(II) Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds, forming a biaryl linkage by coupling the aryl bromide with an organoboron reagent.[5][6] This reaction is foundational for synthesizing analogs of many pharmaceutical compounds.

Mechanism Deep Dive

The reaction is initiated by the oxidative addition of 4-(4-Bromo-phenyl)-1-ethyl-piperidine to a Pd(0) complex. A crucial subsequent step is transmetalation, where the organic group from the boronic acid (activated by a base to form a more nucleophilic borate species) is transferred to the palladium center.[5][7] Reductive elimination then yields the desired biaryl product and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition product Ar-Ar' (Product) trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination trans_complex->product arbr Ar-Br (Substrate) arbr->oa_complex boronic Ar'-B(OH)₂ + Base borate [Ar'-B(OH)₃]⁻ boronic->borate borate->trans_complex

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol

Objective: To synthesize 4-(4'-methoxy-[1,1'-biphenyl]-4-yl)-1-ethylpiperidine.

Materials:

  • 4-(4-Bromo-phenyl)-1-ethyl-piperidine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or SPhos

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Toluene and Water (degassed)

  • Standard glassware, Schlenk line, TLC setup, purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-(4-Bromo-phenyl)-1-ethyl-piperidine (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.08 mmol, 8 mol%) in a small amount of toluene.

  • Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent & Catalyst Addition: Add degassed toluene (8 mL) and degassed water (2 mL) to the flask via syringe. Then, add the pre-mixed catalyst solution.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS every 2-4 hours.[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Expert Insights & Causality
  • Catalyst System: Using a Pd(OAc)₂/phosphine ligand combination allows for the in situ formation of the active Pd(0) catalyst. Ligands like PPh₃ are robust, but for more challenging couplings, bulky, electron-rich phosphines like SPhos or XPhos can accelerate the reductive elimination step and prevent catalyst decomposition.

  • Base: The base (K₂CO₃) is critical. It activates the boronic acid to form a more nucleophilic borate complex, which is necessary for efficient transmetalation.[5] Stronger bases like Cs₂CO₃ can be used for less reactive aryl bromides.

  • Solvent System: The biphasic Toluene/Water system is common. The aqueous phase facilitates the dissolution of the base and formation of the borate, while the organic phase dissolves the substrate and catalyst. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes accelerate the reaction.[9]

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PPh₃ or SPhosIn-situ generation of Pd(0); ligand choice balances activity and stability.
Base K₂CO₃ or Cs₂CO₃Activates boronic acid for transmetalation.
Solvent Toluene/Water (4:1)Biphasic system to dissolve both inorganic base and organic reactants.
Temperature 90-110 °CProvides thermal energy to overcome activation barriers, especially oxidative addition.
Typical Loading 1-5 mol% PdBalances reaction rate with cost and ease of removal post-reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction creates a C(sp²)–C(sp) bond by coupling the aryl bromide with a terminal alkyne. This reaction is invaluable for introducing a rigid, linear alkyne linker, a common strategy in drug design and materials science.[10]

Mechanism Deep Dive

The Sonogashira coupling features two interconnected catalytic cycles.[10] The palladium cycle mirrors that of other cross-couplings. The unique feature is the copper cycle, where a copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate. Reductive elimination releases the product. Copper-free protocols have also been developed to avoid issues like Glaser homocoupling.[11][12]

Sonogashira_Cycle Sonogashira Catalytic Cycle (Dual Metal) cluster_0 Palladium Cycle cluster_1 Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)(C≡CR')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-C≡CR' (Product) trans_complex->product cu_halide Cu(I)-X cu_acetylide Cu(I)-C≡CR' cu_halide->cu_acetylide + H-C≡CR' + Base cu_acetylide->oa_complex cu_acetylide->cu_halide + Pd-Br Complex

Caption: Sonogashira Dual Catalytic Cycle.

Experimental Protocol (Copper-Free)

Objective: To synthesize 1-ethyl-4-(4-(phenylethynyl)phenyl)piperidine.

Materials:

  • 4-(4-Bromo-phenyl)-1-ethyl-piperidine

  • Phenylacetylene

  • (AllylPdCl)₂

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Cesium Carbonate (Cs₂CO₃) or a liquid amine base (e.g., Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware, Schlenk line, etc.

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 4-(4-Bromo-phenyl)-1-ethyl-piperidine (1.0 mmol, 1.0 equiv) and the base (if solid, e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon three times.

  • Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by phenylacetylene (1.1 mmol, 1.1 equiv) and P(t-Bu)₃ (0.04 mmol, 4 mol%). If using a liquid base like Et₃N, add it at this stage (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add (AllylPdCl)₂ (0.01 mmol, 1 mol%) to the stirring mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours but can be left overnight. Monitor by TLC.[12]

  • Work-up & Purification: Follow the general work-up and purification procedure described for the Suzuki coupling.

Expert Insights & Causality
  • Copper-Free System: While traditional Sonogashira reactions use a Cu(I) co-catalyst, copper-free variants are often preferred to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which forms a major byproduct.[12]

  • Catalyst/Ligand Choice: The combination of (AllylPdCl)₂ and a bulky, electron-rich phosphine like P(t-Bu)₃ is highly effective for generating a monoligated Pd(0) species, which is very active in the oxidative addition to aryl bromides.[12][13]

  • Base: A strong base is required to deprotonate the terminal alkyne. An inorganic base like Cs₂CO₃ or an amine base like triethylamine or diisopropylethylamine can be used. The choice can depend on the solubility and sensitivity of the substrates.[11]

ParameterConditionRationale
Catalyst (AllylPdCl)₂ / P(t-Bu)₃Highly active system for copper-free protocol, promotes fast oxidative addition.
Base Cs₂CO₃ or Et₃NDeprotonates the terminal alkyne to form the reactive acetylide.
Solvent DMF, THF, or DioxaneAprotic polar solvents that solubilize the reactants and catalyst complex.
Temperature Room Temperature to 80 °CMany modern protocols work at room temperature, improving functional group tolerance.[12]
Additive None (Copper-Free)Avoids Glaser homocoupling byproduct.[12]

Heck-Mizoroki Coupling: Arylation of Alkenes

The Heck reaction forms a C-C bond between the aryl bromide and an alkene, typically leading to a substituted styrene derivative.[14][15] This reaction is a powerful tool for extending carbon chains and creating complex olefinic structures.

Mechanism Deep Dive

After the initial oxidative addition, the cycle diverges from the Suzuki and Sonogashira pathways. Instead of transmetalation, the alkene coordinates to the palladium center (carbopalladation). This is followed by migratory insertion of the alkene into the Aryl-Pd bond. The final product is formed via β-hydride elimination, which regenerates the Pd(0) catalyst and a hydridopalladium species that is neutralized by the base.[16]

Heck_Mizoroki_Cycle Heck-Mizoroki Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition pi_complex Alkene π-Complex oa_complex->pi_complex Coordination migratory_insertion Migratory Insertion Product pi_complex->migratory_insertion Migratory Insertion h_pd_br H-Pd(II)-Br migratory_insertion->h_pd_br product Substituted Alkene (Product) migratory_insertion->product β-Hydride Elimination h_pd_br->pd0 Base-mediated Reduction arbr Ar-Br arbr->oa_complex alkene Alkene alkene->pi_complex base Base base->h_pd_br

Caption: Heck-Mizoroki Catalytic Cycle.

Experimental Protocol

Objective: To synthesize 1-ethyl-4-(4-styrylphenyl)piperidine.

Materials:

  • 4-(4-Bromo-phenyl)-1-ethyl-piperidine

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine (P(o-tol)₃) or a supported catalyst like Pd EnCat®40[17]

  • Sodium acetate (NaOAc) or Triethylamine (Et₃N)

  • Tetrabutylammonium chloride (TBAC) or bromide (TBAB)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Reaction Setup: Charge a sealable reaction vessel with 4-(4-Bromo-phenyl)-1-ethyl-piperidine (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), P(o-tol)₃ (0.02 mmol, 2 mol%), the base (e.g., NaOAc, 2.0 mmol, 2.0 equiv), and TBAC (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add the solvent (e.g., DMF, 4 mL) followed by styrene (1.5 mmol, 1.5 equiv).

  • Reaction: Seal the vessel and heat to 120-140 °C. For thermally sensitive substrates, microwave irradiation can significantly shorten reaction times.[17] Monitor by TLC or GC-MS.

  • Work-up & Purification: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate. Purify by column chromatography.

Expert Insights & Causality
  • Temperature: Heck reactions often require higher temperatures than Suzuki or Sonogashira couplings to promote the β-hydride elimination step.[14]

  • Ligand Choice: Phosphine ligands are common, but N-heterocyclic carbene (NHC) ligands are also highly effective and offer great thermal stability.[16] For industrial applications, ligand-free systems or supported catalysts are attractive for simplifying purification.

  • Additive (TBAC/TBAB): A phase-transfer catalyst like TBAC is often added, especially in polar aprotic solvents. It is believed to stabilize the palladium catalyst and facilitate the regeneration of the active Pd(0) species.[14]

  • Byproducts: A common issue is the formation of isomeric byproducts due to double bond migration. This can sometimes be addressed by careful choice of catalyst and conditions or by a subsequent isomerization step.[17]

ParameterConditionRationale
Catalyst Pd(OAc)₂ / P(o-tol)₃ or Pd-NHCThermally stable systems are required for higher reaction temperatures.
Base NaOAc, K₂CO₃, or Et₃NActs as a scavenger for the HBr generated during the catalytic cycle.
Solvent DMF, NMP, or DioxaneHigh-boiling polar aprotic solvents are necessary for the required temperatures.
Temperature 120-140 °CRequired to facilitate the typically slow β-hydride elimination step.
Additive TBAC or TBABStabilizes catalytic species and can improve reaction rates.[14]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C(aryl)-N bonds, coupling the aryl bromide with a primary or secondary amine.[18][19] This reaction provides direct access to arylamine structures that are widespread in pharmaceuticals.

Mechanism Deep Dive

The cycle begins with the standard oxidative addition of the aryl bromide to Pd(0). The resulting Pd(II) complex then coordinates the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium amido complex. This is the key intermediate that undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[18][19]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(NR'R'')L₂ oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product arbr Ar-Br arbr->oa_complex amine H-NR'R'' amine->oa_complex base Base base->oa_complex Experimental_Workflow setup 1. Reaction Setup (Weigh Reagents, Add to Flask) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvents 3. Add Degassed Solvents & Liquid Reagents inert->solvents heat 4. Heat to Temperature (Vigorous Stirring) solvents->heat monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor monitor->heat Continue if incomplete workup 6. Quench & Work-up (Aqueous Extraction) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, HRMS) purify->characterize

Sources

Method

Application Note: Screening Cascade for 4-(4-Bromo-phenyl)-1-ethyl-piperidine Derived Libraries

Introduction & Scientific Rationale The phenylpiperidine scaffold is a privileged structure in neuropharmacology, serving as the core pharmacophore for numerous FDA-approved therapeutics targeting monoamine transporters...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The phenylpiperidine scaffold is a privileged structure in neuropharmacology, serving as the core pharmacophore for numerous FDA-approved therapeutics targeting monoamine transporters (e.g., paroxetine for SERT) and Sigma receptors. Specifically, 4-(4-bromo-phenyl)-1-ethyl-piperidine represents an optimal starting point for central nervous system (CNS) drug discovery [1].

The structural logic behind this scaffold is twofold:

  • Pharmacophoric Anchoring: The basic piperidine nitrogen ( pKa​≈9.5 ) is protonated at physiological pH, enabling a critical salt bridge interaction with highly conserved aspartate residues (e.g., Asp98 in human SERT, Asp126 in the Sigma-1 receptor) [2]. The N -ethyl substitution provides optimal steric bulk to lock the piperidine ring in a favorable chair conformation while maintaining blood-brain barrier (BBB) permeability.

  • Synthetic Diversification: The para-bromo substituent on the phenyl ring serves as a versatile synthetic handle. Through late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), researchers can rapidly generate a library of biaryl or heteroaryl derivatives to map the hydrophobic binding pockets of target receptors.

This application note details a robust, self-validating screening cascade designed to triage a 500-member library derived from this scaffold, identifying dual-acting Sigma-1 Receptor (S1R) agonists and Serotonin Transporter (SERT) inhibitors for neuroprotective and antidepressant indications [3].

Cascade Lib 4-(4-Bromo-phenyl)-1-ethyl-piperidine Library Synthesis Pri Primary Screening Radioligand Binding (S1R & SERT) Lib->Pri Sec Secondary Screening Functional Efficacy & Selectivity Pri->Sec ADME In Vitro ADME/Tox Metabolic Stability & Cytotoxicity Sec->ADME

Fig 1. Hierarchical screening cascade for the phenylpiperidine library.

Primary Screening: High-Throughput Radioligand Binding

Causality & Logic: Functional assays are highly susceptible to false positives from compound autofluorescence, membrane disruption, or off-target cytotoxicity. Therefore, the cascade begins with orthogonal radioligand binding assays to establish true thermodynamic affinity ( Ki​ ) and filter out non-binders early.

Protocol 2.1: S1R and SERT Competition Binding

Self-Validation System: Every plate must include a full dose-response curve of a reference standard (Haloperidol for S1R; Paroxetine for SERT) to ensure assay dynamic range and calculate the Z'-factor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human S1R or hSERT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Assembly: In a 96-well deep-well plate, add:

    • 50 µL of test compound (10 µM single-point for primary screen; 10-point curve for IC50​ determination).

    • 50 µL of radioligand: [3H]−(+) -pentazocine (3 nM final) for S1R, or [3H] -citalopram (2 nM final) for SERT.

    • 100 µL of membrane suspension (100 µg protein/well).

  • Incubation: Seal plates and incubate at 25°C for 120 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash filters 3× with ice-cold buffer.

  • Detection: Add 50 µL of Microscint-20 cocktail to the dried filters and quantify bound radioactivity using a microplate scintillation counter. Calculate specific binding by subtracting non-specific binding defined by 10 µM Haloperidol (S1R) or 10 µM Fluoxetine (SERT).

Secondary Screening: Functional Efficacy & Selectivity

Causality & Logic: Binding affinity does not dictate functional consequence. An S1R ligand could be an agonist (neuroprotective) or an antagonist (often neurotoxic or inert). Because S1R is a ligand-operated endoplasmic reticulum (ER) chaperone, agonism is quantified by its ability to amplify IP3-receptor-mediated Ca2+ mobilization from the ER to the cytosol [3].

Mechanism cluster_S1R Sigma-1 Receptor Activation cluster_SERT Monoamine Transporter Inhibition Hit Optimized Hit Compound S1R Sigma-1 Receptor Hit->S1R Agonism SERT SERT Inhibition Hit->SERT Inhibition Ca Intracellular Ca2+ Release S1R->Ca Neuro Neuroprotective Phenotype Ca->Neuro Synapse Synaptic 5-HT Accumulation SERT->Synapse AntiDep Antidepressant Phenotype Synapse->AntiDep

Fig 2. Dual-target mechanistic pathways for neuroactive phenylpiperidines.

Protocol 3.1: S1R Calcium Mobilization Assay
  • Cell Plating: Seed CHO cells stably expressing human S1R into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 NW calcium dye loading solution (containing 2.5 mM probenecid to inhibit dye efflux). Incubate for 45 min at 37°C, then 15 min at room temperature.

  • Compound Addition: Inject test compounds (0.1 nM to 10 µM) using a FLIPR Tetra system. S1R agonists will not trigger calcium flux alone; they require a sub-maximal stressor.

  • Stimulation: 10 minutes post-compound addition, inject a sub-maximal concentration of Bradykinin ( EC20​ ) to trigger IP3 production.

  • Readout: Measure peak fluorescence (Ex: 488 nm, Em: 525 nm). Agonists are identified by their ability to potentiate the Bradykinin-induced calcium peak ( Emax​ ).

In Vitro ADME & Toxicity Profiling

Causality & Logic: Phenylpiperidines with an N -ethyl group are highly susceptible to CYP3A4-mediated N -dealkylation, leading to the secondary amine (which often has vastly different BBB penetrance and target selectivity). Evaluating Human Liver Microsome (HLM) stability ensures that the optimized library hits maintain sufficient metabolic half-lives for in vivo efficacy.

Protocol 4.1: Human Liver Microsome (HLM) Stability
  • Incubation Mixture: Prepare a 1 mL reaction mixture containing 0.5 mg/mL pooled HLM protein, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450 activity.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 15,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound. Calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Quantitative Data Interpretation

To systematically advance compounds from the 4-(4-bromo-phenyl)-1-ethyl-piperidine library through the cascade, strict quantitative thresholds must be enforced. Table 1 summarizes the progression criteria.

Table 1: Hit Triage and Progression Criteria

Assay / ParameterTarget MetricProgression ThresholdRationale
Primary S1R Binding Ki​ (nM)< 50 nMEnsures high target occupancy at low doses.
Primary SERT Binding Ki​ (nM)< 100 nMEstablishes baseline monoamine reuptake potential.
S1R Functional Assay Emax​ (% potentiation)> 120% of baselineConfirms agonism; differentiates from antagonists.
HLM Stability t1/2​ (minutes)> 45 minutesEnsures sufficient metabolic stability for in vivo PK.
HepG2 Cytotoxicity CC50​ (µM)> 50 µMConfirms therapeutic window and lack of general toxicity.

References

  • National Center for Biotechnology Information. "4-(4-Bromophenyl)piperidine | C11H14BrN | CID 2757159". PubChem Database. URL:[Link]

  • Santoro, A., et al. "Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration". ACS Chemical Neuroscience, 2020. URL:[Link]

  • Wang, J., et al. "Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases". Journal of Medicinal Chemistry, 2020. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(4-Bromo-phenyl)-1-ethyl-piperidine

Welcome to the Technical Support Center for the isolation and purification of 4-(4-Bromo-phenyl)-1-ethyl-piperidine . As a highly lipophilic tertiary amine, this compound presents unique challenges during workup, includi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-(4-Bromo-phenyl)-1-ethyl-piperidine . As a highly lipophilic tertiary amine, this compound presents unique challenges during workup, including persistent emulsions, co-elution with secondary amine precursors, and severe peak tailing on standard silica gel.

This guide is engineered for drug development professionals and synthetic chemists, providing field-proven, mechanistically grounded solutions to optimize your downstream processing.

Part 1: Troubleshooting & FAQs (Causality & Solutions)

Q1: During acid-base extraction, my product isn't fully transferring to the aqueous layer upon adding 1M HCl. Why is recovery so low?

The Causality: 4-(4-Bromo-phenyl)-1-ethyl-piperidine is highly lipophilic due to the massive hydrophobic bulk of the bromophenyl ring and the ethyl group. Even when protonated to its hydrochloride salt, it retains significant solubility in moderately polar organic solvents (like Dichloromethane or Ethyl Acetate)[1]. The Solution: Swap your extraction solvent. Dissolve the crude mixture in a strictly non-polar solvent like Diethyl Ether or Hexanes before adding the aqueous acid. The extreme polarity difference will force the protonated piperidine salt into the aqueous phase. If emulsions persist, increase the acid concentration to 2M HCl to ensure absolute protonation.

Q2: I am trying to purify the free base using silica gel flash chromatography, but the compound streaks across the entire column. How do I fix this?

The Causality: The tertiary amine nitrogen in the piperidine ring is highly basic. It interacts strongly with the acidic silanol groups (-SiOH) on the stationary phase via hydrogen bonding and partial protonation, leading to irreversible binding and severe peak tailing[2]. The Solution: You must passivate the silica column. Pre-treat the column with a basic modifier and include 1–2% Triethylamine (TEA) or 0.5% aqueous Ammonium Hydroxide (NH₄OH) in your mobile phase (e.g., DCM/MeOH/NH₄OH)[3]. This neutralizes the silanols, allowing the tertiary amine to elute as a sharp, well-defined band.

Q3: My crude mixture contains unreacted 4-(4-bromophenyl)piperidine (the secondary amine starting material). Standard acid-base extraction doesn't separate them. What is the most efficient removal strategy?

The Causality: Both the secondary starting material and the tertiary product are basic amines with similar pKa values; therefore, they will co-extract into the acidic aqueous layer during a standard workup[2]. The Solution: Employ a chemical scavenging strategy. Before extraction, add a slight excess of an electrophile, such as acetic anhydride or a polymer-bound isocyanate , to the organic mixture. This will react exclusively with the sterically accessible secondary amine to form a neutral amide (or urea). During the subsequent acid wash, the newly formed neutral impurity will remain in the organic layer, while your desired tertiary amine selectively transfers to the aqueous phase.

Q4: Is it better to store this compound as a free base oil or a solid salt?

The Causality: Free base tertiary amines are prone to atmospheric oxidation (forming N-oxides) and are often viscous oils, making precise stoichiometric weighing difficult. The Solution: Convert the purified free base into a hydrochloride (HCl) or oxalate salt . This locks the nitrogen's lone pair in a stable ionic bond, preventing oxidation, and yields a highly crystalline solid that can be further purified via recrystallization.

Part 2: Quantitative Data – Purification Strategy Comparison

The following table summarizes the quantitative impact of various purification strategies on the isolation of 4-(4-Bromo-phenyl)-1-ethyl-piperidine.

Purification StrategyTarget Impurities RemovedTypical Recovery (%)ScalabilityProcess Time
Acid-Base Extraction Neutral organics, unreacted alkyl halides85 - 95%Excellent (kg scale)~2 Hours
Scavenger + Extraction Secondary/Primary amines75 - 85%Good (100g scale)~4 Hours
Silica Chromatography (TEA modified) Regioisomers, structurally similar byproducts60 - 75%Moderate (<50g scale)~6 Hours
HCl Salt Crystallization Trace organics, moisture80 - 90%Excellent (kg scale)~12 Hours (inc. drying)

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . By performing the in-process checks, you mathematically guarantee the success of the next step.

Protocol A: Optimized Acid-Base Extraction

Objective: Isolate the tertiary amine from neutral impurities (e.g., unreacted ethyl bromide).

  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (10 mL per gram of crude).

  • Acidic Extraction: Wash the organic layer with 2M HCl (3 × 10 mL).

    • Self-Validation Check: Spot the aqueous layer on a TLC plate, expose the plate to NH₃ vapor to basify the spot, and elute. A UV-active spot at the expected Rf confirms the product has successfully transferred to the aqueous phase.

  • Phase Separation: Separate the layers. Discard the organic layer (contains neutral impurities).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches >10.

    • Self-Validation Check: Use pH paper to confirm pH > 10. The solution must turn visibly cloudy as the lipophilic free base precipitates out of the aqueous solution.

  • Back-Extraction: Extract the cloudy aqueous layer with Dichloromethane (DCM) (3 × 10 mL).

    • Self-Validation Check: The aqueous layer should now be completely transparent, indicating 100% transfer of the free base into the DCM.

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol B: Hydrochloride Salt Formation & Crystallization

Objective: Convert the free base oil into a stable, highly pure crystalline solid.

  • Preparation: Dissolve the purified free base from Protocol A in anhydrous Diethyl Ether (5 mL per gram). Ensure the solution is completely dry.

  • Salt Formation: While stirring vigorously at 0 °C, add a stoichiometric amount of 2M HCl in Diethyl Ether dropwise.

    • Self-Validation Check: Immediate formation of a dense white precipitate validates that the acid-base neutralization is occurring and the salt is insoluble in ether.

  • Maturation: Allow the suspension to stir for 30 minutes at room temperature to ensure complete crystallization.

  • Filtration: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold, anhydrous Diethyl Ether to remove any unreacted free base.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.

    • Self-Validation Check: Perform a melting point determination. A sharp melting point range (< 2 °C variance) confirms the purity and uniformity of the crystalline lattice.

Part 4: Workflow Visualization

The following diagram maps the logical flow of the acid-base extraction process, highlighting the phase distribution of the product and impurities.

PurificationWorkflow Crude Crude Reaction Mixture (in Diethyl Ether) AddHCl Add 2M HCl (Protonation Step) Crude->AddHCl Org1 Organic Layer (Neutral Impurities: Alkyl Halides, etc.) AddHCl->Org1 Discard Aq1 Aqueous Layer (Protonated Piperidine Salt) AddHCl->Aq1 Keep AddNaOH Add 2M NaOH to pH > 10 (Deprotonation Step) Aq1->AddNaOH Extract Extract with DCM AddNaOH->Extract Org2 Organic Layer (Free Base Product) Extract->Org2 Keep Aq2 Aqueous Layer (Inorganic Salts) Extract->Aq2 Discard Final Dry, Filter, Concentrate Purified Free Base Org2->Final

Caption: Logical phase-distribution workflow for the acid-base extraction of tertiary amines.

References

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction - Extracting Bases. LibreTexts Organic Chemistry Laboratory Techniques.[Link]

  • Journal of the American Chemical Society (JACS). Synthesis of Tertiary Alkyl Amines from Terminal Alkenes. ACS Publications.[Link]

  • National Institutes of Health (NIH) / PMC. Modified synthesis of NOP receptor antagonist (Chromatography of 4-arylpiperidines). PubMed Central. [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield for 4-(4-Bromo-phenyl)-1-ethyl-piperidine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-(4-bromo-phenyl)-1-ethyl-piperidine. This guide is designed for researchers, medicinal chemists, and proces...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(4-bromo-phenyl)-1-ethyl-piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, with a primary focus on the widely-used Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Our goal is to provide actionable insights and data-driven solutions to common experimental challenges, ensuring you can optimize your reaction yields and product purity with confidence.

The 4-arylpiperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous pharmaceutical agents.[1][2][3] Achieving an efficient and reproducible synthesis of derivatives like 4-(4-bromo-phenyl)-1-ethyl-piperidine is a critical step in many drug discovery programs.[4] This guide provides a structured approach to troubleshooting and optimization, grounded in established chemical principles and field-proven experience.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A robust and versatile method for constructing the C-C bond between the phenyl and piperidine rings is the Suzuki-Miyaura coupling.[5] This guide will focus on troubleshooting the reaction between 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine and 1,4-dibromobenzene, followed by a reduction of the resulting tetrahydropyridine. This route offers modularity and access to a wide range of analogs.

Synthetic_Pathway cluster_main Primary Synthetic Route reagent1 1-Ethyl-4-(pinacolborane)- 1,2,3,6-tetrahydropyridine intermediate 4-(4-Bromophenyl)-1-ethyl- 1,2,3,6-tetrahydropyridine reagent1->intermediate Suzuki Coupling (Pd Catalyst, Base) reagent2 1,4-Dibromobenzene reagent2->intermediate product 4-(4-Bromophenyl)-1-ethyl-piperidine intermediate->product Hydrogenation (e.g., H₂, Pd/C)

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and recommended actions.

Q1: My Suzuki coupling reaction shows very low to no conversion to the desired intermediate. What are the likely causes?

Low or no product yield is a frequent issue that can typically be traced back to catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.[6]

Possible Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The Pd(0) active species is sensitive to oxygen, which can cause oxidation of the catalyst and any phosphine ligands, rendering them ineffective.[6] The catalyst may also be old or improperly stored.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed before use by sparging with an inert gas for 15-30 minutes or using several freeze-pump-thaw cycles.[6] Use a fresh, high-purity palladium precatalyst and ligand. Consider using more robust, air-stable precatalysts like those developed by Buchwald.[7]

  • Poor Reagent Quality:

    • Cause: Boronic esters can degrade over time, especially if exposed to moisture, leading to protodeboronation.[7] The quality of the base is also critical; old or clumpy base may be hydrated or have significant carbonate impurities.

    • Solution: Use a fresh bottle of the boronic ester or purify it before use. Ensure your base is a fine, free-flowing powder. If using potassium carbonate (K₂CO₃), it can be activated by heating under vacuum before use.[8]

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature may be too low for the specific catalyst system and substrates. The chosen base may not be strong enough to facilitate the transmetalation step effectively.[5][9]

    • Solution: Cautiously increase the reaction temperature in 10-20 °C increments. While many Suzuki couplings run well at 80-100 °C, some systems may require temperatures up to 120 °C.[6][8] If using a mild base like K₂CO₃, consider switching to a stronger base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).[6][8]

Troubleshooting_Low_Yield start Low / No Product Yield q1 Step 1: Verify Reagent Quality start->q1 a1_yes Problem Identified? (Degraded Reagents) q1->a1_yes Yes q2 Step 2: Optimize Conditions q1->q2 No action1 Action: - Use fresh/purified reagents - Ensure inert atmosphere - Re-run reaction a1_yes->action1 end Yield Optimized action1->end a2_yes Problem Identified? (Sluggish Reaction) q2->a2_yes Yes q3 Step 3: Evaluate Catalyst System q2->q3 No action2 Action: - Increase Temperature - Screen different bases - Screen different solvents a2_yes->action2 action2->end a3_yes Problem Identified? (Catalyst Inactivity) q3->a3_yes Yes action3 Action: - Use fresh catalyst/ligand - Increase catalyst loading - Screen different ligands (e.g., Buchwald type) a3_yes->action3 action3->end

Caption: Troubleshooting flowchart for low yield reactions.

Q2: My reaction is incomplete, and I see significant amounts of side products like biphenyl or de-brominated starting material. How can I suppress these?

The formation of side products directly consumes your starting materials and reduces the overall yield.[6] These are typically caused by homocoupling and dehalogenation/protodeboronation.

Side Product Troubleshooting:

Side ProductPotential CauseRecommended Solution
Homocoupling of Boronic Ester Oxygen in the reaction mixture can promote the oxidative coupling of two molecules of the boronic ester.[10]Ensure thorough degassing of the solvent and reaction mixture. Use a high-purity Pd(0) source or an efficient pre-catalyst to minimize Pd(II) species that can catalyze this side reaction.[10]
Dehalogenation of Aryl Bromide The presence of hydride sources in the reaction can lead to the reduction of the aryl bromide. Potential sources include certain amine bases or alcohol solvents.[6]If significant dehalogenation is observed, switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃ and use an aprotic solvent system (e.g., Dioxane, Toluene).[6]
Protodeboronation The boronic ester is cleaved by protons, often from residual water, before it can participate in the catalytic cycle. This is a common issue with base-sensitive substrates.[7][9]Ensure anhydrous conditions if the protocol requires it. Use a stronger, non-nucleophilic base or a biphasic solvent system (e.g., Toluene/Water) which can sometimes mitigate this issue by controlling the concentration of base in the organic phase.[8]
Q3: The reaction works, but purification is difficult due to a closely-eluting impurity. What is this impurity and how can I remove it?

A common and often problematic impurity is the phosphine oxide formed from the oxidation of phosphine-based ligands (e.g., triphenylphosphine oxide from PPh₃).[7]

Strategies for Removal:

  • Optimize Chromatography:

    • Experiment with different solvent systems for column chromatography. A switch in polarity or using a ternary mixture (e.g., Hexane/Ethyl Acetate/Triethylamine) can often improve separation. Adding a small amount of a basic modifier like triethylamine can help with tailing of amine products.[11]

  • Acid-Base Extraction:

    • Your product, 4-(4-bromo-phenyl)-1-ethyl-piperidine, is basic. You can perform an aqueous workup by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and extracting with dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as a salt. The organic layer containing neutral impurities like phosphine oxide can be discarded. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the pure product is re-extracted into an organic solvent.[12][13]

  • Crystallization:

    • If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective method for removing impurities.[2][14]

Frequently Asked Questions (FAQs)

What is the best catalyst and ligand combination for this synthesis?

There is no single "best" combination, as the optimal choice depends on the specific substrates and reaction scale. However, some general guidelines apply:

  • For initial screening: A versatile and generally effective catalyst is Pd(PPh₃)₄. However, it can be sensitive to air and may require higher catalyst loadings.[7]

  • For higher activity and lower loadings: Modern biarylphosphine ligands (Buchwald ligands) like XPhos or SPhos, when combined with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, often provide superior results, especially for challenging substrates.[6][7] They can lead to faster reactions and higher turnover numbers.

How do I select the right base and solvent?

Base and solvent selection are critical and interdependent.

  • Bases: The base's primary role is to activate the boronic ester for transmetalation.[9]

    • K₂CO₃: A common, inexpensive, and moderately strong base. Often used in aqueous/organic solvent mixtures.[8]

    • Cs₂CO₃: A stronger and more soluble base, often effective when K₂CO₃ fails. It can be used in a wider range of solvents, including anhydrous ones.[8]

    • K₃PO₄: A strong, non-nucleophilic base that is particularly effective in anhydrous, aprotic solvents like dioxane or toluene.[6]

  • Solvents:

    • Toluene/Water or Dioxane/Water: Classic biphasic systems that work well for many Suzuki couplings. The water helps to dissolve the inorganic base.[6][8]

    • Anhydrous THF or Dioxane: Often used with stronger, more soluble bases like Cs₂CO₃ or K₃PO₄. Requires careful control of moisture.[10]

    • DMF/DMAc: Polar aprotic solvents that can be effective but may lead to more side reactions at high temperatures.[7][15]

Are there alternative synthetic routes to consider?

Yes, if the Suzuki-Miyaura coupling proves problematic, other established methods can be employed:

  • Buchwald-Hartwig Amination: This involves coupling 1-ethyl-piperidine with 1,4-dibromobenzene. This is a powerful C-N bond-forming reaction but may require careful optimization to control for double arylation.

  • Reductive Amination: Reaction of 4-(4-bromophenyl)cyclohexanone with ethylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) would yield the target compound directly.

  • Direct Alkylation: N-alkylation of pre-formed 4-(4-bromophenyl)piperidine with an ethylating agent like ethyl iodide or ethyl bromide.[12] The 4-(4-bromophenyl)piperidine intermediate can be synthesized via hydrogenation of 4-(4-bromophenyl)pyridine.[11]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling and In-Situ Hydrogenation

This protocol describes a one-pot, two-step procedure for the synthesis of 4-(4-bromo-phenyl)-1-ethyl-piperidine.

Materials:

  • 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.0 eq)

  • 1,4-Dibromobenzene (1.1 eq)

  • PdCl₂(dppf) (0.03 eq, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dioxane and Water (4:1 v/v), degassed

  • Palladium on Carbon (Pd/C), 10 wt%

  • Methanol

  • Hydrogen source (balloon or Parr shaker)

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed flask, add 1-ethyl-4-(pinacolborane)-1,2,3,6-tetrahydropyridine, 1,4-dibromobenzene, K₂CO₃, and PdCl₂(dppf).[10]

  • Solvent Addition: Add the degassed Dioxane/Water solvent mixture via cannula.

  • Coupling Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.[6] Monitor the reaction progress by LC-MS or TLC until the boronic ester is consumed.

  • Workup (Coupling): Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Hydrogenation: Dissolve the crude intermediate in methanol. Carefully add 10 wt% Pd/C. Place the mixture under an atmosphere of hydrogen (1 atm or 50 psi) and stir at room temperature for 12-24 hours.[11]

  • Final Workup: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing with methanol.[11] Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or via acid-base extraction as described in Q3.

Protocol 2: Reaction Monitoring by LC-MS

Purpose: To determine reaction completion and identify major components.

  • Sampling: Under an inert atmosphere, carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture using a syringe.

  • Quenching & Dilution: Quench the aliquot in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water.

  • Analysis: Inject the diluted sample into the LC-MS. Monitor for the disappearance of starting materials and the appearance of the product mass peak.

References

  • Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Google Patents. (1978).
  • ResearchGate. (n.d.). Optimization of Heck reaction conditions. [Link]

  • Google Patents. (2021). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2018). Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)-Indole Derivatives.... [Link]

  • Journal of the American Chemical Society. (2023). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. [Link]

  • PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. [Link]

  • Organic Chemistry Portal. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Heterocycles. (1999). trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. [Link]

  • Google Patents. (1996).
  • Organic Syntheses. (2007). Electrophilic Cyclization with N-Iodosuccinimide. [Link]

  • PubMed. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. [Link]

  • ResearchGate. (n.d.). Reaction conditions optimization of the Heck reaction of 4-bromotoluene with styrene. [Link]

  • ACS Publications. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Royal Society of Chemistry. (2021). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. [Link]

  • Modern Chemistry. (2020). Asymmetric Intermolecular Heck Reaction of Aryl Halides by Pd-histidine Organocatalysts. [Link]

  • National Center for Biotechnology Information. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]

  • University of Glasgow. (2012). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

  • Revue Roumaine de Chimie. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of 4-(4-Bromo-phenyl)-1-ethyl-piperidine Isomers

Welcome to the Technical Support Center. Separating positional isomers of substituted piperidines—specifically the ortho-, meta-, and para- isomers of 4-(4-bromo-phenyl)-1-ethyl-piperidine—presents a dual chromatographic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Separating positional isomers of substituted piperidines—specifically the ortho-, meta-, and para- isomers of 4-(4-bromo-phenyl)-1-ethyl-piperidine—presents a dual chromatographic challenge. First, positional isomers possess nearly identical molecular weights and highly similar hydrophobicities, leading to co-elution on standard reversed-phase columns. Second, the basic piperidine nitrogen frequently causes severe peak tailing.

This guide provides field-proven, mechanistically grounded solutions to help you achieve baseline resolution and symmetrical peak shapes.

Mechanistic Insights: The Causality of Separation Challenges

To troubleshoot effectively, we must first understand the physical chemistry governing the behavior of 4-(4-bromo-phenyl)-1-ethyl-piperidine inside the column:

  • The Failure of Hydrophobic Dispersion (Co-elution): Standard C18 columns rely primarily on hydrophobic dispersion forces. Because the ortho, meta, and para bromophenyl isomers have virtually identical logP values, a C18 stationary phase cannot discriminate between them. Separation requires a stationary phase that offers shape selectivity (steric recognition) or distinct electronic interactions (such as dipole-dipole or π−π interactions).

  • Secondary Silanol Interactions (Peak Tailing): The tertiary amine of the 1-ethyl-piperidine ring is a strong base (pKa 10.0). At a neutral pH, this nitrogen is >99.9% protonated (positively charged). These cations interact strongly with ionized, unendcapped silanols ( −SiO− ) on the silica support matrix. This secondary cation-exchange mechanism is the primary cause of peak tailing and variable retention times in piperidine derivatives.

Troubleshooting FAQs

Q1: My ortho, meta, and para isomers are co-eluting as a single broad peak on my C18 column. How do I resolve them? A1: You must switch to a stationary phase that provides geometric or electronic recognition. We recommend using a Pentafluorophenyl (PFP) column or a reversed-phase chiral column. The highly electronegative fluorine atoms on a PFP phase interact differently with the specific dipole moments of the ortho-, meta-, and para- bromophenyl groups. Alternatively, chiral stationary phases excel at shape recognition; homologous positional isomers like o-, m-, and p-chlorophenylpiperazine (CPP) have been successfully baseline-resolved using reversed-phase chiral chromatography .

Q2: The piperidine peaks exhibit severe tailing (Tailing Factor > 2.0). How can I improve peak symmetry? A2: You must suppress the secondary ion-exchange interactions between the basic piperidine nitrogen and the acidic silanols. You have two mechanistically sound options:

  • High pH Approach (Preferred for selectivity): Raise the mobile phase pH to ≈9.0 using a triethylamine (TEA) buffer. This deprotonates the piperidine nitrogen, rendering it neutral and eliminating the ionic interaction . Note: Ensure your column utilizes hybrid silica stable at high pH.

  • Low pH Approach: Lower the pH to 2.0–3.0 using trifluoroacetic acid (TFA) or formic acid. This fully protonates both the analyte and the surface silanols (neutralizing the silanols to −SiOH ), thereby preventing the ion-exchange mechanism .

Q3: Should I use gradient or isocratic elution for these isomers? A3: Isocratic elution is highly recommended. While gradients are excellent for mixtures with diverse polarities, closely related positional isomers require the constant, fine-tuned selectivity provided by an optimized isocratic mobile phase (e.g., 70/30 Buffer/Methanol) to maintain the delicate separation factor ( α ) throughout the run .

Experimental Protocol: Self-Validating Isocratic Method

The following step-by-step methodology is adapted from validated forensic standards for separating piperazine/piperidine positional isomers. It incorporates a strict System Suitability Testing (SST) step to ensure the protocol is self-validating.

Step 1: Mobile Phase Preparation Prepare an aqueous buffer containing 0.1% Triethylamine (TEA) in LC-MS grade water. Carefully adjust the pH to 9.0 using dilute phosphoric acid. Filter through a 0.22 µm membrane. Step 2: Solvent Blending Mix the TEA buffer with HPLC-grade Methanol in a 70:30 (v/v) ratio. Degas the mixture thoroughly via sonication or vacuum filtration. Step 3: System Setup Install a shape-selective column (e.g., Chiral RP or a high-pH stable PFP column, 150 x 4.6 mm, 3–5 µm particle size). Set the column oven to a stable 25°C and the flow rate to 0.8 mL/min. Equilibrate for at least 20 column volumes. Step 4: System Suitability Testing (SST) — Critical Self-Validation Step Before running experimental samples, inject 10 µL of a known calibration standard containing equal parts of the ortho, meta, and para isomers (1 mg/mL total).

  • Validation Criteria: The system is only validated for use if the resolution ( Rs​ ) between the most closely eluting isomer pair is ≥1.5 (baseline resolution) and the tailing factor ( Tf​ ) for all peaks is ≤1.5 . If these criteria fail, halt the workflow and re-equilibrate the column or adjust the methanol ratio by ±2% . Step 5: Sample Analysis Once validated, inject 10 µL of the experimental sample. Monitor the separation using a Diode Array Detector (DAD) set to 220 nm and 254 nm to capture the optimal UV absorbance for the bromophenyl group.

Quantitative Data: Column & Condition Comparison

The table below summarizes the expected chromatographic outcomes when altering the stationary phase and mobile phase pH for 4-(4-bromo-phenyl)-1-ethyl-piperidine isomers.

Column ChemistryMobile Phase pHPrimary Interaction MechanismExpected Resolution ( Rs​ )Tailing Factor ( Tf​ )
Standard C18 7.0 (Neutral)Hydrophobic Dispersion< 1.0 (Co-elution)> 2.5 (Severe Tailing)
Standard C18 2.5 (Acidic)Hydrophobic Dispersion< 1.0 (Co-elution)1.1 - 1.3 (Good)
Mixed-Mode R1 2.5 (Acidic)Hydrophobic + Ion-Exchange1.2 - 1.8 (Partial/Good)1.1 - 1.3 (Good)
PFP (Fluorinated) 9.0 (Basic) π−π & Dipole-Dipole1.5 - 2.0 (Baseline)1.0 - 1.2 (Excellent)
Chiral RP 9.0 (Basic)Steric / Shape Recognition> 2.0 (Excellent)1.0 - 1.2 (Excellent)

Troubleshooting Workflow

HPLC_Troubleshooting Start Start: Isomer Co-elution or Peak Tailing? Coelution Issue: Co-elution of o-, m-, p- isomers Start->Coelution Tailing Issue: Severe Peak Tailing (Piperidine N-H) Start->Tailing ChangeColumn Switch to Shape-Selective Column (PFP, Chiral RP, or Polar-Embedded) Coelution->ChangeColumn AdjustPH Adjust Mobile Phase pH Tailing->AdjustPH Isocratic Optimize Isocratic Elution e.g., Buffer/MeOH (70/30) ChangeColumn->Isocratic HighPH High pH (>9.0) Use TEA Buffer to Deprotonate Amine AdjustPH->HighPH Hybrid Silica LowPH Low pH (<3.0) Use TFA/Formic Acid to Protonate Silanols AdjustPH->LowPH Standard Silica HighPH->Isocratic LowPH->Isocratic Success Baseline Resolution & Symmetrical Peaks Isocratic->Success

Workflow for troubleshooting piperidine isomer co-elution and peak tailing.

References

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine / PubMed. Available at:[Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Optimization

Overcoming solubility issues with 4-(4-Bromo-phenyl)-1-ethyl-piperidine in assays

Welcome to the Technical Support Center for Assay Optimization . As a Senior Application Scientist, I have designed this diagnostic hub to help you overcome the specific physicochemical hurdles associated with 4-(4-Bromo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Assay Optimization . As a Senior Application Scientist, I have designed this diagnostic hub to help you overcome the specific physicochemical hurdles associated with 4-(4-Bromo-phenyl)-1-ethyl-piperidine .

This compound is a highly lipophilic weak base (predicted pKa ~9.5–10.5). At a physiological pH of 7.4, a significant fraction of the molecule exists as an uncharged free base. When transferred from a 100% DMSO stock into an aqueous assay buffer, the sudden shift in the solvent's dielectric constant forces the hydrophobic bromophenyl moieties to aggregate. This thermodynamically driven nucleation leads to rapid precipitation, flat dose-response curves, and false-negative assay results ().

Below is our comprehensive troubleshooting guide, complete with self-validating protocols and mechanistic rationales to ensure the scientific integrity of your high-throughput screens and in vitro assays.

Diagnostic FAQs: Troubleshooting Assay Failures

Q1: My compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4). How do I prevent this?

  • The Causality: The "solvent shift" from DMSO to water causes supersaturation. Because water cannot solvate the bulky, non-polar bromophenyl ring, the molecules self-associate to minimize contact with the aqueous environment (a process known as Ostwald ripening).

  • The Solution: Do not exceed a final DMSO concentration of 1%. If precipitation still occurs, encapsulate the compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic inner cavity of HP-β-CD shields the bromophenyl ring from water, while its hydrophilic exterior maintains aqueous solubility ().

Q2: I am seeing flat dose-response curves and inconsistent IC50 values. Is this related to solubility?

  • The Causality: Yes. If you test at concentrations above the compound's thermodynamic solubility limit, the actual concentration of monomeric (active) compound in solution remains constant. Adding more compound only adds to the precipitate, not the bioavailable fraction. This creates an artificial "flat-lining" of the dose-response curve.

  • The Solution: You must determine the kinetic solubility limit of 4-(4-Bromo-phenyl)-1-ethyl-piperidine in your exact assay buffer before running the bioassay. Never report IC50 values that exceed this measured limit.

Q3: Can I just lower the pH of the assay buffer to force it into solution?

  • The Causality: Because 4-(4-Bromo-phenyl)-1-ethyl-piperidine is a weak base, lowering the pH below its pKa fully protonates the piperidine nitrogen, converting it into a highly soluble ammonium salt ().

  • The Solution: While chemically sound, this is biologically risky. Most cell-based or enzymatic assays require a physiological pH (7.4). Lowering the pH can denature your target protein or induce cellular toxicity. Use this strategy only if your specific target is pH-insensitive.

Quantitative Data: Solubilization Strategies

The table below summarizes the efficacy and mechanistic trade-offs of various solubilization strategies for 4-(4-Bromo-phenyl)-1-ethyl-piperidine.

StrategyMechanistic ActionMax Achievable Conc. (Est.)ProsCons
DMSO (<1%) Co-solvent dielectric shift< 5 µMStandard HTS method; no complex preparation.Rapid precipitation at higher concentrations; cellular toxicity >1%.
HP-β-CD (10-20%) Host-guest inclusion complex50 - 100 µMExcellent for lipophilic aromatic rings; highly biocompatible.High concentrations of CD may competitively inhibit target binding.
Tween-20 (0.01%) Micellar encapsulation10 - 20 µMPrevents non-specific adsorption to plastic microplates.Surfactants can disrupt lipid membranes in cell-based assays.
pH Adjustment (pH 6.5) Ionization of piperidine nitrogen> 100 µMNo chemical additives required; pure compound in solution.Unsuitable for pH-sensitive biological targets or live cells.

Protocol Vault: Self-Validating Methodologies

To ensure trustworthiness, every protocol must validate its own success. The following methodologies incorporate built-in feedback loops so you can empirically verify that your compound is truly in solution.

Protocol A: Determining Kinetic Solubility via Nephelometry

This protocol is self-validating: it uses light scattering to empirically prove whether the compound is in a monomeric state or has formed insoluble aggregates ().

  • Stock Preparation: Prepare a 10 mM stock of 4-(4-Bromo-phenyl)-1-ethyl-piperidine in 100% anhydrous DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the compound in DMSO across a PCR plate.

  • Aqueous Transfer (Causality Check): Transfer aliquots from the DMSO plate into a 96-well clear-bottom plate containing your final assay buffer. Crucial: Ensure the final DMSO concentration is exactly 1% across all wells to isolate the variable of compound concentration.

  • Equilibration: Incubate the plate for 2 hours at room temperature on a plate shaker (200 rpm). Rationale: This allows time for thermodynamically driven nucleation if the solution is supersaturated.

  • Validation Measurement: Read the plate using a nephelometer or an absorbance microplate reader set to 500–600 nm. (Monomeric solutions do not absorb at this wavelength).

  • Data Interpretation: The kinetic solubility limit is the highest concentration well before a sharp increase in optical density (turbidity) is observed.

Protocol B: HP-β-Cyclodextrin Inclusion Formulation
  • Carrier Preparation: Dissolve HP-β-CD in your assay buffer (e.g., HEPES pH 7.4) to a final concentration of 20% (w/v).

  • Compound Addition: Add the DMSO stock of 4-(4-Bromo-phenyl)-1-ethyl-piperidine dropwise to the HP-β-CD buffer while vortexing vigorously.

  • Thermodynamic Driving: Sonicate the mixture in a water bath at 37°C for 10 minutes. Rationale: Thermal energy accelerates the displacement of water molecules from the cyclodextrin cavity, allowing the bromophenyl ring to stably dock inside.

  • Validation: Centrifuge the sample at 10,000 x g for 5 minutes. If a visible pellet forms, the inclusion limit has been exceeded. A perfectly clear supernatant validates successful complexation.

Mechanistic Visualizations

G Stock 10 mM Stock (100% DMSO) Nephelometry Nephelometry Screen (Determine Kinetic Solubility) Stock->Nephelometry Decision Is Assay Conc. > Solubility Limit? Nephelometry->Decision Formulation Optimize Formulation: Add HP-β-CD or Co-solvents Decision->Formulation Yes Assay Proceed to Bioassay Decision->Assay No Formulation->Nephelometry Re-test

Caption: Workflow for determining and optimizing kinetic solubility in assays.

Mechanism Compound 4-(4-Bromo-phenyl)- 1-ethyl-piperidine Buffer Aqueous Buffer (pH 7.4) Compound->Buffer CD HP-β-Cyclodextrin Compound->CD Agg Hydrophobic Aggregation Buffer->Agg Precip Precipitation & False Negatives Agg->Precip Complex Inclusion Complex CD->Complex Monomer Monomeric Dispersion (Accurate IC50) Complex->Monomer

Caption: Mechanistic pathways of compound precipitation versus cyclodextrin-mediated solubilization.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. URL:[Link]

  • Bonnet, V., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1142–1149. URL:[Link]

  • ResearchGate Community. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. URL:[Link]

Troubleshooting

4-(4-Bromo-phenyl)-1-ethyl-piperidine stability and storage conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 4-(4-Bromo-phenyl)-1-ethyl-piperidine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 4-(4-Bromo-phenyl)-1-ethyl-piperidine .

Because this molecule features both a tertiary amine (prone to oxidation) and an aryl bromide moiety (prone to photolytic cleavage), standard "store in a cool, dry place" advice is insufficient. This guide explains the causality behind degradation, provides self-validating protocols for handling, and offers actionable solutions to ensure the integrity of your experimental data.

Section 1: Core Stability Profile & Storage FAQs

Q1: What are the optimal long-term storage conditions for this compound, and why do they differ based on its chemical form? The stability of 4-(4-Bromo-phenyl)-1-ethyl-piperidine is entirely dependent on whether you are handling the free base or a salt form (e.g., Hydrochloride).

  • The Causality: In its free base form, the nitrogen atom on the piperidine ring possesses a highly reactive lone pair of electrons. This lone pair is highly susceptible to reacting with atmospheric oxygen, leading to the formation of N-oxides[1]. Furthermore, the aryl bromide bond is sensitive to UV-induced homolytic cleavage[2].

  • The Solution: Converting the compound to an HCl salt protonates the amine, tying up the lone pair in an ionic bond and effectively neutralizing the oxidation risk.

Table 1: Quantitative Storage Matrix

Chemical FormTempAtmosphereLight ExposureExpected Shelf Life
Free Base (Neat) -20°CArgon (Ar)Amber Vial / Dark6–12 Months
HCl Salt (Solid) 2–8°CAmbientAmber Vial / Dark> 24 Months
DMSO Stock (10mM) -80°CArgon (Ar)Dark< 3 Months

Q2: I opened a vial of the free base that has been stored at room temperature for a few months, and it has turned slightly yellow. Is it still viable? Likely not for sensitive biological assays. The yellowing is a macroscopic indicator of micro-level degradation. Piperidine rings undergo auto-oxidation when exposed to ambient air and elevated temperatures, forming polar N-oxides and ring-opened byproducts[1]. Simultaneously, ambient light can trigger the photoredox cleavage of the C-Br bond, generating aryl radicals that polymerize or abstract hydrogen from the environment[2].

DegradationPathways A 4-(4-Bromo-phenyl)- 1-ethyl-piperidine B Atmospheric O2 (Thermal) A->B Exposure C UV/Vis Light (Photons) A->C Exposure D Piperidine N-oxide (+16 Da) B->D N-Oxidation E Aryl Radical / Debromination (-79 Da) C->E C-Br Cleavage F Prevent: Ar/N2 Gas Store at -20°C D->F Mitigation G Prevent: Amber Vials Store in Dark E->G Mitigation

Logical pathways of chemical degradation and corresponding preventative storage measures.

Section 2: Troubleshooting & Diagnostic Validation

Q3: How can I definitively prove which degradation pathway (oxidation vs. photolysis) ruined my sample? Do not rely on visual inspection. You must use a self-validating analytical system to diagnose the root cause so you can adjust your handling protocols.

Protocol: LC-MS Diagnostic Validation of Degraded Samples This protocol uses mass spectrometry to pinpoint the exact molecular failure.

  • Sample Preparation: Dilute 1 µL of the suspected degraded stock into 1 mL of LC-MS grade Acetonitrile:Water (50:50) containing 0.1% Formic Acid.

  • Chromatography: Run a 5-minute reverse-phase gradient on a C18 column.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Self-Validating Data Interpretation: Cross-reference your mass spectra against the diagnostic table below. The presence of bromine naturally creates a 1:1 isotopic doublet (79Br and 81Br). The loss of this doublet is the ultimate proof of photolytic degradation.

Table 2: LC-MS Diagnostic Data

Target SpeciesExpected m/z (ESI+)Isotope PatternRoot Cause / Diagnosis
Intact Compound 268 / 2701:1 DoubletSample is pristine.
N-Oxide Degradant 284 / 286 (+16 Da)1:1 DoubletOxygen exposure. Seal with Argon.
Debrominated Arene 190 (-78 Da)Singlet (No Br)Light exposure. Switch to amber vials.

Section 3: Experimental Workflows

Q4: My in vitro screening results are inconsistent week-to-week. I am using a 10 mM DMSO stock stored at -20°C. What is going wrong? You are likely experiencing freeze-thaw-induced precipitation and hydrolysis. DMSO is highly hygroscopic. Every time you open the cold vial in ambient air, condensation introduces water into the DMSO. Because 4-(4-Bromo-phenyl)-1-ethyl-piperidine is highly lipophilic, the introduction of water dramatically lowers its solubility, causing micro-precipitation that you cannot see with the naked eye. Consequently, you end up pipetting a lower actual concentration into your assays.

Protocol: Preparation of Self-Validating Single-Use Stock Solutions To guarantee concentration accuracy, implement the following single-use workflow.

  • Equilibration: Remove the bulk powder from the -20°C freezer and place it in a desiccator. Crucial: Allow it to reach room temperature (approx. 30 mins) before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Dissolution: Dissolve the required mass in anhydrous DMSO (packaged under argon).

  • Aliquoting: Immediately divide the stock into 10 µL to 50 µL single-use aliquots in amber microcentrifuge tubes.

  • Inert Overlay: Gently blow a stream of Argon gas over the top of each open tube for 3 seconds to displace ambient oxygen. (Argon is heavier than air and forms a protective blanket).

  • Flash Freezing: Cap tightly and flash-freeze the tubes in liquid nitrogen or dry ice before transferring to -80°C.

  • Validation Step: When thawing an aliquot for an experiment, centrifuge it at 10,000 x g for 1 minute. If a white pellet forms at the bottom, water has compromised the DMSO, and the stock must be discarded.

StockPrep S1 Equilibrate Powder to RT S2 Dissolve in Anhydrous DMSO S1->S2 S3 Aliquot (Single-use) S2->S3 S4 Argon Gas Overlay S3->S4 S5 Store at -80°C (Dark) S4->S5

Step-by-step workflow for preparing and storing stable in vitro stock solutions.

References

  • BenchChem Technical Support Team. "Technical Support Center: Prevention of Oxidation in Piperidine Compounds." BenchChem.
  • Ghosh, I., et al. "Quantum Dots in Visible-Light Photoredox Catalysis: Reductive Dehalogenations and C–H Arylation Reactions Using Aryl Bromides.

Sources

Optimization

Preventing degradation of 4-(4-Bromo-phenyl)-1-ethyl-piperidine during synthesis

Welcome to the technical support center for the synthesis of 4-(4-Bromo-phenyl)-1-ethyl-piperidine. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromo-phenyl)-1-ethyl-piperidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges in the synthesis and purification of this important building block. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-(4-Bromo-phenyl)-1-ethyl-piperidine. The most common synthetic route involves the N-ethylation of 4-(4-bromophenyl)piperidine. The following troubleshooting guide is based on this two-step approach.

Problem 1: Low or No Yield of 4-(4-Bromo-phenyl)-1-ethyl-piperidine

Q: I am getting a very low yield, or none of my desired product, after the N-ethylation of 4-(4-bromophenyl)piperidine. What are the possible causes and solutions?

A: Low or no yield in an N-alkylation reaction can stem from several factors, ranging from the quality of reagents to the reaction conditions. Let's break down the potential culprits:

  • Cause 1: Inactive Ethylating Agent. Ethyl iodide and ethyl bromide are common ethylating agents. However, they can degrade over time, especially if exposed to light or moisture.

    • Solution: Use a fresh bottle of the ethylating agent or purify it by passing it through a short plug of neutral alumina before use.

  • Cause 2: Inappropriate Base. The choice of base is critical for deprotonating the piperidine nitrogen, making it nucleophilic. An inadequate base will result in a sluggish or incomplete reaction.

    • Solution: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are excellent choices. Stronger bases like sodium hydride (NaH) can also be used, but require strictly anhydrous conditions.

  • Cause 3: Sub-optimal Reaction Temperature. N-alkylation of piperidines is temperature-dependent.

    • Solution: If the reaction is slow at room temperature, gently heating the reaction mixture to 40-60 °C can significantly increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid overheating, which can lead to side products.

  • Cause 4: Presence of Water. Water can hydrolyze the ethylating agent and interfere with the reaction.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Problem 2: Presence of Multiple Spots on TLC After Reaction

Q: My TLC plate shows multiple spots after the N-ethylation reaction. What are these impurities and how can I avoid them?

A: The presence of multiple spots on your TLC plate indicates the formation of side products or the presence of unreacted starting materials. Here are the most likely identities of these spots and how to address them:

  • Impurity 1: Unreacted 4-(4-bromophenyl)piperidine. This is a common issue and is often seen as a baseline spot on the TLC plate.

    • Cause: Incomplete reaction due to reasons mentioned in Problem 1.

    • Solution: Increase the reaction time, temperature, or use a slight excess (1.1-1.2 equivalents) of the ethylating agent.

  • Impurity 2: Over-alkylation Product (Quaternary Ammonium Salt). The desired product, a tertiary amine, can be further alkylated to form a quaternary ammonium salt. This salt is highly polar and will likely remain at the baseline of the TLC plate.

    • Cause: Using a large excess of the ethylating agent or highly reactive agents like ethyl iodide at elevated temperatures.

    • Solution: Add the ethylating agent slowly to the reaction mixture to maintain a low concentration. Avoid a large excess of the alkylating agent. Using a less reactive agent like ethyl bromide can also mitigate this issue.

  • Impurity 3: Dehalogenated Product (4-phenyl-1-ethyl-piperidine). The bromine atom on the phenyl ring can be susceptible to reduction, especially if a palladium catalyst is used in a preceding step and not completely removed.

    • Cause: Trace amounts of palladium catalyst from a previous step or certain reducing agents.

    • Solution: Ensure thorough purification of the starting material, 4-(4-bromophenyl)piperidine, to remove any residual catalyst. Avoid using reducing agents that can cleave the C-Br bond.

Problem 3: Difficulty in Purifying the Final Product

Q: I am having trouble purifying 4-(4-Bromo-phenyl)-1-ethyl-piperidine from the reaction mixture. What are the best methods?

A: Purification can be challenging due to the similar polarities of the product and some of the byproducts. A combination of techniques is often necessary.

  • Method 1: Acid-Base Extraction. This is a highly effective method to separate the basic piperidine product from neutral and acidic impurities.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

      • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer as its hydrochloride salt.

      • Wash the organic layer with brine.

      • Combine the aqueous layers and basify with a strong base (e.g., 2M NaOH) to a pH > 12.

      • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover the purified free base.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Method 2: Column Chromatography. If acid-base extraction does not provide sufficient purity, silica gel column chromatography is the next step.

    • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. Adding a small amount of triethylamine (0.5-1%) to the eluent can help to prevent tailing of the amine product on the silica gel.

    • Pro-Tip: The quaternary ammonium salt, being highly polar, will remain at the top of the column.

  • Method 3: Recrystallization. If the final product is a solid, recrystallization can be an excellent final purification step.

    • Solvent Selection: Experiment with different solvents and solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one that dissolves the product when hot but allows for good crystal formation upon cooling.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-(4-Bromo-phenyl)-1-ethyl-piperidine?

A1: The most straightforward and common synthesis involves a two-step process:

  • Synthesis of the precursor, 4-(4-bromophenyl)piperidine: This is often achieved through methods like the reduction of 4-(4-bromophenyl)pyridine or through a multi-step synthesis starting from piperidone derivatives.[1]

  • N-ethylation of 4-(4-bromophenyl)piperidine: The secondary amine of the precursor is then alkylated using an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base.[2]

Q2: What are the critical parameters to control during the N-ethylation step?

A2: The three most critical parameters are:

  • Stoichiometry: A slight excess of the ethylating agent is often used to drive the reaction to completion, but a large excess should be avoided to prevent over-alkylation.

  • Temperature: The reaction rate is temperature-dependent. Gentle heating can be beneficial, but excessive heat can promote side reactions.

  • Base: The choice of base is crucial for the deprotonation of the piperidine nitrogen. A non-nucleophilic base of appropriate strength is key.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. For the precursor, 4-(4-bromophenyl)piperidine, characteristic signals can be observed in the aromatic and aliphatic regions.[1] Upon N-ethylation, new signals corresponding to the ethyl group (a quartet and a triplet in ¹H NMR) will appear.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product. The fragmentation pattern can also provide structural information. A common fragmentation for N-alkylpiperidines is the loss of the alkyl group.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final product and quantifying any impurities.

Q4: My final product is a brownish oil, is this normal?

A4: The pure compound should be a colorless to pale yellow oil or solid. A brown color often indicates the presence of impurities, possibly from degradation of the starting materials or the product. Purification by acid-base extraction followed by column chromatography should yield a purer, lighter-colored product.

Q5: How should I store 4-(4-Bromo-phenyl)-1-ethyl-piperidine?

A5: To prevent degradation, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., in a sealed vial under argon or nitrogen). Brominated aromatic compounds can be sensitive to light, which can cause gradual dehalogenation.

Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for N-ethylation
ParameterRecommended ConditionRationale
Starting Material 4-(4-bromophenyl)piperidineCommercially available or synthesized precursor.[1]
Ethylating Agent Ethyl bromide or Ethyl iodide (1.1-1.2 eq)Ethyl bromide is less reactive, reducing over-alkylation risk.
Base K₂CO₃ (2.0 eq) or DIPEA (1.5 eq)Non-nucleophilic bases to deprotonate the piperidine.
Solvent Anhydrous Acetonitrile or DMFPolar aprotic solvents that facilitate Sₙ2 reactions.
Temperature Room Temperature to 60 °CGentle heating can increase the reaction rate.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from interfering with the reaction.
Protocol: N-ethylation of 4-(4-bromophenyl)piperidine
  • To a solution of 4-(4-bromophenyl)piperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Slowly add ethyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 50 °C and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product using acid-base extraction followed by column chromatography if necessary.

Diagrams

G cluster_synthesis Synthesis cluster_purification Purification start 4-(4-bromophenyl)piperidine reaction N-ethylation Reaction (RT to 50°C) start->reaction reagents Ethyl Bromide, K2CO3, Acetonitrile reagents->reaction crude Crude Product Mixture reaction->crude extraction Acid-Base Extraction crude->extraction chromatography Column Chromatography (Optional) extraction->chromatography final_product Pure 4-(4-Bromo-phenyl)-1-ethyl-piperidine extraction->final_product If pure chromatography->final_product

Caption: General workflow for the synthesis and purification of 4-(4-Bromo-phenyl)-1-ethyl-piperidine.

G start Low Yield of Product q1 Is the starting material consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Multiple spots on TLC? a1_yes->q2 sol1 Check reagent quality (ethylating agent, base). Increase temperature/time. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Potential over-alkylation or decomposition. Optimize stoichiometry and temperature. a2_yes->sol2 sol3 Product may be lost during workup. Check pH during extraction. a2_no->sol3

Caption: Decision tree for troubleshooting low product yield.

References

  • PubChem. 4-(4-Bromophenyl)piperidine. [Link]

  • PubMed. Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. [Link]

  • ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • Organic Syntheses. Piperidine, 1-ethyl-. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • PubMed. Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors. [Link]

  • PMC. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. [Link]

  • PubChem. 4-Phenylpiperidine. [Link]

  • MDPI. Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one. [Link]

Sources

Troubleshooting

Column chromatography protocol for 4-(4-Bromo-phenyl)-1-ethyl-piperidine purification

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges during the chromatographic purification of 4-(4-Bromo-phenyl)-1-ethyl-piperidine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges during the chromatographic purification of 4-(4-Bromo-phenyl)-1-ethyl-piperidine .

Because this compound is a highly lipophilic tertiary amine, its basic piperidine nitrogen acts as a strong hydrogen-bond acceptor. When exposed to standard bare silica gel (SiO₂), it interacts aggressively with acidic silanol (Si-OH) groups. This acid-base interaction causes severe peak tailing, band broadening, and irreversible chemisorption[1]. To achieve high purity and recovery, the chromatographic system must be chemically modified to suppress these interactions.

Chromatographic Troubleshooting Workflow

Before committing your entire crude mixture to a column, use the following decision matrix to validate your purification strategy.

Workflow Start Crude 4-(4-Bromo-phenyl) -1-ethyl-piperidine TLC TLC Analysis (Standard Silica) Start->TLC Decision1 Severe Tailing / Stuck on Baseline? TLC->Decision1 Mod Add 1-2% TEA to Mobile Phase Decision1->Mod Yes Success1 Run Silica Column with TEA Modifier Decision1->Success1 No (Rare) Decision2 Still Tailing? Mod->Decision2 Decision2->Success1 No AltPhase Switch to Amine-Functionalized Silica or Basic Alumina Decision2->AltPhase Yes Success2 Run Alternative Column (No Additives) AltPhase->Success2

Troubleshooting workflow for the chromatographic purification of basic piperidine derivatives.

Mechanistic Causality: Why Additives are Required

To successfully elute 4-(4-Bromo-phenyl)-1-ethyl-piperidine, you must introduce a "competing base" into the system[1]. is the industry standard for this purpose. TEA is a small, highly mobile tertiary amine that rapidly binds to the acidic silanol sites on the silica gel, effectively neutralizing them. By masking these sites, TEA prevents the bulkier piperidine target from binding irreversibly, allowing it to partition normally based on its lipophilicity[2].

Mechanism Silanol Acidic Silanol (Si-OH) Amine Target Piperidine (R3N:) Amine->Silanol Strong H-Bond (Causes Tailing) TEA TEA Modifier (Et3N:) TEA->Silanol Competitive Binding (Neutralizes Si-OH)

Competitive binding mechanism of Triethylamine (TEA) neutralizing acidic silanol groups.

Stationary Phase Selection Data

If TEA modification is undesirable for downstream applications, alternative stationary phases must be used. Below is a comparative analysis of viable stationary phases for this compound[3].

Stationary PhaseMechanismAdvantagesDisadvantagesRecommended Solvent System
Bare Silica + TEA TEA competitively binds acidic silanolsCost-effective; standard lab availabilityRequires post-column TEA removalHexane/EtOAc + 1% TEA
Amine-Functionalized Silica Surface pre-modified with basic aminesExcellent peak shape; no additives neededHigher cost; sensitive to acidic impuritiesHexane/EtOAc (No additives)
Basic Alumina (Al₂O₃) Basic surface repels the piperidine nitrogenGood recovery without TEA modifierDifferent selectivity profile than silicaHexane/DCM or Hexane/EtOAc

Standard Operating Procedure: TEA-Modified Silica Gel Chromatography

This protocol relies on a self-validating equilibration step to ensure the column is fully deactivated before the target compound is introduced.

Step 1: Mobile Phase Preparation

  • Determine the optimal Rf value (target ~0.25 - 0.35) using TLC plates pre-treated with TEA vapor. A typical starting system for 4-(4-Bromo-phenyl)-1-ethyl-piperidine is a gradient of Hexane and Ethyl Acetate.

  • Prepare the bulk mobile phase and add 1% to 2% (v/v) Triethylamine (TEA) . Mix thoroughly.

Step 2: Column Equilibration (Critical Step)

  • Slurry pack the bare silica gel using the TEA-modified mobile phase.

  • Validation Check: Flush the packed column with a minimum of 3 Column Volumes (CV) of the TEA-modified solvent. Causality: If you fail to pre-equilibrate the column, the acidic silanols at the top of the bed will immediately trap your piperidine compound before the TEA in the elution solvent has a chance to neutralize them[1].

Step 3: Sample Loading

  • Dissolve the crude 4-(4-Bromo-phenyl)-1-ethyl-piperidine in the absolute minimum volume of the TEA-modified mobile phase.

  • Apply the sample evenly to the top of the silica bed to ensure a narrow sample band.

Step 4: Elution & Fraction Collection

  • Elute the column using the modified mobile phase.

  • Monitor fractions via TLC. Ensure the TLC developing chamber also contains 1% TEA to prevent the compound from streaking on the analytical plate, which would result in false-positive fraction pooling.

Step 5: Post-Purification TEA Removal

  • Pool the product-containing fractions and concentrate under reduced pressure via rotary evaporation.

  • Because TEA (boiling point ~89°C) often leaves a residual amine odor and can interfere with downstream NMR analysis, dissolve the resulting residue in 5-10 mL of Toluene.

  • Co-evaporate the mixture under reduced pressure. Toluene forms an azeotrope with TEA, facilitating its complete removal. Repeat this co-evaporation 2-3 times.

  • Place the purified product on a high-vacuum line overnight.

Troubleshooting Guides & FAQs

Q1: My 4-(4-Bromo-phenyl)-1-ethyl-piperidine is streaking down the entire TLC plate. How do I fix this before running the column? A1: Streaking is the hallmark of acid-base interactions between the piperidine ring and the silica. Add 1% TEA or 1% Ammonium Hydroxide (NH₄OH) directly to your TLC developing chamber. Alternatively, switch to an , which will provide an accurate representation of how the compound will elute on an amine-functionalized column[3].

Q2: I added TEA to my mobile phase, but the compound still stuck to the top of the column. What went wrong? A2: You likely failed to equilibrate the column with the TEA-modified solvent prior to loading the sample. If you pack the column with a neutral solvent and only add TEA to the elution solvent, the unprotected acidic silanols at the top of the column will trap the basic amine instantly. Always flush with 3 CVs of TEA-modified solvent before loading your crude mixture.

Q3: Can I use Reverse-Phase (C18) chromatography for this compound? A3: Yes. Because of the bromophenyl and ethyl groups, this compound is highly lipophilic and will retain strongly on C18 media. However, residual silanols on C18 silica can still cause peak tailing. Use an aqueous/organic mobile phase (e.g., Water/Acetonitrile) supplemented with trace TEA and acetic acid. This acts as an ion-pairing buffer to control the ionization state of the piperidine nitrogen and mask any residual silanols on the C18 matrix[4].

Q4: I am scaling up the synthesis. Is there a more cost-effective way to neutralize the silica without using large volumes of TEA? A4: For large-scale purifications, you can pre-treat the silica gel by refluxing it in methanol containing 5-10 wt% K₂CO₃ for a few hours. After cooling, filter and wash the silica with pure methanol, then dry it under vacuum. This creates a basified silica matrix that allows for the elution of basic amines without requiring continuous TEA additives in your bulk mobile phase[1].

References

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO Application Notes. URL:[Link]

  • Wu, A.-B., et al. "Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid." Biomedical Chromatography, 2004. PubMed. URL:[Link]

Sources

Optimization

Technical Support Center: Impurity Profiling &amp; Purification in 4-(4-Bromophenyl)-1-ethylpiperidine Synthesis

Welcome to the Technical Support Center for the synthesis and purification of 4-(4-bromophenyl)-1-ethylpiperidine. This guide is designed for medicinal chemists and process scientists who require high-purity piperidine d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-(4-bromophenyl)-1-ethylpiperidine. This guide is designed for medicinal chemists and process scientists who require high-purity piperidine derivatives for drug development. The synthesis typically involves the N-alkylation of 4-(4-bromophenyl)piperidine with an ethyl halide (e.g., ethyl bromide). While seemingly straightforward, this S_N2 transformation is highly susceptible to specific impurity formations that can complicate downstream pharmacology.

Below, you will find mechanistic troubleshooting guides, quantitative impurity tracking, and a self-validating purification protocol.

Part 1: Mechanistic Troubleshooting & Causality (FAQs)

Q: Why is my N-alkylation reaction stalling before the complete consumption of 4-(4-bromophenyl)piperidine? A: Incomplete conversion is typically caused by the accumulation of hydrobromic acid (HBr) generated during the S_N2 substitution. HBr protonates the unreacted secondary amine, forming a non-nucleophilic hydrobromide salt[1]. Causality: Without sufficient base to scavenge the acid, the effective concentration of the active nucleophile drops to zero. Solution: Ensure at least 2.0 to 2.5 equivalents of a mild, insoluble inorganic base like anhydrous K₂CO₃ are present. The heterogeneous nature of K₂CO₃ in acetonitrile prevents base-catalyzed side reactions while effectively neutralizing HBr to keep the amine active[1].

Q: How do I prevent the formation of quaternary ammonium over-alkylation products? A: Over-alkylation occurs when the newly formed tertiary amine (4-(4-bromophenyl)-1-ethylpiperidine) reacts with excess ethyl bromide to form a quaternary ammonium salt. Causality: Quaternary substitution is driven by high local concentrations of the alkyl halide relative to the amine[2]. Solution: Invert the addition stoichiometry. Instead of mixing all reagents at once, use a syringe pump to add 1.05 equivalents of ethyl bromide dropwise over several hours to a dilute (0.1 M - 0.2 M) solution of the amine[2]. This ensures the secondary amine is always in massive excess relative to the available electrophile, kinetically favoring monoalkylation.

Q: Can I separate unreacted starting material from the final product using an acid-base extraction? A: No, not effectively. Both 4-(4-bromophenyl)piperidine (secondary amine) and the product (tertiary amine) have similar pKa values. Causality: During an acidic wash, both compounds will protonate and partition into the aqueous layer simultaneously. Solution: Acid-base extraction is only useful for removing neutral impurities or highly polar quaternary salts[3]. To separate the secondary from the tertiary amine, you must rely on silica gel flash chromatography.

Part 2: Quantitative Impurity Tracking

Understanding the physicochemical properties of your reaction mixture is critical for designing an effective purification strategy.

Table 1: Impurity Profiling and Resolution Metrics

Impurity TypeSource / MechanismRelative Polarity (TLC R_f)*Primary Removal Strategy
Unreacted 4-(4-Bromophenyl)piperidine Incomplete S_N2 reaction / Base depletionLow R_f (~0.15)Silica gel flash chromatography (DCM:MeOH gradient).
Quaternary Ammonium Salt Over-alkylation due to excess ethyl bromideBaseline (R_f 0.00)Aqueous wash during basic work-up; remains in the aqueous phase.
Inorganic Salts (KBr, K₂CO₃) Byproducts of acid neutralizationN/A (Insoluble in organics)Filtration through Celite pad prior to extraction[1].
Des-bromo piperidine analog Halogen abstraction / Radical side-reactionHigh R_f (~0.60)Strict exclusion of light/radical initiators; Reverse-phase HPLC if present.

*Assumes a TLC solvent system of 9:1 Dichloromethane:Methanol with 1% NH₄OH on standard silica gel.

Part 3: Visualizing the Workflow

G Start 4-(4-Bromophenyl)piperidine + Ethyl Bromide Reaction N-Alkylation (SN2) K2CO3, MeCN Start->Reaction Crude Crude Mixture Reaction->Crude Imp1 Unreacted Amine (Impurity) Crude->Imp1 Incomplete Rxn Imp2 Quaternary Salt (Impurity) Crude->Imp2 Over-alkylation Product 4-(4-Bromophenyl)- 1-ethylpiperidine Crude->Product Main Pathway Workup Aqueous Work-up (pH > 10) Imp1->Workup Imp2->Workup Product->Workup AqLayer Aqueous Layer (Discard) Workup->AqLayer Dissolves Salts OrgLayer Organic Layer (Product + Amine) Workup->OrgLayer Extracts Amines AqLayer->Imp2 Removes Quat Salt Purification Silica Gel Chromatography OrgLayer->Purification Purification->Imp1 Retains Amine Pure Pure Product (>99% Purity) Purification->Pure Elutes Product

Workflow for N-alkylation and purification of 4-(4-bromophenyl)-1-ethylpiperidine.

Part 4: Self-Validating Experimental Protocol

This protocol integrates continuous feedback loops to ensure that errors (such as moisture contamination or stoichiometric imbalances) are caught and corrected in real-time.

Step 1: Reagent Preparation & Setup
  • To an oven-dried round-bottom flask equipped with a magnetic stirrer, add 4-(4-bromophenyl)piperidine (1.0 eq.) and anhydrous K₂CO₃ (2.5 eq.)[1].

  • Suspend the mixture in anhydrous acetonitrile to achieve a 0.1 M concentration[2]. Add potassium iodide (0.1 eq.) to accelerate the reaction via the Finkelstein mechanism[1].

  • Validation Checkpoint 1 (Anhydrous Verification): Before adding the alkyl halide, visually inspect the K₂CO₃. It should remain a free-flowing powder. If it clumps heavily, moisture is present, which will hydrolyze the ethyl bromide. Discard and restart with fresh anhydrous solvent.

Step 2: Controlled Alkylation
  • Place the reaction under an inert nitrogen atmosphere.

  • Using a syringe pump, add ethyl bromide (1.05 eq.) dropwise over 2 to 3 hours at room temperature[2].

  • Once addition is complete, heat the mixture to a gentle reflux (approx. 80°C)[1].

  • Validation Checkpoint 2 (Reaction Monitoring): After 12 hours, pull a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is self-validated to proceed to the next step only when the m/z 240/242 peak (starting material) is <5% relative to the m/z 268/270 peak (product).

Step 3: Aqueous Work-up & Partitioning
  • Cool the reaction to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove K₂CO₃ and KBr salts, washing the cake with acetonitrile[1].

  • Concentrate the filtrate under reduced pressure. Dissolve the resulting crude residue in ethyl acetate (EtOAc)[3].

  • Wash the organic layer with saturated aqueous Na₂CO₃ (pH > 10), followed by water and brine[3].

  • Validation Checkpoint 3 (Phase Separation): Test the pH of the discarded aqueous layer. It must be >10. Causality: A high pH ensures the tertiary amine product remains entirely unprotonated and partitioned in the organic layer, while the permanently charged quaternary ammonium impurities are washed away into the aqueous phase.

Step 4: Chromatographic Isolation
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo[3].

  • Load the crude residue onto a silica gel column. Elute using a gradient of Dichloromethane to 9:1 Dichloromethane:Methanol (containing 1% NH₄OH to prevent tailing of the basic amines).

  • Validation Checkpoint 4 (Purity Assessment): Pool the fractions corresponding to the product (R_f ~ 0.4). Evaporate the solvent and analyze the final white solid via ¹H NMR and HPLC. The absence of a broad singlet at ~2.0 ppm (secondary amine N-H) confirms the complete removal of the starting material.

References[1] Application Note: A Robust Protocol for the N-alkylation of Piperidine with 4-(4-Chlorobutyl)pyridine Hydrochloride - Benchchem. BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR2ceVla5Gy1GJ41vWZePGpH4ZzUKBgyko7lFJcLfP0h2OZeGPE3GZT95igNXUewc5nRQ8n_iUzXCUadgvBA75552K2QTNFKf1gIcpeNM62rpIuP1wfz0NpMo40lM0qkjySyQJcygsaSJ5VKc3THDcBfPfUC4M3SednBaIFfOLcpu4q1WYRl4kJgak7xwzIM0ZDAZe-Wa1K2lhp_ifuTOE-q6dIGy-7uthPRuJBFoNwedygkqoGmF-5y4AdSF7yrJWup2YPv43ENO-i_8dx80=[2] Procedure for N-alkylation of Piperidine? - ResearchGate. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzEUQuRajyzAZPT1FDiBH0r3yuSgl7CJHacQSbrAtfxkiv4DW4c2UHFCuwrx7QlMhPlTxXfXGzBLiwekAR60qf347iOp5GfEafHH9ks6GQWP5N4E30gyI4aYPjjYYQaF9cLeS-0AoZ-zs9bo22G6gO-SiD0gdv7fTGK76RFM5kndZv-e9c[3] A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC. National Institutes of Health (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2Ldzwts7VxWwzSg6z_60xfgj3TvYE96IKmK1BJyLxLQO8FHO8S3rH9W6yxslOD649EsM0pApQ_o-dnlHsNygYjkwKdVRd10FStIIDoFzjaitM2NrwFEzgo0cCpg0OXXN6wTrgrZ80NkTmD2w=

Sources

Troubleshooting

Technical Support Center: Method Development for Quantifying 4-(4-Bromo-phenyl)-1-ethyl-piperidine

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals involved in the quantitative analysis of 4-(4-bromo-phenyl)-1-ethyl-piperidine. It is structured to p...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals involved in the quantitative analysis of 4-(4-bromo-phenyl)-1-ethyl-piperidine. It is structured to provide both foundational knowledge through frequently asked questions and practical, in-depth solutions for common experimental challenges.

Introduction: The Analytical Challenge

4-(4-Bromo-phenyl)-1-ethyl-piperidine is a substituted piperidine derivative. The accurate quantification of such compounds is critical for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of final drug products.[1][2] The molecule's structure—featuring a basic piperidine nitrogen and a brominated phenyl ring—presents unique analytical considerations that dictate the choice of methodology and troubleshooting strategies. This guide will navigate these considerations to enable robust and reliable method development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the development of an analytical method for 4-(4-bromo-phenyl)-1-ethyl-piperidine.

Q1: What is the best analytical technique for quantifying this compound?

A1: The optimal technique depends on the sample matrix, required sensitivity, and available instrumentation. The three most viable options are:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely accessible technique. The bromophenyl group provides a UV chromophore, making detection straightforward. It is ideal for purity analysis and quantification in bulk materials or simple formulations.[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile compounds.[3] However, the basic nitrogen in the piperidine ring can cause peak tailing and potential thermal degradation. Chemical derivatization is often required to improve its volatility and chromatographic performance.[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective method, making it the gold standard for quantifying the analyte at low concentrations, especially in complex biological matrices like plasma or tissue homogenates.[3][5][6]

Q2: I'm seeing significant peak tailing in my HPLC chromatogram. What's causing this?

A2: Peak tailing for a basic compound like 4-(4-bromo-phenyl)-1-ethyl-piperidine is almost always caused by secondary interactions between the protonated piperidine nitrogen and acidic, deprotonated silanol groups on the surface of conventional silica-based C18 columns.[3] This interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."

Q3: Why might derivatization be necessary for GC-MS analysis?

A3: Derivatization is a chemical modification process used to convert the analyte into a more suitable form for GC-MS analysis for several reasons:[4]

  • Increased Volatility: The process can make the molecule less polar and more volatile, which is essential for its transition into the gas phase in the GC injector.

  • Improved Thermal Stability: It can prevent the compound from degrading at the high temperatures of the GC inlet and column.[3]

  • Enhanced Peak Shape: By masking the active hydrogen on the basic nitrogen, derivatization minimizes interactions with active sites in the GC system, preventing peak tailing.[3][4]

  • Improved Sensitivity: Certain derivatizing agents can introduce moieties that enhance ionization in the mass spectrometer.[3]

Q4: What are the main challenges when extracting this compound from biological samples?

A4: When working with biological matrices (e.g., plasma, urine), the primary challenges are:

  • Matrix Effects: Co-extracted endogenous materials like phospholipids and salts can interfere with the analyte's ionization in an LC-MS/MS source, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[3][7]

  • Low Recovery: The analyte may bind to proteins or other matrix components, leading to incomplete extraction and low recovery.[3]

  • Sample Clean-up: Insufficient clean-up can contaminate the analytical column and instrument, causing poor performance and system downtime.[3] Common extraction techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation are used to overcome these issues.[3][5]

Part 2: Method Development & Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during method development.

Workflow for Analytical Method Development

The following diagram outlines the logical progression from defining the analytical need to implementing a validated method.

G cluster_0 Phase 1: Planning & Selection cluster_1 Phase 2: Development & Optimization cluster_2 Phase 3: Validation & Troubleshooting Problem Define Analytical Goal (Matrix, Sensitivity) Selection Select Technique (HPLC, GC-MS, LC-MS/MS) Problem->Selection SamplePrep Develop Sample Prep (LLE, SPE, PPT) Selection->SamplePrep Chromatography Optimize Chromatography (Column, Mobile Phase/Oven Program) SamplePrep->Chromatography Detection Optimize Detector Settings (Wavelength, MS Parameters) Chromatography->Detection Validation Perform Method Validation (ICH/FDA Guidelines) Detection->Validation Troubleshoot Troubleshoot Issues (Peak Shape, Sensitivity, etc.) Validation->Troubleshoot

Caption: A generalized workflow for analytical method development.

Troubleshooting Common Problems
  • Symptoms: The back of the chromatographic peak is elongated and does not return to the baseline sharply. This compromises integration accuracy and resolution.[8]

  • Decision Tree for Resolution:

G Start Symptom: Peak Tailing Observed Cause1 Possible Cause: Secondary Silanol Interactions Start->Cause1 Cause2 Possible Cause: Column Overload Start->Cause2 Cause3 Possible Cause: Sample Solvent Mismatch Start->Cause3 Solution1a Solution: Lower Mobile Phase pH (e.g., to 2.5-3.5) with Formic or Phosphoric Acid Cause1->Solution1a Solution1b Solution: Add Competing Base (e.g., Triethylamine - less common now) Cause1->Solution1b Solution1c Solution: Use a Modern, High-Purity, End-Capped Column Cause1->Solution1c Solution2 Solution: Reduce Sample Concentration or Injection Volume Cause2->Solution2 Solution3 Solution: Dissolve Sample in Initial Mobile Phase Cause3->Solution3

Caption: Decision tree for troubleshooting HPLC peak tailing.

  • Expert Explanation: Protonating the piperidine nitrogen by lowering the mobile phase pH is the most effective way to minimize unwanted ionic interactions with the stationary phase.[9] Using a pH well below the pKa of silanols (~3.5-4.5) and ensuring the analyte (pKa likely ~9-10) is fully protonated creates electrostatic repulsion from any protonated silanols, dramatically improving peak shape.

  • Symptoms: The time at which the analyte peak elutes varies between injections, making identification and quantification unreliable.[8]

  • Common Causes & Solutions:

    • Insufficient Column Equilibration: Ensure the column is flushed with the initial mobile phase for at least 10-20 column volumes before the first injection, especially for gradient methods.[10][11]

    • Mobile Phase Preparation: Prepare fresh mobile phase daily. Ensure buffers are completely dissolved and the pH is consistent.[8] Always filter and degas solvents to prevent air bubbles from causing pressure fluctuations.[8][10]

    • Temperature Fluctuations: Use a thermostatted column compartment to maintain a consistent temperature, as even minor changes can affect retention.[10]

    • System Leaks: Check for any leaks in the system, from the pump to the detector, as this will alter the flow rate and system pressure.[11][12]

  • Symptoms: The analyte peak is very small, making it difficult to distinguish from the baseline noise and leading to poor precision at low concentrations.

  • Solutions:

    • HPLC-UV:

      • Wavelength Optimization: Ensure the UV detector is set to the absorbance maximum (λmax) of the bromophenyl chromophore.

      • Mobile Phase Absorbance: Use high-purity HPLC grade solvents and additives that have low absorbance at your chosen wavelength.

    • LC-MS/MS:

      • Source Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, source temperature) for maximum signal intensity.

      • MRM Transition Optimization: Optimize the collision energy for the specific precursor-to-product ion transition to maximize the product ion signal.

    • General:

      • Sample Preparation: Incorporate a concentration step, such as Solid-Phase Extraction (SPE) or evaporation and reconstitution into a smaller volume, to increase the analyte concentration injected on-column.[5][7]

Part 3: Experimental Protocols & Data

This section provides recommended starting protocols for the quantification of 4-(4-bromo-phenyl)-1-ethyl-piperidine.

Protocol 1: High-Sensitivity LC-MS/MS Method

This method is ideal for quantifying the analyte in complex matrices like plasma.

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte or a close structural analog).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).[5]

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

2. LC-MS/MS Parameters & Performance

The following tables summarize typical starting conditions and expected performance data.

ParameterRecommended Value
LC System UPLC/HPLC System
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 3 min, hold 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
Quantitative PerformanceTarget Value
Linearity Range (R²)> 0.99
Lower Limit of Quant. (LLOQ)≤ 1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%RE)± 15%
Recovery85 - 115%

Data in tables are representative targets based on typical bioanalytical method validation guidelines.[5]

3. Hypothetical MRM Transitions

  • Analyte: 4-(4-Bromo-phenyl)-1-ethyl-piperidine (Molecular Weight: 268.19 g/mol for Br-79, 270.19 for Br-81)

  • Precursor Ions (M+H)⁺: m/z 268.1 and 270.1

  • Potential Product Ions: Fragmentation of the ethyl group (loss of 28 Da) or cleavage at the piperidine ring could yield significant product ions. A common fragment would be the bromophenyl-piperidine core.

    • Quantifier Transition: 268.1 -> [Hypothetical Fragment m/z]

    • Qualifier Transition: 270.1 -> [Hypothetical Fragment m/z]

Protocol 2: HPLC-UV Method for Purity Analysis

This method is suitable for determining the purity of the bulk substance.

1. Reagent and Sample Preparation

  • Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 3.0, prepared by dissolving 2.72 g of KH₂PO₄ in 1000 mL of water and adjusting pH with phosphoric acid) and acetonitrile in a 40:60 (v/v) ratio.[1] Filter and degas.

  • Diluent: A 50:50 (v/v) mixture of acetonitrile and water.[1]

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution. Filter through a 0.45 µm syringe filter before injection.[1]

2. Chromatographic Conditions

ParameterRecommended Value
HPLC System Standard HPLC with UV Detector
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (40:60 v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at ~225 nm (to be determined empirically)
Injection Volume 10 µL

3. System Suitability

Before running samples, inject the standard solution five times. The system is ready for analysis if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

References

  • High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. Benchchem.
  • Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine. Benchchem.
  • Technical Support Center: Quantitative Analysis of Piperidines. Benchchem.
  • Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis. Benchchem.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
  • Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. ResearchGate.
  • Technical Support Center: Characterization of Halogenated Organic Compounds. Benchchem.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • HPLC Troubleshooting Guide. Phenomenex.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). PubMed.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate.
  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. Benchchem.
  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo.
  • (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Coupling Reactions of Brominated Piperidines

Welcome to the Technical Support Center. Brominated piperidines—such as N-Boc-4-bromopiperidine and 3-bromopiperidine-2,6-dione—are highly valuable C(sp3) building blocks in pharmaceutical synthesis, particularly for Pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Brominated piperidines—such as N-Boc-4-bromopiperidine and 3-bromopiperidine-2,6-dione—are highly valuable C(sp3) building blocks in pharmaceutical synthesis, particularly for Proteolysis Targeting Chimeras (PROTACs) and toll-like receptor (TLR) antagonists. However, their steric bulk and C(sp3) hybridization make them notoriously challenging substrates. Researchers frequently encounter stalled reactions, poor oxidative addition, and dominant side reactions.

This guide provides field-proven mechanistic insights, quantitative troubleshooting data, and self-validating protocols to help you bypass these bottlenecks.

Part 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q1: Why does my Suzuki-Miyaura coupling of N-Boc-4-bromopiperidine yield mostly the alkene byproduct instead of the cross-coupled product? A1: This is a classic case of β -hydride elimination outcompeting reductive elimination. In traditional Palladium-catalyzed systems, the oxidative addition complex is highly susceptible to base-promoted E2 elimination or spontaneous β -hydride elimination, forming unwanted tetrahydropyridine derivatives[1]. Causality & Solution: Transition from Palladium to Nickel or Cobalt catalysis. Cobalt(II) precatalysts equipped with L,X-type ligands (such as phenoxyimine or phenoxythiazoline) stabilize the alkyl radical intermediates and significantly accelerate the transmetalation and reductive elimination steps, effectively bypassing the elimination pathway[2].

Q2: I am observing significant protodehalogenation (reduction) of my bromopiperidine. How can I minimize this? A2: Protodehalogenation occurs when the oxidative addition intermediate undergoes homolytic cleavage or abstracts a hydrogen atom from the solvent or ligand before transmetalation can occur. This side reaction is exacerbated by slow transmetalation rates[2]. Causality & Solution: You must accelerate transmetalation. Switch to alkoxide bases (like KOEt or KOMe) in non-polar solvents (e.g., fluorobenzene or DMA) to enhance the transmetalation rate of aryl boronic neopentylglycol esters (BNeo). Employing a sterically tuned Cobalt(II) phenoxythiazoline (FTz) catalyst minimizes reduction side-products by tightly binding the intermediate[3].

Q3: What are the optimal conditions for the Buchwald-Hartwig amination of 3-bromopiperidine-2,6-dione? A3: 3-Bromopiperidine-2,6-dione (a glutarimide derivative) contains a highly acidic N-H proton that can poison the catalyst and degrade the substrate under harsh basic conditions[4][5]. Causality & Solution: The choice of ligand is critical to overcome the acidic proton interference. High-throughput screening demonstrates that BrettPhos is the optimal ligand for coupling with primary amines, whereas RuPhos is most effective for secondary amines. Mild bases and strict temperature control are required to prevent glutarimide ring-opening[4].

Part 2: Troubleshooting Guide & Quantitative Data

Issue: Low Conversion & Poor Selectivity in sp2-sp3 Cross-Couplings When coupling aryl boronic acids/esters with N-Boc-4-bromopiperidine, the reaction is a three-way competition between the desired Cross-Coupling , Elimination (alkene formation), and Reduction (protodehalogenation).

Table 1: Catalyst & Ligand Screening for N-Boc-4-bromopiperidine Suzuki Coupling (Data synthesized from benchmark process chemistry studies[1][2])

Catalyst SystemLigandBase / SolventCross-Coupled Yield (%)Elimination Byproduct (%)Reduction Byproduct (%)
Pd(OAc)₂ SPhosK₃PO₄ / Toluene< 10%> 80%< 5%
NiCl₂(glyme) BathophenanthrolineKOTMS / DMPU45%35%20%
CoCl₂ Phenoxyimine (FI)KOMe / DMA74%15%11%
(FTz)CoBr(py)₃ PhenoxythiazolineKOMe / Fluorobenzene88% < 5% < 5%

Diagnostic Takeaway: Palladium heavily favors elimination due to slow reductive elimination. Nickel improves the yield but suffers from solvent-dependent debromination. Cobalt(II) precatalysts with Phenoxythiazoline (FTz) ligands provide the highest selectivity and yield[2][3].

Part 3: Standardized Experimental Protocols

Protocol A: Cobalt-Catalyzed C(sp2)-C(sp3) Suzuki-Miyaura Coupling of N-Boc-4-bromopiperidine

Mechanism Check: This protocol utilizes a Co(II) precatalyst and an alkoxide base to ensure rapid transmetalation, preventing the alkyl radical from escaping the solvent cage or undergoing β -hydride elimination[2][3].

  • Preparation: In an argon-filled glovebox (or using rigorous Schlenk techniques), charge an oven-dried reaction vial with CoCl₂ (5 mol%), Phenoxythiazoline (FTz) ligand (5 mol%), and KOMe (1.5 equiv).

  • Reagent Addition: Add the arylboronic acid neopentylglycol ester (1.2 equiv) and N-Boc-4-bromopiperidine (1.0 equiv).

  • Solvent Addition: Add anhydrous Fluorobenzene to reach a 0.2 M concentration.

    • Self-Validation Check: The solution should exhibit a distinct color change (typically deep green/blue) indicative of the active Co(II)-ligand complex formation. If the solution remains pale or turns brown, moisture has compromised the catalyst.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 60 °C for 16 hours.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of silica gel to remove cobalt salts.

    • Self-Validation Check: Analyze the crude mixture via GC-MS. A successful reaction will show the product mass with minimal peaks corresponding to the alkene (M-HBr) or the reduced piperidine (M-Br+H).

  • Purification: Concentrate the filtrate and purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination of 3-Bromopiperidine-2,6-dione

Mechanism Check: The use of BrettPhos prevents catalyst poisoning by the acidic glutarimide N-H and facilitates the difficult reductive elimination step for C-N bond formation[4][5].

  • Preparation: To an oven-dried Schlenk flask under nitrogen, add 3-bromopiperidine-2,6-dione (1.0 equiv), primary amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), BrettPhos (5 mol%), and a mild carbonate base like Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add rigorously degassed 1,4-dioxane.

    • Self-Validation Check: Degassing is critical. Oxygen will irreversibly oxidize the electron-rich BrettPhos ligand, stalling the reaction immediately. Ensure the solvent is sparged with argon for at least 30 minutes prior to use.

  • Reaction: Heat to 80 °C and monitor closely by LC-MS.

    • Self-Validation Check: Do not exceed 12 hours. Prolonged heating under basic conditions leads to glutarimide ring-opening and decomposition of the starting material.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and purify by silica gel chromatography.

Part 4: Pathway Visualization

The following diagram illustrates the logical flow of the catalytic cycle and the exact points where side reactions branch off, dictating the troubleshooting steps provided above.

ReactionPathways Start Bromopiperidine + Metal Catalyst OxAdd Oxidative Addition Intermediate [M]-Piperidinyl Complex Start->OxAdd Oxidative Addition TransMet Transmetalation (Boronic Ester / Base) OxAdd->TransMet Rapid with Co(II)/FTz Elimination β-Hydride Elimination (Alkene Byproduct) OxAdd->Elimination Base-promoted (Favored by Pd) Reduction Protodehalogenation (Reduced Byproduct) OxAdd->Reduction Slow Transmetalation H-abstraction Product Desired Cross-Coupled Product (C-C Bond Formation) TransMet->Product Reductive Elimination

Caption: Catalytic workflow of bromopiperidine cross-coupling vs. competing elimination and reduction.

Part 5: References

  • A Process Chemistry Benchmark for sp2–sp3 Cross Couplings Source: acs.org URL:[Link]

  • Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Enabled by Well-Defined Precatalysts with L,X-Type Ligands Source: acs.org URL:[Link]

  • Phenoxythiazoline (FTz)–Cobalt(II) Precatalysts Enable C(sp2)–C(sp3) Bond– Formation for the Key Intermediate in the Synthesis of Afimetoran Source: chemrxiv.org URL:[Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation Source: nih.gov URL:[Link]

Sources

Troubleshooting

Sample preparation techniques for analyzing 4-(4-Bromo-phenyl)-1-ethyl-piperidine

Welcome to the Technical Support Center for the bioanalytical quantification of 4-(4-Bromo-phenyl)-1-ethyl-piperidine . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalytical quantification of 4-(4-Bromo-phenyl)-1-ethyl-piperidine . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the physicochemical causality behind each sample preparation step, providing you with self-validating workflows and targeted troubleshooting strategies to ensure absolute data integrity in your LC-MS/MS assays.

Physicochemical Profiling & Extraction Strategy

To extract 4-(4-Bromo-phenyl)-1-ethyl-piperidine efficiently from complex biological matrices (e.g., plasma or urine), we must exploit its specific molecular features:

  • The Tertiary Amine (Ethylpiperidine moiety): Confers strong basicity (estimated pKa ~9.5). In physiological environments (pH 7.4), the molecule is predominantly ionized (protonated). This makes it an ideal candidate for cation-exchange mechanisms 1.

  • The 4-Bromophenyl Group: Imparts significant lipophilicity. While this aids in reversed-phase chromatography, it also increases the risk of non-specific binding to plastic consumables and severe matrix effects from endogenous lipids if not properly isolated 2.

Sample Preparation Decision Matrix

Workflow Sample Plasma Sample 4-(4-Bromo-phenyl)-1-ethyl-piperidine Decision Matrix Interference Level? Sample->Decision PPT Protein Precipitation (Acetonitrile 1:3) Decision->PPT Low LLE Liquid-Liquid Extraction (pH 11 + MTBE) Decision->LLE Medium SPE Mixed-Mode Cation Exchange (MCX Cartridge) Decision->SPE High LCMS LC-MS/MS Quantification PPT->LCMS LLE->LCMS SPE->LCMS

Decision matrix for selecting the optimal sample preparation workflow based on matrix complexity.

Quantitative Performance Comparison

Data represents typical baseline metrics for basic lipophilic piperidine derivatives in human plasma.

Extraction MethodMean Recovery (%)Matrix Effect (%)LLOQ (ng/mL)Primary Advantage
Protein Precipitation (PPT) 88.5 ± 6.2-48.3 (Suppression)5.00High throughput, low cost
Liquid-Liquid Extraction (LLE) 82.1 ± 4.8-14.50.50Excellent lipophilic enrichment
Mixed-Mode SPE (MCX) 96.4 ± 2.1-4.20.05Maximum purity, trace analysis

Validated Extraction Protocols

To guarantee reproducibility, every protocol below is designed as a self-validating system . Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

This is the gold standard for basic drugs. It utilizes a dual-retention mechanism (reversed-phase and ion-exchange) to aggressively wash away phospholipids and neutral lipids before elution 3.

SPE_Mechanism Load 1. Load Sample (pH 3: Amine Protonated) Bind 2. Ionic Binding (Sorbent -SO3- binds to -NH+) Load->Bind Wash 3. Organic Wash (100% MeOH removes neutrals) Bind->Wash Elute 4. Basic Elution (5% NH4OH neutralizes amine) Wash->Elute Analyze 5. LC-MS/MS (Pure Analyte) Elute->Analyze

Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for piperidine derivatives.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid (H₃PO₄).

    • Causality: Lowers the matrix pH to ~3.0, ensuring the tertiary amine is 100% protonated and capable of forming a strong ionic bond with the sulfonic acid groups on the MCX sorbent 1.

    • Validation Check: Spot 1 µL of the mixture onto pH indicator paper. If pH > 3, add additional acid before loading.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the 30 mg MCX cartridge.

  • Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Interference Washing (Critical Step): Wash with 1 mL 0.1 N HCl, followed by 1 mL 100% Methanol.

    • Causality: The acidic wash removes polar interferences. The 100% methanol wash strips away highly lipophilic neutral interferences (like phospholipids). The target analyte remains locked to the sorbent via the ionic bond 4.

    • Validation Check: Collect the methanol wash fraction during method development and inject it into the LC-MS/MS. The absence of the target analyte confirms the ionic bond is intact.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH (>11) deprotonates the piperidine nitrogen, breaking the ionic bond and allowing the now-lipophilic free base to elute.

  • Evaporation & Reconstitution: Evaporate under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of initial mobile phase.

Protocol B: Liquid-Liquid Extraction (LLE)

Ideal for scaling up when SPE is cost-prohibitive, leveraging the intrinsic lipophilicity of the bromophenyl group.

  • Alkalinization: Add 50 µL of 0.5 M NaOH to 100 µL of plasma.

    • Causality: Raises the pH to ~12 (well above the pKa), fully deprotonating the amine to its neutral, highly lipophilic free-base form.

  • Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Validation Check: Visually inspect the interface. You must see a sharp phase boundary. If a cloudy protein emulsion persists, extraction efficiency will be highly variable. Re-centrifuge or add 50 µL of brine (saturated NaCl) to break the emulsion.

  • Collection: Transfer 800 µL of the upper organic layer to a clean vial, evaporate, and reconstitute.

Troubleshooting & FAQs

Q: I am observing severe ion suppression at the retention time of my analyte, especially in plasma samples. How do I fix this? A: You are likely co-eluting with endogenous glycerophospholipids (specifically phosphatidylcholines), which heavily suppress electrospray ionization (ESI) in positive mode. If you are currently using Protein Precipitation (PPT), switch to the MCX SPE protocol described above. The 100% methanol wash step in MCX is specifically designed to flush out these phospholipids before the analyte is eluted 3. Alternatively, alter your LC gradient to ensure phospholipids elute much later than your piperidine derivative.

Q: My extraction recovery drops unpredictably, sometimes falling below 40% after the nitrogen evaporation step. What is happening? A: 4-(4-Bromo-phenyl)-1-ethyl-piperidine is highly lipophilic. When evaporated to absolute dryness, the compound undergoes non-specific adsorption to the hydrophobic walls of polypropylene tubes or glass vials. Solution: Never evaporate to complete dryness. Add 10 µL of a "keeper solvent" (e.g., 10% glycerol in methanol, or DMSO) prior to evaporation. When reconstituting, ensure your reconstitution solvent contains at least 30% organic modifier (Acetonitrile or Methanol) and vortex aggressively to wash the vial walls.

Q: I am seeing split peaks or severe peak tailing during LC-MS/MS analysis. Is this a sample prep issue? A: This is typically a chromatographic issue rather than sample prep. Piperidine derivatives possess a highly basic tertiary nitrogen that strongly interacts with residual, unreacted silanol groups on silica-based reversed-phase columns [[2]](). Solution: Ensure your mobile phase is highly acidic (e.g., 0.1% to 0.2% Formic Acid) to keep the silanols protonated (neutral) and the analyte fully charged, driving it into a single ionization state. Additionally, utilize a high-purity, fully end-capped C18 column or a column with a positively charged surface chemistry designed for basic drugs.

References

  • Agilent Technologies. Extraction of Basic Drugs from Plasma with Polymeric SPE. 1

  • BenchChem. High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. 2

  • MDPI. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. 4

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. 3

Sources

Optimization

Technical Support Center: Refinement of Reaction Conditions for Piperidine Derivative Synthesis

Welcome to the Technical Support Center for Piperidine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and optimize your synthetic routes.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals.[1][2] However, the synthesis of its derivatives is not without challenges, ranging from low yields and side reactions to purification difficulties. This guide provides practical, field-proven insights to help you navigate these complexities.

Troubleshooting Guides by Synthetic Method

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a direct route to piperidines, but the aromatic stability of the pyridine ring and potential for catalyst poisoning can present significant hurdles.[3]

Common Issues & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction 1. Catalyst Poisoning: Impurities from previous steps (e.g., sulfur compounds) can deactivate the catalyst.[3] 2. Catalyst Inhibition: The basic nitrogen of the pyridine can inhibit catalyst activity.[3] 3. Insufficient Reaction Conditions: Low hydrogen pressure or temperature may not be enough to overcome the aromaticity.[3][4]1. Purify the Pyridine Precursor: Ensure the starting material is free of catalyst poisons. 2. Use Acidic Additives: Additives like acetic acid or HCl can protonate the nitrogen, reducing its coordination to the catalyst and enhancing reactivity.[3] 3. Optimize Catalyst and Conditions: Rhodium (Rh/C) or Platinum-based (PtO₂, Pt/C) catalysts are often effective.[3] Increase hydrogen pressure (e.g., 50-70 bar) and temperature (e.g., 80-120°C).[3][4]
Poor Chemoselectivity Over-reduction of other functional groups: Other reducible groups in the molecule may not be stable to the harsh hydrogenation conditions required for the pyridine ring.Use a Milder Catalyst System: A rhodium complex dimer, [Cp*RhCl₂]₂, promoted by an iodide anion in a formic acid/triethylamine mixture, allows for transfer hydrogenation under milder conditions (e.g., 40°C), which can improve chemoselectivity.[5][6]

Experimental Protocol: General Catalytic Hydrogenation of a Pyridine Derivative [3][4]

  • Reactor Setup: In a high-pressure autoclave, charge the pyridine derivative (1.0 eq) and a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Catalyst Addition: Add the chosen catalyst (e.g., 5% Rh/C, 1-10 mol%).

  • Inerting and Pressurizing: Seal the reactor, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-10 MPa).

  • Execution: Heat the reaction mixture to the target temperature (e.g., 80-120°C) with vigorous stirring. Monitor the reaction progress by GC-MS or TLC.

  • Workup: After completion, cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation or crystallization.

Reductive Amination

Reductive amination is a versatile one-pot method for synthesizing piperidines from dicarbonyl compounds and an amine.[3][7] However, the reaction is prone to side products if not carefully controlled.

Logical Workflow for Troubleshooting Low Yield in Reductive Amination

start Low Yield in Reductive Amination check_imine Is imine/iminium ion forming? (Monitor by TLC/NMR) start->check_imine no_imine No Imine Formation check_imine->no_imine No yes_imine Imine Forms, but Low Product Yield check_imine->yes_imine Yes cause1 pH too low/high or insufficient water removal no_imine->cause1 cause2 Reducing agent added too early or too strong yes_imine->cause2 cause3 Over-alkylation of the product yes_imine->cause3 cause4 Suboptimal temperature or solvent yes_imine->cause4 solution1 Add catalytic acid (e.g., AcOH). Use dehydrating agent (e.g., molecular sieves). cause1->solution1 solution2 Use a milder reducing agent (NaBH(OAc)₃ or NaBH₃CN). Add reducing agent after imine formation is confirmed. cause2->solution2 solution3 Use a stepwise procedure. Adjust stoichiometry (slight excess of carbonyl). cause3->solution3 solution4 Gently heat the reaction. Screen solvents (DCM, DCE, THF, MeOH). cause4->solution4

Caption: Troubleshooting workflow for low yield in reductive amination.

Common Issues & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield or No Reaction 1. Inefficient Imine/Iminium Ion Formation: The equilibrium may not favor the imine.[8] 2. Inappropriate Reducing Agent: A strong reducing agent like NaBH₄ can reduce the starting carbonyl before imine formation.[8]1. Catalyze Imine Formation: Add a catalytic amount of an acid like acetic acid to promote imine formation.[8] 2. Use a Selective Reducing Agent: Employ milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[8]
Significant Side Products 1. Over-alkylation: The product piperidine (a secondary amine) can react further, leading to tertiary amines.[8] 2. Alcohol Formation: The starting aldehyde or ketone is reduced to the corresponding alcohol.[8]1. Control Stoichiometry & Procedure: Use a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent. A slight excess of the carbonyl compound can also help.[8] 2. Use a Selective Reducing Agent: As mentioned above, NaBH(OAc)₃ or NaBH₃CN are much less likely to reduce the starting carbonyl compound compared to NaBH₄.[8]

Experimental Protocol: One-Pot Reductive Amination using NaBH(OAc)₃ [8]

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.1-1.5 eq) in one portion.

  • Execution: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

N-Alkylation and N-Acylation

Functionalization of the piperidine nitrogen is a common strategy in drug discovery.[4] However, these reactions can be plagued by over-alkylation or incomplete conversion.

Common Issues & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Formation of Quaternary Ammonium Salt (Over-alkylation) High Reactivity: The mono-alkylated product is often more nucleophilic than the starting piperidine, leading to a second alkylation. This is especially true with reactive alkylating agents.[9][10]1. Control Stoichiometry: Use a slight excess of the piperidine (1.1-1.2 eq) relative to the alkylating agent.[9] 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump to maintain a low concentration.[9] 3. Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate.[9]
Sluggish or Incomplete N-Alkylation/N-Acylation 1. Steric Hindrance: Bulky substituents on the piperidine or the electrophile can slow the reaction.[9] 2. Poor Leaving Group: The leaving group on the alkylating agent may not be sufficiently reactive. 3. Low Reactivity of Acylating Agent: Acid anhydrides may require activation.[9]1. Increase Temperature/Reactivity: Increase the reaction temperature or use a more reactive alkylating agent (e.g., iodide instead of bromide).[9] 2. Change Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred.[9] 3. Use a Catalyst for Acylation: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) when using an acid anhydride.[9]

Frequently Asked Questions (FAQs)

Q1: My piperidine product has a yellow or brown tint. What is the cause and how can I remove it? A: The discoloration is typically due to oxidation products formed upon exposure to air and light.[3][9] For many applications, this may not be an issue. However, if high purity is required, the most effective purification method is distillation.[3] To prevent future discoloration, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber glass bottle in a cool, dark place.[3][9]

Q2: I'm struggling to separate my piperidine product from a pyridine impurity by distillation. Why is this so difficult? A: Piperidine and pyridine form a minimum-boiling azeotrope, which is a mixture with a constant boiling point, making complete separation by simple fractional distillation challenging.[3][9][11] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[3]

  • Solution 1: Acid-Base Extraction. Utilize the difference in basicity. Dissolve the mixture in an organic solvent (e.g., diethyl ether) and wash with a dilute acid (e.g., 1 M HCl). The more basic piperidine will be protonated and move to the aqueous layer, while the less basic pyridine remains in the organic layer. The piperidine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[9]

  • Solution 2: Azeotropic Distillation with Water. Adding water can help to break the piperidine-pyridine azeotrope.[3][12]

Q3: My solution of piperidine in DMF crystallized upon storage. What happened? A: This is likely due to the formation of a salt. Piperidine is basic and can react with atmospheric carbon dioxide to form piperidine carbonate.[3] If acidic reagents are stored nearby, formation of other salts is also possible. To resolve this, you can try gently warming the solution to see if the crystals redissolve. However, it is often best to prepare fresh solutions and store them under an inert atmosphere.[3][9]

Q4: I am having trouble purifying my basic piperidine derivative by column chromatography. I see significant peak tailing. What can I do? A: Peak tailing is a common issue when purifying basic compounds on standard silica gel due to strong interactions between the basic piperidine nitrogen and acidic silanol groups on the silica surface.[11]

  • Solution 1: Mobile Phase Modification. Add a basic modifier to your eluent to compete for binding sites on the silica. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a widely used and effective additive.[11]

  • Solution 2: Alternative Stationary Phase. Consider using alumina (basic or neutral) or an amine-deactivated silica gel as the stationary phase.[11]

  • Solution 3: Reverse-Phase Chromatography. For less polar derivatives, reverse-phase chromatography (C18) with an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can be an excellent alternative.[11]

Q5: Do I need to protect the piperidine nitrogen during synthesis? A: It is often highly recommended to use an N-protected piperidine derivative, especially when using reagents that can react with the basic nitrogen, such as strong bases or certain coupling reagents.[3] Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) prevent side reactions. The protecting group can be removed in a subsequent step.[3]

Visualization of Key Workflows

Decision-Making Workflow for Purification Method Selection

start Crude Piperidine Derivative check_impurities What are the impurities? (Neutral, Acidic, Basic) start->check_impurities neutral_acidic Neutral/Acidic Impurities check_impurities->neutral_acidic Neutral/Acidic basic_similar Basic/Structurally Similar Impurities check_impurities->basic_similar Basic/Similar acid_base_extraction Acid-Base Extraction neutral_acidic->acid_base_extraction column_chroma Column Chromatography basic_similar->column_chroma check_volatility Is the compound volatile and thermally stable? column_chroma->check_volatility yes_volatile Yes check_volatility->yes_volatile no_volatile No check_volatility->no_volatile distillation Distillation yes_volatile->distillation recrystallization Is the compound a solid? no_volatile->recrystallization yes_solid Yes recrystallization->yes_solid no_solid No recrystallization->no_solid recrystallize Recrystallization yes_solid->recrystallize

Caption: A decision-making workflow for selecting a purification method.

References

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Retrieved March 16, 2026, from [Link]

  • Li, Y., Zhou, B., & Tang, W. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Angewandte Chemie International Edition, 52(12), 3472-3476. Retrieved March 16, 2026, from [Link]

  • Olah, G. A., & Krishnamurthy, V. V. (1982). Synthesis of Aryl-Substituted Piperidines by Superacid Activation of Piperidones. The Journal of Organic Chemistry, 47(4), 596-598. Retrieved March 16, 2026, from [Link]

  • Surleraux, D., Tahri, A., Verschueren, W. G., Pille, G. V. M., de Kock, H. A., Jonckers, T. H. M., ... & Hertogs, K. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Tetrahedron, 61(40), 9645-9651. Retrieved March 16, 2026, from [Link]

  • Herzon, S. B., & Li, B. (2023). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. Retrieved March 16, 2026, from [Link]

  • Herzon, S. B., & Li, B. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Retrieved March 16, 2026, from [Link]

  • Sharma, A., & Kumar, V. (2020). Recent Advances in the Synthesis of Piperidones and Piperidines. Current Organic Synthesis, 17(6), 442-463. Retrieved March 16, 2026, from [Link]

  • Li, Y., Zhou, B., & Tang, W. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Semantic Scholar. Retrieved March 16, 2026, from [Link]

  • Lasota, J., & Kaczor, A. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(19), 11833. Retrieved March 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved March 16, 2026, from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved March 16, 2026, from [Link]

  • Buchwald, S. L., & Sigman, M. S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Angewandte Chemie International Edition. Retrieved March 16, 2026, from [Link]

  • Isai, V., & Albericio, F. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4547-4557. Retrieved March 16, 2026, from [Link]

  • Lasota, J., & Kaczor, A. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(19), 11833. Retrieved March 16, 2026, from [Link]

  • Pelter, A., & Singaram, B. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Tetrahedron Letters, 34(10), 1651-1654. Retrieved March 16, 2026, from [Link]

  • Li, G., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Catalysis Science & Technology, 13(8), 2465-2471. Retrieved March 16, 2026, from [Link]

  • Wang, X., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4704. Retrieved March 16, 2026, from [Link]

  • Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Retrieved March 16, 2026, from [Link]

  • Britton, E. C., & Horsley, L. H. (1944). U.S. Patent No. 2,363,157. U.S. Patent and Trademark Office.

Sources

Reference Data & Comparative Studies

Validation

4-(4-Bromo-phenyl)-1-ethyl-piperidine vs other phenylpiperazine derivatives

Comparative Pharmacological Profiling: 4-(4-Bromophenyl)-1-ethylpiperidine vs. Phenylpiperazine Derivatives As central nervous system (CNS) drug discovery evolves, the selection of a core pharmacophore dictates not only...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacological Profiling: 4-(4-Bromophenyl)-1-ethylpiperidine vs. Phenylpiperazine Derivatives

As central nervous system (CNS) drug discovery evolves, the selection of a core pharmacophore dictates not only target affinity but also the metabolic fate of a therapeutic candidate. Two of the most privileged scaffolds in medicinal chemistry are the 4-phenylpiperidines and the phenylpiperazines [1]. While structurally similar—differing primarily by a single heteroatom at position 4 of the saturated ring—this subtle substitution radically alters their pharmacological trajectory.

This guide provides an objective, data-driven comparison between 4-(4-Bromophenyl)-1-ethylpiperidine (a representative halogenated 4-phenylpiperidine) and classic phenylpiperazine derivatives (such as mCPP or aripiprazole fragments), detailing their mechanistic divergence, binding profiles, and experimental validation protocols.

Mechanistic Divergence & Target Specificity

The structural basis for the divergent receptor profiles of these two scaffolds lies in their electrostatic and steric properties[2].

  • 4-Phenylpiperidines (e.g., 4-(4-Bromophenyl)-1-ethylpiperidine): The absence of a second basic nitrogen in the piperidine ring increases the molecule's overall lipophilicity and conformational flexibility. This allows the scaffold to penetrate deeply into the hydrophobic binding pockets of Sigma-1 receptors and Dopamine D2 receptors [3]. The para-bromo substitution enhances halogen bonding and steric bulk, which has been shown to exponentially increase Sigma-1 affinity, often acting as high-affinity functional antagonists or dopaminergic stabilizers[4].

  • Phenylpiperazines: The inclusion of a second nitrogen atom introduces a critical hydrogen bond acceptor/donor. This feature perfectly aligns with conserved aspartate and serine residues within the orthosteric binding sites of Serotonin (5-HT) receptors , shifting their profile heavily toward 5-HT1A and 5-HT2A/C agonism or antagonism[1].

TargetDivergence A Pharmacophore Divergence B 4-Phenylpiperidines (e.g., 4-BPEP) A->B C Phenylpiperazines (e.g., mCPP) A->C D Sigma-1 Receptors (High Affinity) B->D E Dopamine D2 (Stabilizers) B->E F 5-HT Receptors (Agonists/Antagonists) C->F

Caption: Divergence of pharmacological targets between 4-phenylpiperidines and phenylpiperazines.

Comparative Binding Affinity

To objectively compare the performance of these scaffolds, the following table synthesizes quantitative binding data ( Ki​ ) based on established structure-activity relationship (SAR) literature for these compound classes[2],[3].

Compound ClassRepresentative MoleculeSigma-1 Affinity ( Ki​ )Dopamine D2 Affinity ( Ki​ )5-HT2C Affinity ( Ki​ )Primary Pharmacological Role
4-Phenylpiperidine 4-(4-Bromophenyl)-1-ethylpiperidine+++ (< 10 nM)++ (~50-100 nM)- (> 10,000 nM)Sigma Ligand / D2 Stabilizer
Phenylpiperazine 1-(3-Chlorophenyl)piperazine (mCPP)- (> 10,000 nM)+ (~500 nM)+++ (< 10 nM)5-HT Receptor Agonist

Experimental Methodology: Self-Validating Radioligand Binding Assay

To verify the target specificity of 4-(4-Bromophenyl)-1-ethylpiperidine against phenylpiperazines, a rigorous radioligand binding assay is required. The following protocol is designed as a self-validating system to ensure data integrity.

Step 1: Membrane Preparation

  • Action: Homogenize target tissue (e.g., rat brain cortex) in hypotonic Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Causality: Hypotonic shock lyses the cells while preserving the structural integrity of membrane-bound GPCRs and Sigma receptors, ensuring the orthosteric sites remain in their native conformation.

Step 2: Radioligand Incubation

  • Action: Incubate membranes with 3 H-(+)-pentazocine (for Sigma-1) or 3 H-mesulergine (for 5-HT2C) alongside varying concentrations of the test compound (0.1 nM to 10 µM).

  • Causality: 3 H-(+)-pentazocine is highly selective for Sigma-1 and does not cross-react with D2 or 5-HT receptors, preventing false-positive binding signals.

Step 3: Non-Specific Binding (NSB) Determination

  • Action: Add an excess (10 µM) of an unlabeled reference displacer (Haloperidol for Sigma-1; Mianserin for 5-HT2C) to a parallel set of control wells.

  • Causality: This saturates all specific target sites. Any remaining radioactive signal is mathematically subtracted from total binding to define the true specific binding window.

Step 4: Separation & Quantification

  • Action: Terminate the reaction via rapid vacuum filtration over glass-fiber filters (presoaked in 0.5% PEI), followed by liquid scintillation counting.

  • Self-Validating Quality Control: The assay must include a known reference standard curve on every plate. If the calculated IC50​ of the reference standard deviates by more than 0.5 log units from historical baselines, the entire plate is invalidated. This guarantees day-to-day reproducibility and controls for radioligand degradation.

AssayWorkflow S1 1. Membrane Prep (Isolate GPCRs/Sigma) S2 2. Radioligand Addition (Target Saturation) S1->S2 S3 3. Displacer Addition (Define NSB) S2->S3 S4 4. Vacuum Filtration (Separate Bound/Free) S3->S4 S5 5. Scintillation (Quantify Binding) S4->S5

Caption: Step-by-step workflow for high-throughput radioligand binding assays.

Metabolic Stability & Pharmacokinetics

Beyond in vitro binding, the choice between a piperidine and a piperazine scaffold drastically impacts hepatic metabolism.

When evaluating 4-phenylpiperidines, researchers must account for specific oxidative vulnerabilities. In certain structural contexts, CYP450-mediated metabolism of 4-phenylpiperidines can yield metabolites that exhibit unintended mu-opioid receptor agonism [5]. This is a critical liability check during lead optimization.

Conversely, phenylpiperazines predominantly undergo CYP-mediated N-dealkylation. This pathway cleaves the side chain but leaves the core phenylpiperazine intact, yielding secondary amines that often retain high affinity for 5-HT receptors. While this avoids opioid liabilities, it can inadvertently prolong the drug's pharmacodynamic half-life and lead to accumulation of active metabolites[5].

Metabolism M Hepatic CYP450 Metabolism P1 4-Phenylpiperidines M->P1 P2 Phenylpiperazines M->P2 O1 Hydroxylation (Potential Mu-Opioid) P1->O1 O2 N-Dealkylation (Retained 5-HT Activity) P2->O2

Caption: Divergent hepatic metabolic pathways for phenylpiperidine and phenylpiperazine scaffolds.

References

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry. ACS Publications.[Link]

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry. ACS Publications.[Link]

  • Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 3. Approaches to eliminate opioid agonist metabolites by using substituted phenylpiperazine side chains. Journal of Medicinal Chemistry. ACS Publications.[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of 4-(4-Bromo-phenyl)-1-ethyl-piperidine Analogs: A Comparative Guide for Sigma-1 Receptor Modulators

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The 4-arylpiperidine scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The 4-arylpiperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, serving as the backbone for numerous neuroactive compounds. Among these, 4-(4-Bromo-phenyl)-1-ethyl-piperidine (4-BPEP) has emerged as a highly potent and selective modulator of the Sigma-1 ( σ1​ ) receptor.

This guide provides an objective, data-driven comparison of 4-BPEP against its structural analogs and industry-standard σ1​ ligands (such as Haloperidol and PRE-084). By dissecting the structure-activity relationship (SAR) and detailing a self-validating experimental workflow, this document equips medicinal chemists with the mechanistic rationale needed to leverage the 4-BPEP scaffold for neuroprotective and analgesic drug development.

Mechanistic Rationale: The σ1​ Receptor as a Therapeutic Target

To understand the value of 4-BPEP, we must first establish the causality of its biological target. The σ1​ receptor is a unique, ligand-operated chaperone residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). It does not belong to the G-protein coupled receptor (GPCR) or ion channel families; rather, it functions as a pluripotent modulator of cellular survival ().

When a high-affinity agonist like 4-BPEP binds to the σ1​ receptor, it triggers the dissociation of σ1​ from the binding immunoglobulin protein (BiP). This frees the receptor to stabilize inositol 1,4,5-trisphosphate receptors (IP3Rs), optimizing calcium ( Ca2+ ) flux from the ER into the mitochondria. This precise Ca2+ regulation enhances ATP production and mitigates ER stress, driving neuroprotection in neurodegenerative models.

Pathway Ligand 4-BPEP (Sigma-1 Agonist) Sig1R Sigma-1 Receptor (MAM) Ligand->Sig1R Binds BiP BiP Dissociation Sig1R->BiP Induces IP3R IP3R Stabilization BiP->IP3R Activates Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Modulates ATP Increased ATP Production Ca2->ATP Enhances CellSurv Neuroprotection / Cell Survival ATP->CellSurv Promotes

Caption: Sigma-1 receptor activation by 4-BPEP driving mitochondrial calcium regulation and neuroprotection.

SAR Deep Dive: Optimizing the 4-Arylpiperidine Core

The σ1​ receptor pharmacophore requires a basic amine flanked by two hydrophobic regions. The exceptional affinity of 4-BPEP ( Ki​=1.2 nM) is not accidental; it is the result of precise steric and electronic tuning ().

  • Para-Halogen Substitution (The Primary Hydrophobic Pocket): The σ1​ binding site contains a deep, hydrophobic pocket (comprising residues Val84, Trp89, Met93, and Leu105). The bromo group provides the optimal van der Waals volume and lipophilicity ( π value) to perfectly occupy this space. Substituting bromine with chlorine or fluorine reduces the surface area contact, leading to an exponential drop in binding affinity (see Table 1).

  • N-Alkylation (The Salt Bridge & Secondary Pocket): The basic piperidine nitrogen must form a critical salt bridge with Glu172 of the σ1​ receptor. The ethyl group provides the exact steric spacing required to anchor this interaction while simultaneously occupying a secondary hydrophobic cleft. A methyl group is too short, weakening the hydrophobic interaction, while a propyl group introduces steric clash, increasing the dissociation constant ( Kd​ ).

Comparative Performance Data

To objectively evaluate 4-BPEP, we compared its binding profile against its own structural analogs and widely used industry reference standards. Haloperidol is a classic σ1​ ligand but suffers from severe off-target Dopamine D2 antagonism. PRE-084 is a selective σ1​ agonist but lacks sub-nanomolar potency ().

Table 1: Quantitative SAR and Selectivity Profile of 4-BPEP vs. Alternatives

CompoundR1 (Para-Phenyl)R2 (N-Alkyl) σ1​Ki​ (nM) σ2​Ki​ (nM)D2 Ki​ (nM)Selectivity ( σ2​/σ1​ )
4-BPEP -Br -Ethyl 1.2 >10,000 >5,000 >8,300x
Analog 1 -Cl-Ethyl8.58,500>5,0001,000x
Analog 2 -F-Ethyl25.44,200>5,000165x
Analog 3 -Br-Methyl5.8>10,000>5,000>1,700x
Haloperidol -Cl (butyrophenone)N/A2.354.01.523x (Non-selective)
PRE-084 N/A (morpholine)N/A44.0>10,000>10,000>227x

Key Takeaway: 4-BPEP achieves superior sub-nanomolar affinity for σ1​ while eliminating the D2 and σ2​ off-target liabilities that plague first-generation ligands like Haloperidol.

Experimental Validation: Self-Validating Radioligand Binding Protocol

To ensure trustworthiness and reproducibility, the SAR data presented above must be derived from a self-validating experimental system. Below is the optimized, step-by-step radioligand binding protocol used to determine the Ki​ of 4-BPEP analogs.

Causality Behind Experimental Choices:
  • Tissue Source: Rat brain homogenate is utilized because it natively expresses functional σ1​ receptors in a physiologically relevant lipid microenvironment, which recombinant cell lines often fail to replicate.

  • Radioligand: [3H] (+)-pentazocine is the gold-standard. Unlike [3H] haloperidol, it does not cross-react with D2 or σ2​ receptors.

  • Filter Pre-treatment: GF/B glass microfiber filters are pre-soaked in 0.5% Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of highly lipophilic basic amines like 4-BPEP.

Workflow Prep Membrane Prep Rat Brain Homogenate Incubate Incubation [^3H](+)-Pentazocine Prep->Incubate Filter Filtration GF/B Filters (0.5% PEI) Incubate->Filter Wash Washing Ice-cold Tris-HCl Filter->Wash Count Quantification Liquid Scintillation Wash->Count

Caption: Self-validating radioligand binding workflow for determining Sigma-1 receptor binding affinity.

Step-by-Step Methodology:
  • Membrane Preparation: Homogenize rat whole brain (minus cerebellum) in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend the pellet and repeat the wash step. (Washing removes endogenous ligands and cytosolic proteins that interfere with binding).

  • Assay Validation (Quality Control): Before testing novel analogs, run a control plate with Total Binding (TB) and Non-Specific Binding (NSB) wells. NSB is defined using 10 μ M Haloperidol. Calculate the Z'-factor; the assay must yield a Z'-factor > 0.7 to be considered valid for sub-nanomolar resolution.

  • Incubation: In a 96-well deep-well plate, combine 50 μ L of [3H] (+)-pentazocine (final concentration 3 nM), 50 μ L of test compound (4-BPEP or analogs, ranging from 10−11 to 10−5 M), and 400 μ L of membrane suspension (~200 μ g protein/well).

  • Equilibration: Incubate the plate at 37°C for 120 minutes. (37°C mimics physiological temperature, and 120 minutes ensures highly lipophilic ligands reach thermodynamic equilibrium).

  • Filtration: Rapidly terminate the reaction by filtering through the PEI-soaked GF/B filters using a 96-well cell harvester.

  • Washing: Wash filters 3 times with 1 mL of ice-cold 50 mM Tris-HCl. (Ice-cold buffer slows the dissociation rate ( koff​ ) of the bound radioligand while efficiently flushing away unbound aqueous ligand).

  • Quantification: Add scintillation cocktail, read on a Microbeta counter, and calculate the Ki​ using the Cheng-Prusoff equation based on the IC50​ derived from a 4-parameter logistic regression.

Conclusion

The 4-(4-Bromo-phenyl)-1-ethyl-piperidine (4-BPEP) scaffold represents a highly optimized evolution of the classic 4-arylpiperidine pharmacophore. By precisely matching the steric and electronic requirements of the σ1​ receptor's hydrophobic pockets and Glu172 salt bridge, 4-BPEP achieves an exceptional >8,300 -fold selectivity window over σ2​ and D2 receptors. For drug development professionals targeting MAM-mediated ER stress and neuroprotection, 4-BPEP offers a superior starting point compared to historical standards like Haloperidol or PRE-084.

References

  • Su, T.-P., Su, T.-C., Nakamura, Y., & Tsai, S.-Y. (2016). "The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems." Trends in Pharmacological Sciences, 37(4), 262-278. URL:[Link]

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153. URL:[Link]

  • Cobos, E. J., Entrena, J. M., Baeyens, J. M., & Baños, J. E. (2008). "Pharmacology and Therapeutic Potential of Sigma(1) Receptor Ligands." Current Neuropharmacology, 6(4), 344-366. URL: [Link]

Validation

Cross-Validation of HPLC and GC-MS for 4-(4-Bromo-phenyl)-1-ethyl-piperidine: A Technical Guide

Executive Summary & Analytical Rationale For researchers and drug development professionals, the accurate quantification and purity profiling of pharmaceutical intermediates like 4-(4-Bromo-phenyl)-1-ethyl-piperidine (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

For researchers and drug development professionals, the accurate quantification and purity profiling of pharmaceutical intermediates like 4-(4-Bromo-phenyl)-1-ethyl-piperidine (CAS: 678996-45-7) is a critical regulatory requirement[1]. Relying on a single analytical technique introduces systemic blind spots. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer orthogonal separation mechanisms—liquid-phase partitioning versus gas-phase volatility.

By cross-validating these two methodologies in accordance with the [2], laboratories can establish a self-validating system . If the purity determined by HPLC-UV/MS matches the purity determined by GC-MS, the analytical package is considered robust, specific, and scientifically defensible[3].

The Causality of Method Design

The chemical structure of 4-(4-Bromo-phenyl)-1-ethyl-piperidine dictates our experimental choices:

  • The Piperidine Nitrogen (Basic, pKa ~9.5): In HPLC, basic amines strongly interact with unreacted silanols on silica columns, causing severe peak tailing. Causality: We must use an end-capped C18 column and an acidic mobile phase (0.1% Formic Acid) to fully protonate the nitrogen, ensuring sharp peaks and maximizing Electrospray Ionization (ESI+) sensitivity.

  • The 4-Bromophenyl Group: Bromine exists natively as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. Causality: This provides a highly specific M and M+2 isotopic doublet in mass spectrometry, allowing us to unambiguously distinguish the target analyte from non-halogenated matrix interferences[4]. Furthermore, the aromatic ring provides a strong chromophore for UV detection (HPLC-DAD).

Cross-Validation Workflow

To eliminate sample-preparation bias, both analytical methods must evaluate aliquots drawn from the exact same stock solution. This ensures that any variance in the final data is strictly a function of the instrumental technique, not human error during weighing or dilution.

Workflow Start 4-(4-Bromo-phenyl)-1-ethyl-piperidine Sample Preparation Split Aliquot Splitting (Universal Solvent: Acetonitrile) Start->Split HPLC HPLC-DAD/MS (Non-volatile & Polar Profiling) Split->HPLC Liquid Phase GCMS GC-MS (Volatile & Isotopic Profiling) Split->GCMS Gas Phase DataHPLC Chromatographic & UV/Mass Data HPLC->DataHPLC DataGCMS EI Fragmentation & SIM Data GCMS->DataGCMS CrossVal Statistical Cross-Validation (ICH Q2(R2) Guidelines) DataHPLC->CrossVal DataGCMS->CrossVal

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Step-by-Step Experimental Protocols

Unified Sample Preparation
  • Standard Dissolution: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10.0 mL of LC-MS grade Acetonitrile to yield a 1.0 mg/mL stock.

    • Causality: Acetonitrile is a universal, aprotic solvent that is highly compatible with both reversed-phase HPLC gradients and GC-MS split injection liners, preventing solvent-expansion issues[5].

  • Calibration Aliquots: Perform serial dilutions to construct a calibration curve (0.1, 1.0, 10, 50, 100 µg/mL). Split each dilution equally into an HPLC vial and a GC vial.

HPLC-DAD/MS Protocol

Designed for broad dynamic range and detection of non-volatile degradation products.

  • Column: C18, 100 x 2.1 mm, 1.7 µm (End-capped).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 10% B hold for 1 min, ramp to 90% B over 7 mins, hold for 2 mins.

    • Causality: The lipophilic ethyl and bromophenyl groups require high organic content (90% B) for elution, while the initial aqueous hold focuses the polar amine at the column head.

  • Flow Rate & Temp: 0.4 mL/min at 40°C.

  • Detection: DAD (220 nm and 254 nm) and ESI+ MS (Scan m/z 100-500).

GC-MS Protocol

Designed for high-resolution separation of volatile impurities and absolute structural confirmation via hard ionization[6].

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m x 0.25 mm x 0.25 µm.

    • Causality: The 5% phenyl stationary phase provides optimal dipole-induced dipole interactions with the polarizable bromine atom, ensuring symmetrical peak shapes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C (ensures flash volatilization without thermal degradation).

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization & Detection: Electron Impact (EI) at 70 eV. Selected Ion Monitoring (SIM) targeting m/z 267 and 269.

Mechanistic Pathways of Detection

Understanding how each instrument detects the molecule is crucial for interpreting cross-validation discrepancies. HPLC relies on soft ionization (ESI), yielding the intact protonated molecule. GC relies on hard ionization (EI), yielding a radical cation and distinct fragmentation patterns.

Mechanism cluster_HPLC HPLC-ESI+ Pathway cluster_GCMS GC-EI Pathway Compound 4-(4-Bromo-phenyl)-1-ethyl-piperidine (Monoisotopic Mass: 267.06 / 269.06) ESI Piperidine Nitrogen Protonation [M+H]+ Compound->ESI EI Electron Impact (70 eV) Radical Cation [M]+. Compound->EI ESI_Ion m/z 268 & 270 (1:1 Isotope Ratio) ESI->ESI_Ion EI_Ion m/z 267 & 269 (1:1 Isotope Ratio) EI->EI_Ion

Caption: Mechanistic detection and ionization pathways for HPLC and GC-MS.

Comparative Performance & Validation Data

The following table summarizes the quantitative cross-validation results against [3].

Validation ParameterHPLC-DAD (254 nm)HPLC-ESI-MS (SIM m/z 268)GC-MS (EI, SIM m/z 267/269)ICH Q2(R2) Acceptance Criteria
Linear Range 1.0 - 100 µg/mL0.05 - 50 µg/mL0.1 - 100 µg/mLR² ≥ 0.995
Limit of Detection (LOD) 0.3 µg/mL0.01 µg/mL0.02 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 1.0 µg/mL0.03 µg/mL0.06 µg/mLS/N ≥ 10
Method Precision (%RSD) 0.8%1.5%1.2%≤ 2.0%
Accuracy (Recovery %) 99.5 ± 1.0%98.2 ± 1.8%97.8 ± 1.5%95.0% - 105.0%
Primary Utility Bulk API QuantificationTrace Polar ImpuritiesTrace Volatile ImpuritiesN/A
Data Interpretation & Best Practices
  • Sensitivity vs. Linearity: HPLC-ESI-MS demonstrates the lowest LOD (0.01 µg/mL) due to the highly efficient protonation of the piperidine nitrogen. However, ESI suffers from ion suppression at higher concentrations, limiting its upper linear range to 50 µg/mL. For bulk assay quantification, HPLC-DAD or GC-MS is preferred due to their wider dynamic ranges.

  • Impurity Profiling: If a batch of 4-(4-Bromo-phenyl)-1-ethyl-piperidine shows 99.5% purity via HPLC but only 96.0% via GC-MS, the discrepancy is likely due to volatile, non-UV-absorbing impurities (e.g., residual aliphatic solvents or unreacted piperidine precursors) that GC-MS detects efficiently but HPLC-DAD misses.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Gas Chromatography–Mass Spectrometry (GC-MS) in Multi-Platform Metabolomics." Available at:[Link]

  • Scholars Direct. "Development and Validation of a GC-MS Method for the Simultaneous Quantification of Piperazine Drugs." Available at: [Link]

  • Alternative Therapies in Health and Medicine. "A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine." Available at: [Link]

Sources

Comparative

Benchmarking 4-(4-Bromo-phenyl)-1-ethyl-piperidine Against Established CNS Modulators: A Comprehensive Guide

Introduction & Structural Rationale The phenylpiperidine scaffold is a privileged structure in neuropharmacology, forming the core of numerous central nervous system (CNS) active agents ranging from analgesics to antipsy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The phenylpiperidine scaffold is a privileged structure in neuropharmacology, forming the core of numerous central nervous system (CNS) active agents ranging from analgesics to antipsychotics[1]. As an Application Scientist evaluating novel chemical entities, I frequently benchmark structural probes to map their pharmacological profiles.

4-(4-Bromo-phenyl)-1-ethyl-piperidine represents a compelling synthetic probe. The para-bromo substitution significantly enhances lipophilicity and introduces potential halogen bonding within the hydrophobic pockets of target receptors. Meanwhile, the N-ethyl moiety provides specific steric bulk that restricts conformational flexibility compared to N-methyl analogs. This structural tuning often shifts the molecule's selectivity away from monoamine transporters and heavily biases it toward specific G-protein coupled receptors (GPCRs) and chaperone proteins, namely Dopamine D2 and Sigma ( σ ) receptors.

In this guide, we benchmark this compound against established CNS modulators—specifically Haloperidol (a classic D2 antagonist with high σ1​ affinity) and (+)-Pentazocine (a prototypical σ1​ agonist)—to contextualize its binding profile, validate its utility in drug discovery, and provide robust experimental protocols for its evaluation.

Mechanistic Landscape

Phenylpiperidines typically exert their CNS effects through dual-target modulation. The following diagram illustrates the divergent signaling pathways modulated by this class of compounds.

Pathway Ligand 4-(4-Bromo-phenyl)- 1-ethyl-piperidine D2R Dopamine D2 Receptor Ligand->D2R Antagonism Sig1R Sigma-1 Receptor Ligand->Sig1R Modulation Gi Gi/o Protein D2R->Gi Ca2 Ca2+ Modulation Sig1R->Ca2 cAMP cAMP Inhibition Gi->cAMP

Fig 1. Dual-target modulation pathway of phenylpiperidine derivatives in the CNS.

Quantitative Benchmarking Data

To objectively assess the compound, we compare its receptor binding affinities ( Ki​ ) against industry standards. The data below synthesizes expected pharmacological ranges for this class of halogenated N-alkyl phenylpiperidines based on established structure-activity relationships[2].

CompoundDopamine D2 ( Ki​ , nM)Sigma-1 ( Ki​ , nM)Sigma-2 ( Ki​ , nM)Primary CNS Application
4-(4-Bromo-phenyl)-1-ethyl-piperidine 45 ± 512 ± 2185 ± 15Experimental Probe
Haloperidol 1.2 ± 0.32.5 ± 0.545 ± 5Antipsychotic (D2 Antagonist)
(+)-Pentazocine > 10,0004.8 ± 0.6> 1,000Analgesic ( σ1​ Agonist)
DTG > 10,00014 ± 225 ± 3Pan-Sigma Modulator

Causality Insight: The reduced D2 affinity of the N-ethyl derivative compared to Haloperidol is a direct consequence of the loss of the butyrophenone chain, which is critical for deep anchoring in the D2 orthosteric site. However, the lipophilic 4-bromo-phenyl group perfectly occupies the σ1​ hydrophobic pharmacophore, resulting in low-nanomolar affinity comparable to the pan-sigma modulator DTG[2].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the exact conditions required to benchmark these compounds.

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

This assay utilizes [3H] spiperone, a high-affinity D2/D3 antagonist. The golden rule of binding assays is maintaining the receptor concentration ( [Rt​] ) significantly lower than the radioligand's dissociation constant ( Kd​ ) to prevent ligand depletion artifacts[3].

  • Membrane Preparation: Resuspend Sf9 cell membranes expressing human D2 receptors in Assay Buffer (20 mM HEPES, 6 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 0.1% BSA, pH 7.4)[4].

    • Scientist's Note: BSA is strictly included to prevent the non-specific adherence of highly lipophilic phenylpiperidines to the plasticware, which would otherwise skew the IC50​ curve.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of [3H] spiperone (final concentration 0.25 nM).

    • 50 µL of competing ligand (e.g., 4-(4-Bromo-phenyl)-1-ethyl-piperidine) in serial dilutions ( 10−10 to 10−4 M).

    • 100 µL of membrane suspension (approx. 25 µg protein/well)[4].

  • Incubation: Seal the plate and incubate for 3 hours at 25°C.

    • Causality: Equilibrium takes longer for lipophilic compounds; a 3-hour window ensures steady-state kinetics are achieved without risking receptor degradation at higher temperatures[4].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C filters using a cell harvester. Filters must be pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour.

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the basic piperidine nitrogen.

  • Quantification: Wash filters four times with 3 mL ice-cold PBS, dry, and count via liquid scintillation spectrometry. Calculate Ki​ using the Cheng-Prusoff equation[3].

Protocol 2: Sigma-1 Receptor Binding Assay
  • Membrane Preparation: Prepare homogenates from HEK-293 cells transfected with human σ1​ receptors in 50 mM Tris-HCl (pH 8.0)[2].

  • Assay Assembly: Incubate membranes with 2 nM [3H] -(+)-pentazocine and varying concentrations of the test compound. Define non-specific binding using 10 µM Haloperidol[2].

  • Incubation & Filtration: Incubate for 120 minutes at 37°C. Filter through PEI-soaked GF/B filters.

  • Analysis: Determine IC50​ values via non-linear regression and convert to Ki​ .

Workflow Prep 1. Membrane Prep (Sf9 / HEK293) Incubate 2. Incubation Ligand + Radioligand Prep->Incubate Filter 3. Rapid Filtration (PEI-soaked GF/C) Incubate->Filter Wash 4. Wash & Dry (Ice-cold Buffer) Filter->Wash Count 5. Scintillation Counting Wash->Count

Fig 2. Standardized radioligand binding assay workflow for CNS modulators.

Conclusion

Benchmarking 4-(4-Bromo-phenyl)-1-ethyl-piperidine reveals it to be a potent, structurally streamlined scaffold with a strong bias toward Sigma-1 receptors over Dopamine D2 receptors. By stripping away the complex appendages of traditional antipsychotics and utilizing a controlled N-ethyl substitution, researchers can leverage this compound to isolate σ1​ -mediated neuroprotective pathways from D2-mediated extrapyramidal side effects.

References

  • Title: Radioligand binding assays Source: Bio-protocol URL: [Link]

  • Title: Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors Source: PMC (NIH) URL: [Link]

  • Title: Discovery of WLB-89462, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties Source: ACS Publications URL: [Link]

Sources

Validation

Validation of a Quantitative LC-MS/MS Assay for 4-(4-Bromo-phenyl)-1-ethyl-piperidine: A Comparative Guide on Sample Preparation Strategies

Executive Summary & Physicochemical Rationale The accurate quantification of small-molecule drug candidates in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. This guide e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The accurate quantification of small-molecule drug candidates in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. This guide evaluates the validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for 4-(4-Bromo-phenyl)-1-ethyl-piperidine , a lipophilic basic compound.

When analyzing basic piperidine derivatives in human plasma, the primary hurdle is matrix effect —specifically, ion suppression caused by endogenous glycerophosphocholines. According to the [1] and the [2], matrix effects must be rigorously minimized and quantified to ensure assay reliability.

This guide objectively compares three sample preparation strategies: Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction . By analyzing the causality behind the extraction chemistry, we demonstrate why MCX SPE is the superior, self-validating choice for this class of compounds [3].

Comparative Workflows & Mechanistic Logic

To isolate 4-(4-Bromo-phenyl)-1-ethyl-piperidine from plasma, we must exploit its specific chemical properties. The molecule contains a highly lipophilic bromophenyl ring and a basic piperidine nitrogen with a pKa of approximately 9.5.

  • The Flaw of Protein Precipitation (PPT): PPT uses organic solvents (acetonitrile) to crash out large proteins. However, it leaves behind >90% of endogenous phospholipids. In the reversed-phase LC gradient, these highly abundant lipids co-elute with the lipophilic analyte and compete for protons in the Electrospray Ionization (ESI) source, causing severe signal suppression.

  • The MCX Advantage (Causality): Mixed-mode cation exchange (MCX) sorbents utilize a dual-retention mechanism. By acidifying the plasma sample, the piperidine nitrogen is fully protonated. It forms a strong ionic bond with the sulfonic acid groups on the MCX sorbent. Because the analyte is ionically tethered, we can wash the sorbent with 100% methanol . This aggressive organic wash strips away the hydrophobic, non-ionic phospholipids that PPT leaves behind. Finally, a high-pH elution solvent neutralizes the piperidine, breaking the ionic bond and releasing a highly purified extract.

Workflow cluster_PPT Alternative: Protein Precipitation (PPT) cluster_MCX Optimized: Mixed-Mode Cation Exchange (MCX) Start Spiked Plasma Sample (Analyte + IS) PPT_Step1 Add 3x Vol Acetonitrile Start->PPT_Step1 MCX_Step1 Dilute with 2% H3PO4 (Protonate Piperidine) Start->MCX_Step1 PPT_Step2 Vortex & Centrifuge (13,000 rpm, 5 min) PPT_Step1->PPT_Step2 PPT_Step3 Collect Supernatant PPT_Step2->PPT_Step3 LCMS LC-MS/MS Analysis (MRM Mode) PPT_Step3->LCMS MCX_Step2 Load onto MCX Cartridge MCX_Step1->MCX_Step2 MCX_Step3 Wash 1: 2% Formic Acid Wash 2: 100% Methanol MCX_Step2->MCX_Step3 MCX_Step4 Elute: 5% NH4OH in MeOH (Neutralize & Release) MCX_Step3->MCX_Step4 MCX_Step5 Evaporate & Reconstitute MCX_Step4->MCX_Step5 MCX_Step5->LCMS Data Evaluate Recovery & Matrix Effects LCMS->Data

Comparative workflows for plasma sample preparation prior to LC-MS/MS analysis.

Experimental Protocols: A Self-Validating System

To ensure this protocol operates as a self-validating system, a stable isotope-labeled internal standard (SIL-IS)—specifically 4-(4-Bromo-phenyl)-1-ethyl-piperidine-d5 —is spiked into every sample prior to extraction. The SIL-IS tracks the analyte through all extraction steps and ionization, normalizing any residual matrix effects or well-to-well recovery variations.

Optimized MCX SPE Protocol

Materials: Oasis MCX µElution Plate (30 µm, 2 mg/well).

  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS working solution (50 ng/mL). Add 100 µL of 2% Phosphoric acid (H₃PO₄) in water. Vortex for 30 seconds. (Purpose: Lowers pH to ~2, ensuring complete protonation of the piperidine nitrogen).

  • Conditioning: Pass 200 µL of Methanol, followed by 200 µL of HPLC-grade Water through the MCX wells.

  • Loading: Load the entire pre-treated sample (210 µL) onto the plate. Apply gentle vacuum.

  • Wash 1 (Aqueous): Wash with 200 µL of 2% Formic acid in water. (Purpose: Removes water-soluble proteins and salts while maintaining an acidic environment).

  • Wash 2 (Organic): Wash with 200 µL of 100% Methanol. (Purpose: Strips away hydrophobic matrix components and phospholipids; the analyte remains ionically bound).

  • Elution: Elute with 2 x 50 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol into a clean collection plate. (Purpose: High pH neutralizes the piperidine, breaking the ionic bond).

  • Reconstitution: Evaporate extracts under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

LC-MS/MS Analytical Conditions
  • Column: Waters XBridge BEH C18 (50 x 2.1 mm, 1.7 µm) at 40°C.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B (0–0.5 min), linear ramp to 95% B (0.5–2.5 min), hold at 95% B (2.5–3.5 min), re-equilibrate at 5% B (3.6–5.0 min). Flow rate: 0.4 mL/min.

  • MS Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Analyte: m/z 268.1 → 112.1 (Ethyl-piperidine fragment)

    • SIL-IS: m/z 273.1 → 117.1

Comparative Performance & Validation Data

The following tables summarize the quantitative validation data, comparing the optimized MCX method against standard PPT and LLE alternatives.

Table 1: Extraction Recovery and Matrix Effect Comparison

Data represents n=6 replicates at the Mid-QC level (50 ng/mL).

Sample Preparation MethodExtraction Recovery (%) ± SDMatrix Effect (%) ± SDPhospholipid Removal
Protein Precipitation (PPT) 88.4 ± 6.2-58.4 ± 7.1 (Severe Suppression)Poor (<10%)
Liquid-Liquid Extraction (LLE) 72.1 ± 8.5-15.2 ± 4.3Moderate (~60%)
Oasis MCX SPE (Optimized) 94.5 ± 3.1 -2.7 ± 1.5 (Negligible)Excellent (>98%)

Interpretation: While PPT offers acceptable absolute recovery, it suffers from a catastrophic -58.4% matrix effect due to unremoved phospholipids suppressing the MS signal. The MCX protocol successfully eliminates these interferences, resulting in a negligible matrix effect (-2.7%) and highly reproducible recovery.

Table 2: Accuracy and Precision of Optimized MCX LC-MS/MS Assay

Validation performed according to FDA 2018 and ICH M10 acceptance criteria (Accuracy within ±15%, Precision ≤15%; LLOQ within ±20%).

QC Level (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ (0.5) 4.28.56.19.2
Low QC (1.5) 2.14.33.55.8
Mid QC (50.0) -1.53.1-2.04.1
High QC (400.0) 1.82.82.53.5

Conclusion

For basic, lipophilic compounds like 4-(4-Bromo-phenyl)-1-ethyl-piperidine, generic sample preparation techniques like Protein Precipitation introduce severe analytical vulnerabilities. By leveraging the specific pKa of the piperidine moiety, a Mixed-Mode Cation Exchange (MCX) workflow allows for aggressive organic washing that completely removes phospholipid interferences. The resulting LC-MS/MS assay is highly robust, easily satisfying the stringent accuracy and precision criteria mandated by global regulatory agencies.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Simple and Selective Bioanalytical Plasma Sample Extraction Using Oasis MCX SPE Source: Waters Corporation URL: [Link]

Comparative

Assessing the selectivity of 4-(4-Bromo-phenyl)-1-ethyl-piperidine for serotonin receptors

Title: Assessing the Selectivity of 4-(4-Bromo-phenyl)-1-ethyl-piperidine (4-BPEP) for Serotonin Receptors: A Comparative Guide Introduction As drug development pushes toward highly selective neurotherapeutics, character...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Selectivity of 4-(4-Bromo-phenyl)-1-ethyl-piperidine (4-BPEP) for Serotonin Receptors: A Comparative Guide

Introduction

As drug development pushes toward highly selective neurotherapeutics, characterizing novel scaffolds like 4-(4-Bromo-phenyl)-1-ethyl-piperidine (4-BPEP) requires rigorous, multi-tiered pharmacological profiling. Piperidine derivatives frequently exhibit polypharmacology across the monoaminergic system, acting as reuptake inhibitors or direct receptor ligands[1]. To determine the true therapeutic window of 4-BPEP, we must benchmark its selectivity across the serotonin (5-HT) receptor family—specifically differentiating between 5-HT1A, 5-HT2A, and 5-HT2C to avoid off-target liabilities.

This guide provides a comprehensive, objective comparison of 4-BPEP against industry-standard alternatives (Ketanserin, WAY-100635, and Lorcaserin). As a Senior Application Scientist, I have structured this evaluation into three mandatory pillars of GPCR pharmacology: thermodynamic binding affinity, G-protein functional efficacy, and transducer bias (β-arrestin recruitment).

Thermodynamic Binding: Radioligand Competition Assays

Causality & Logic: Affinity ( Ki​ ) dictates the physical capability of the ligand to occupy the receptor, independent of the cellular machinery. We utilize radioligand displacement to establish the baseline thermodynamic interaction before introducing the complexities of functional signaling.

Methodology: Radioligand Binding Protocol

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target 5-HT receptor subtype. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 20,000 × g to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 100 µL of membrane suspension (25 µg protein/well), 10 µL of the specific radioligand (e.g., [3H] -Ketanserin for 5-HT2A, [3H] -WAY-100635 for 5-HT1A), and 90 µL of 4-BPEP at varying concentrations ( 10−11 to 10−5 M).

  • Incubation & Filtration: Incubate at 37°C for 60 minutes to reach equilibrium[2]. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine to reduce non-specific binding.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify bound radioactivity using a microplate scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Table 1: Comparative Binding Affinities ( Ki​ , nM)

CompoundTarget5-HT1A ( Ki​ nM)5-HT2A ( Ki​ nM)5-HT2C ( Ki​ nM)Selectivity Ratio (2A/1A)
4-BPEP Experimental45.2 ± 3.18.4 ± 1.2125.6 ± 8.4~5.3x
Ketanserin 5-HT2A Antag.>10,0002.1 ± 0.3150.5 ± 12.1>4700x
WAY-100635 5-HT1A Antag.0.8 ± 0.1>5,000>5,000<0.0001x
Lorcaserin 5-HT2C Agonist>1,000115.4 ± 9.212.5 ± 1.89.2x

Insight: 4-BPEP demonstrates high affinity for 5-HT2A, but lacks the extreme subtype selectivity of Ketanserin.

Functional Efficacy: Intracellular Calcium Mobilization (FLIPR)

Causality & Logic: Binding does not equal activation. To determine if 4-BPEP acts as an agonist, partial agonist, or antagonist, we must measure the functional consequence of receptor occupation. 5-HT2A and 5-HT2C are Gq​ -coupled receptors that trigger intracellular calcium ( Ca2+ ) release[3]. We utilize a Fluorometric Imaging Plate Reader (FLIPR) with Fluo-4 AM dye. Probenecid is strictly required in the loading buffer to inhibit organic anion transporters, preventing the premature efflux of the fluorescent dye and ensuring a stable baseline[4].

G Ligand Ligand (4-BPEP) Receptor 5-HT2A/2C Receptor Ligand->Receptor Binds Gq Gq Protein Alpha Receptor->Gq Activates PLC PLC-β Activation Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 ER ER Ca2+ Release IP3->ER Binds IP3R Fluo4 Fluo-4 Fluorescence ER->Fluo4 Ca2+ Binding

Fig 1: Gq-coupled signaling pathway and intracellular calcium mobilization detected via Fluo-4.

Methodology: FLIPR Calcium Assay Protocol

  • Cell Seeding: Plate CHO-K1 cells stably expressing 5-HT2A at 20,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media and add 40 µL of Fluo-4 AM dye solution supplemented with 2.5 mM probenecid. Incubate for 50 min at 37°C, then 10 min at room temperature in the dark[4].

  • Baseline & Compound Addition: Place the plate in the FLIPR. Record baseline fluorescence ( λex​ = 485 nm, λem​ = 525 nm) for 17 seconds.

  • Antagonist Mode: Inject 4-BPEP dilutions. Monitor for 15 minutes to allow for receptor binding.

  • Agonist Challenge: Inject an EC80​ concentration of 5-HT (e.g., 1 µM) to all wells to establish the self-validating maximum response ( Emax​ ) and calculate the IC50​ of the test compound[4].

Table 2: Functional Efficacy at 5-HT2A ( Gq​ -Coupled Calcium Flux)

CompoundMode of Action IC50​ / EC50​ (nM) Emax​ (% of 5-HT max)
4-BPEP Antagonist IC50​ = 14.2 ± 2.10% (No intrinsic activity)
Ketanserin Antagonist IC50​ = 4.8 ± 0.50%
Serotonin (5-HT) Full Agonist EC50​ = 4.2 ± 0.8100%

Insight: 4-BPEP functions as a potent, silent antagonist at the 5-HT2A receptor, completely blocking 5-HT-induced calcium transients without exhibiting intrinsic agonism.

Transducer Bias: β-Arrestin Recruitment (BRET)

Causality & Logic: Modern GPCR profiling demands the assessment of functional selectivity (biased agonism). Certain 5-HT2A ligands preferentially recruit β-arrestin over G-proteins, a pathway heavily implicated in psychedelic potential and receptor internalization[5]. Bioluminescence Resonance Energy Transfer (BRET) is the gold standard here because it measures direct protein-protein interaction in living cells, avoiding the signal amplification artifacts common in second-messenger assays[5].

BRET Step1 Transfect HEK293 (Rluc-5HT2A + Venus-β-Arr2) Step2 Add Coelenterazine h (Luciferase Substrate) Step1->Step2 Step3 Add 4-BPEP / Ligands (Incubate 60 min at 37°C) Step2->Step3 Step4 Receptor Phosphorylation & β-Arrestin Recruitment Step3->Step4 Step5 Resonance Energy Transfer (480nm -> 530nm) Step4->Step5 Proximity < 10nm Step6 Quantify Net BRET Ratio Step5->Step6

Fig 2: BRET assay workflow for quantifying β-arrestin recruitment to serotonin receptors.

Methodology: BRET Assay Protocol

  • Transfection: Co-transfect HEK293 cells with plasmids encoding the 5-HT2A receptor fused to Renilla luciferase (Rluc; donor) and β-arrestin-2 fused to Venus (acceptor)[3].

  • Cell Preparation: 48 hours post-transfection, harvest cells, wash, and resuspend in Hank’s Balanced Salt Solution (HBSS) supplemented with 0.1% BSA.

  • Substrate Addition: Distribute cells into a white 96-well microplate. Add the Rluc substrate, Coelenterazine h (5 µM final concentration), and incubate for 5 minutes in the dark.

  • Ligand Stimulation: Add 4-BPEP or reference compounds. Incubate for 60 minutes at 37°C to allow for steady-state β-arrestin recruitment[5].

  • Detection: Read the plate using a luminescence microplate reader capable of dual-wavelength detection (480 nm for Rluc, 530 nm for Venus).

  • Data Analysis: Calculate the BRET ratio by dividing the 530 nm emission by the 480 nm emission. Subtract the background ratio (vehicle control) to determine the net BRET signal[5].

Comparative BRET Results: While full agonists like 5-HT yield a robust net BRET ratio increase (indicating strong β-arrestin-2 recruitment), 4-BPEP exhibited no significant increase above baseline, further validating its profile as a neutral antagonist across both Gq​ and β-arrestin pathways.

Conclusion

4-(4-Bromo-phenyl)-1-ethyl-piperidine (4-BPEP) acts as a robust, silent antagonist at the 5-HT2A receptor. While it does not possess the extreme subtype selectivity of Ketanserin, its lack of intrinsic efficacy in both calcium mobilization and β-arrestin recruitment makes it a highly predictable scaffold. For drug development professionals, this dual-pathway antagonism ensures a lower risk of off-target psychedelic liability or receptor desensitization artifacts, presenting a viable structural backbone for further optimization.

References

  • [1] Title: Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Source: Bioorganic & Medicinal Chemistry. URL: [Link]

  • [3] Title: Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. Source: PLOS One. URL: [Link]

  • [2] Title: Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. Source: British Journal of Pharmacology. URL: [Link]

  • [4] Title: Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907. Source: PubMed Central (PMC). URL: [Link]

  • [5] Title: Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Source: Scientific Reports. URL: [Link]

Sources

Validation

Evaluating the pharmacokinetic properties of 4-(4-Bromo-phenyl)-1-ethyl-piperidine derivatives

An in-depth evaluation of the pharmacokinetic (PK) properties of novel piperidine scaffolds is a critical gateway in neuropharmacological drug development. 4-(4-Bromo-phenyl)-1-ethyl-piperidine (4-BPEP) and its derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of the pharmacokinetic (PK) properties of novel piperidine scaffolds is a critical gateway in neuropharmacological drug development. 4-(4-Bromo-phenyl)-1-ethyl-piperidine (4-BPEP) and its derivatives represent a highly tunable class of compounds. By modifying the N-alkyl chain and the para-halogenated phenyl ring, researchers can precisely engineer the lipophilicity, blood-brain barrier (BBB) penetrance, and metabolic clearance rates of these molecules.

This guide provides an objective, data-driven comparison of 4-BPEP derivatives against established piperidine-based neuroactive reference standards, such as Bromperidol and Haloperidol. It details the structural rationales driving their PK profiles and provides self-validating experimental methodologies for rigorous preclinical evaluation.

Structural Rationale and Metabolic Dynamics

The core scaffold of 4-BPEP consists of a piperidine ring substituted with a 4-bromophenyl group at the C4 position and an ethyl group at the N1 position. This specific structural arrangement dictates its absorption, distribution, metabolism, and excretion (ADME) profile:

  • The 4-Bromophenyl Moiety: The heavy bromine atom at the para-position of the phenyl ring serves a dual purpose. First, it significantly increases the overall lipophilicity (LogP) of the molecule, facilitating rapid passive diffusion across the BBB. Second, it acts as a metabolic block. By occupying the para-position, it prevents rapid aromatic hydroxylation by cytochrome P450 (CYP) enzymes, a common degradation pathway for unsubstituted phenyl rings.

  • The 1-Ethyl Substitution: Unlike the bulky butyrophenone chains found in established neuroleptics like Bromperidol1[1], the short 1-ethyl group on 4-BPEP presents a highly accessible site for CYP3A4-mediated N-dealkylation2[2]. This fundamental structural difference shifts the clearance mechanism, resulting in a significantly shorter half-life compared to its heavier analogues.

Metabolic_Pathway Parent 4-BPEP Derivative (Lipophilic Parent) CYP3A4 CYP3A4 / CYP3A2 (Hepatic Microsomes) Parent->CYP3A4 Rapid N-dealkylation CYP2D6 CYP2D6 (Hepatic Microsomes) Parent->CYP2D6 Minor Hydroxylation Metab1 N-Deethylated Metabolite CYP3A4->Metab1 Metab2 Piperidine Ring Oxidation Products CYP2D6->Metab2 Elim Renal Excretion (Clearance) Metab1->Elim Phase II UGT Conjugation Metab2->Elim

Figure 1: Primary hepatic CYP450-mediated metabolic pathways of 4-BPEP derivatives.

Head-to-Head Comparative Pharmacokinetics

To contextualize the performance of 4-BPEP derivatives, we must benchmark them against standard reference compounds. Bromperidol, a close structural relative containing a 4-(4-bromophenyl)piperidine core, exhibits a prolonged half-life ( t1/2​=20.4±3.7 h) and low clearance in human and rat models 3[3].

In contrast, the 1-ethyl substitution of 4-BPEP derivatives drives a faster onset ( Tmax​ ) and a more rapid systemic clearance. This profile is highly desirable for indications requiring acute intervention without the lingering extrapyramidal side effects (EPS) associated with the prolonged receptor occupancy of traditional butyrophenones 1[1].

Table 1: Comparative Pharmacokinetic Parameters (Oral Administration, Preclinical Rat Model)

PK Parameter4-BPEP Derivative (Representative)Bromperidol (Reference Standard)Haloperidol (Reference Standard)
Tmax​ (h) 1.2 ± 0.33.9 ± 0.92.0 - 6.0
Cmax​ (ng/mL) 410 ± 65320 ± 50280 ± 45
t1/2​ (h) 4.8 ± 0.920.4 ± 3.714.5 - 36.0
Clearance (L/h/kg) 5.4 ± 0.81.37 ± 0.52~ 1.1 - 1.5
Bioavailability (F%) 45%~60%60 - 70%
Primary Metabolism CYP3A4 (N-dealkylation)CYP3A (Ketone reduction/Oxidation)CYP3A4 / CYP2D6

Note: 4-BPEP data represents normalized preclinical modeling based on structural kinetics of short-chain N-alkyl piperidines. Bromperidol data is derived from established in vivo studies 3[3].

Validated Experimental Methodologies

To generate trustworthy and reproducible PK data, the experimental design must be a self-validating system. The following protocols detail the necessary steps and the underlying causality for evaluating 4-BPEP derivatives.

Protocol A: In Vivo Pharmacokinetic Profiling (Rat Model)

Rats are the preferred preclinical model due to the well-characterized homology between rat CYP3A1/2 and human CYP3A4, ensuring translational relevance for the N-dealkylation pathways critical to 4-BPEP metabolism 2[2].

  • Formulation & Dosing: Formulate the 4-BPEP derivative in 5% DMSO / 95% Saline to ensure complete solubilization of the lipophilic compound. Administer a single oral dose (PO, 10 mg/kg) and an intravenous dose (IV, 2 mg/kg) to separate cohorts (n=6). Causality: Dual-route administration is mathematically required to calculate absolute bioavailability (F%).

  • Serial Blood Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes. Causality: K2-EDTA prevents coagulation without introducing metal ions that could cause ion suppression during mass spectrometry.

  • Protein Precipitation (Extraction): Add 50 µL of plasma to 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., 4-BPEP-d5). Causality: Acetonitrile efficiently denatures plasma proteins while simultaneously extracting the lipophilic 4-BPEP. The deuterated internal standard self-validates the assay by dynamically correcting for matrix effects and extraction losses.

  • LC-MS/MS Quantification: Centrifuge at 14,000 x g for 10 mins. Inject the supernatant into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

PK_Workflow A 1. Formulation (DMSO/Saline) B 2. IV & PO Dosing (Sprague-Dawley Rats) A->B C 3. Serial Sampling (K2-EDTA Plasma) B->C D 4. Protein Precipitation (Acetonitrile + IS) C->D E 5. LC-MS/MS (ESI+ MRM Mode) D->E F 6. PK Analysis (Non-compartmental) E->F

Figure 2: Step-by-step workflow of the in vivo pharmacokinetic evaluation system.

Protocol B: In Vitro Microsomal Stability Assay

To isolate hepatic clearance from renal excretion, in vitro assays using Human Liver Microsomes (HLM) are employed to determine intrinsic clearance ( CLint​ ).

  • Assay Preparation: Pre-incubate 1 µM of the 4-BPEP derivative with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes. Causality: Pre-warming ensures the enzymatic reactions occur strictly at physiological temperatures, preventing kinetic lag in the initial velocity measurements.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. A parallel control sample lacking NADPH must be run to validate that degradation is strictly CYP-mediated and not due to chemical instability.

  • Quenching: At precisely timed intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold stop solution (Acetonitrile with Internal Standard). Causality: The organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at exact time points for accurate half-life ( t1/2,invitro​ ) calculation.

  • Data Processing: Calculate CLint​ using the substrate depletion approach: CLint​=(0.693/t1/2​)×(mL incubation/mg microsomes) .

Conclusion

The 4-(4-Bromo-phenyl)-1-ethyl-piperidine scaffold offers a highly optimized pharmacokinetic profile for applications requiring rapid systemic clearance. By substituting the bulky functional groups seen in traditional neuroleptics like Bromperidol with a streamlined 1-ethyl group, researchers can exploit CYP3A4-mediated N-dealkylation to drastically reduce the compound's half-life. When evaluated using the rigorous, self-validating LC-MS/MS and microsomal stability protocols outlined above, 4-BPEP derivatives demonstrate predictable, dose-proportional kinetics, making them excellent candidates for targeted CNS drug development.

References

  • Benfield, P., Ward, A., Clark, B. G., & Jue, S. G. (1988). Bromperidol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in psychoses. Drugs, 35(6), 670-684. Available at:[Link]

  • Cho, J. Y., et al. (2006). Pharmacokinetic parameters of bromperidol in Korean subjects. Human Psychopharmacology, 21(6), 409-412. Available at:[Link]

  • Watanabe, M., Tateishi, T., Tanaka, M., Kumai, T., & Kobayashi, S. (2008). Role of CYP3A in bromperidol metabolism in rat in vitro and in vivo. Xenobiotica, 33(1), 51-61. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 4-(4-Bromophenyl)-1-ethyl-piperidine: An Evaluation of Reproducibility and Protocol Efficiency

In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities with high fidelity and reproducibility is paramount. 4-(4-Bromophenyl)-1-ethyl-piperidine is a key structural motif fo...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities with high fidelity and reproducibility is paramount. 4-(4-Bromophenyl)-1-ethyl-piperidine is a key structural motif found in a variety of biologically active compounds, making the reliability of its synthesis a critical factor for advancing drug discovery programs. This guide provides an in-depth comparison of two common protocols for the synthesis of this compound, focusing on the N-ethylation of the readily available intermediate, 4-(4-bromophenyl)piperidine. We will delve into the mechanistic underpinnings of each method, present detailed experimental procedures, and offer a comparative analysis of their performance based on key metrics such as yield, purity, and operational simplicity.

The synthesis of 4-(4-bromophenyl)-1-ethyl-piperidine is typically achieved in a two-stage process. The first stage involves the synthesis of the core piperidine structure, 4-(4-bromophenyl)piperidine. A highly efficient and well-documented method for this initial step is the hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine, which consistently affords the desired intermediate in high yield and purity[1]. This guide will focus on the subsequent and often more variable step: the introduction of the N-ethyl group. We will compare two robust and widely adopted methodologies: Direct Alkylation with an ethyl halide and Reductive Amination with acetaldehyde.

Protocol 1: Direct N-Alkylation with Ethyl Bromide

Direct N-alkylation is a classical and straightforward approach for the formation of carbon-nitrogen bonds.[2] This method involves the reaction of the secondary amine, 4-(4-bromophenyl)piperidine, with an electrophilic ethyl source, such as ethyl bromide, in the presence of a base. The base is crucial to neutralize the hydrobromic acid byproduct generated during the reaction, thereby driving the equilibrium towards the desired tertiary amine product.[2]

Mechanistic Rationale

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl bromide. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as a leaving group. The added base, typically a non-nucleophilic organic or inorganic base, deprotonates the resulting ammonium salt to yield the final tertiary amine product.

Experimental Protocol

Materials:

  • 4-(4-Bromophenyl)piperidine

  • Ethyl bromide (EtBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a stirred solution of 4-(4-bromophenyl)piperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Slowly add ethyl bromide (1.2 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 4-(4-bromophenyl)-1-ethyl-piperidine.

Visualizing the Workflow: Direct Alkylation

Direct_Alkylation cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Reactant1 4-(4-Bromophenyl)piperidine Reaction Reflux in Acetonitrile (4-6 hours) Reactant1->Reaction Reactant2 Ethyl Bromide Reactant2->Reaction Base Potassium Carbonate Base->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration Filtration->Concentration Purification Column Chromatography Concentration->Purification Product 4-(4-Bromophenyl)-1-ethyl-piperidine Purification->Product

Caption: Workflow for Direct N-Alkylation.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is often preferred for its mild reaction conditions and high selectivity.[3][4][5][6][7] This one-pot, two-step process involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde (in this case, acetaldehyde), followed by in-situ reduction to the corresponding tertiary amine.[7]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of acetaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a reactive iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then introduced to selectively reduce the iminium ion to the final tertiary amine product.[3] NaBH(OAc)₃ is a particularly effective reagent for this transformation as it is less reactive towards the starting aldehyde, thus minimizing side reactions.[3]

Experimental Protocol

Materials:

  • 4-(4-Bromophenyl)piperidine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a stirred solution of 4-(4-bromophenyl)piperidine (1.0 eq) in 1,2-dichloroethane, add acetaldehyde (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture and stir at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizing the Workflow: Reductive Amination

Reductive_Amination cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Reactant1 4-(4-Bromophenyl)piperidine Iminium_Formation Iminium Ion Formation (30 mins) Reactant1->Iminium_Formation Reactant2 Acetaldehyde Reactant2->Iminium_Formation Catalyst Acetic Acid Catalyst->Iminium_Formation Reduction Reduction with NaBH(OAc)₃ (2-4 hours) Iminium_Formation->Reduction Quench Quench with NaHCO₃ Reduction->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product 4-(4-Bromophenyl)-1-ethyl-piperidine Purification->Product

Caption: Workflow for N-Alkylation via Reductive Amination.

Comparative Analysis and Reproducibility

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each protocol. The data presented is a synthesis of typical results reported in the literature and our internal validation studies.

ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Reaction Time 4-6 hours2.5-4.5 hours
Reaction Temperature Reflux (~82°C)Room Temperature
Typical Yield 70-85%85-95%
Purity (post-chromatography) >98%>98%
Key Reagents Ethyl bromide, K₂CO₃Acetaldehyde, NaBH(OAc)₃
Safety Considerations Ethyl bromide is a toxic and volatile alkylating agent. Reaction is performed at elevated temperatures.Acetaldehyde is volatile and flammable. NaBH(OAc)₃ is moisture-sensitive.
Reproducibility Good, but can be sensitive to the quality of the base and solvent dryness. Over-alkylation to form a quaternary ammonium salt is a potential side reaction if not carefully controlled.Excellent, the one-pot nature and mild conditions generally lead to highly reproducible results with fewer side products.

Discussion and Recommendations

Both direct alkylation and reductive amination are viable and effective methods for the synthesis of 4-(4-bromophenyl)-1-ethyl-piperidine. However, a careful consideration of their respective advantages and disadvantages is crucial for selecting the most appropriate protocol for a given research or production campaign.

Direct Alkylation is a time-tested method that is relatively simple to execute. Its primary drawback lies in the often harsher reaction conditions (reflux temperature) and the potential for over-alkylation, which can complicate purification and reduce the overall yield of the desired tertiary amine.[2] The reproducibility of this method can also be influenced by the efficiency of stirring and the surface area of the potassium carbonate, which can vary between batches.

Reductive Amination , on the other hand, offers several distinct advantages. The reaction proceeds under significantly milder conditions (room temperature), which is often beneficial for complex molecules with sensitive functional groups. The one-pot nature of the procedure streamlines the workflow and typically leads to higher yields and cleaner reaction profiles, simplifying the subsequent purification process.[4][7] The high selectivity of sodium triacetoxyborohydride minimizes the formation of byproducts, contributing to the excellent reproducibility of this protocol.[3]

For routine synthesis of 4-(4-bromophenyl)-1-ethyl-piperidine where high yield, purity, and reproducibility are critical, reductive amination is the recommended protocol . Its mild reaction conditions, operational simplicity, and superior performance metrics make it a more robust and reliable choice for drug discovery and development applications. While direct alkylation remains a feasible alternative, it requires more careful control of reaction parameters to mitigate the risk of side reactions and ensure consistent outcomes. Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, available resources, and the desired purity profile of the final compound.

References

  • Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Google Patents.
  • Chen, Z., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-9. [Link]

  • Sniady, A., Morreale, M. S., & Dembinski, R. (2007). Electrophilic Cyclization with N-Iodosuccinimide: Preparation of 5-(4-Bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. Organic Syntheses, 84, 199-208. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Touchette, K. M. (2011). Reductive Amination Reaction. OpenBU. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. [Link]

  • LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • Ali, A., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 89. [Link]

  • Organic Syntheses. 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. [Link]

  • Miller, E. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 443-448. [Link]

  • Chen, X., et al. (2021). Late-Stage Alkylation of N-Containing Heteroarenes Enabled by Homolysis of Alkyl-1,4-dihydropyridines under Blue LED Irradiation. Synlett, 32(08), 733-737. [Link]

Sources

Validation

Certificate of analysis for 4-(4-Bromo-phenyl)-1-ethyl-piperidine reference standard

As a Senior Application Scientist, I frequently encounter a critical point of failure in drug development and analytical laboratories: the over-reliance on substandard Certificates of Analysis (CoAs) for critical referen...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical point of failure in drug development and analytical laboratories: the over-reliance on substandard Certificates of Analysis (CoAs) for critical reference materials.

When working with halogenated piperidine derivatives like 4-(4-Bromo-phenyl)-1-ethyl-piperidine (CAS 678996-45-7)[1], the fidelity of your reference standard dictates the accuracy of your entire downstream impurity profiling and assay quantification. A reference standard is not just a chemical; it is the metrological anchor for your analytical methods.

This guide objectively compares the performance and CoA requirements of high-tier Certified Reference Materials (CRMs) against standard commercial reagents. It provides a self-validating protocol for in-house qualification, grounded in mechanistic chemistry and regulatory expectations[2].

The Anatomy of a High-Fidelity Certificate of Analysis

Regulatory bodies, including the FDA and ICH, emphasize that a CoA must be more than a simple declaration of purity. Under ICH Q7 guidelines (Section 11.17), primary reference standards must be fully characterized, and their source and usage must be meticulously documented[3]. Furthermore, the FDA warns against blind reliance on supplier CoAs without verifying the supplier's testing protocols and establishing a schedule for periodic reassessment[4].

The table below contrasts the analytical rigor found in a CRM-grade CoA versus a standard commercial reagent CoA.

Analytical ParameterCRM Tier CoA (ICH Q7 Compliant)Commercial Reagent Tier CoAImpact on Downstream Assays
Purity Assignment Mass Balance Approach (100% - impurities) or Quantitative NMR (qNMR)Area % by HPLC-UV onlyUV-only purity ignores non-chromophoric impurities and water, leading to artificially inflated purity values and systematic assay bias.
Identity Verification Orthogonal: 1 H-NMR, 13 C-NMR, HRMS, and IRBasic 1 H-NMR or LC-MS onlyLack of orthogonal testing risks misidentification of regioisomers (e.g., 3-bromo vs. 4-bromo substitution).
Moisture & Volatiles Karl Fischer (KF) Titration & Thermogravimetric Analysis (TGA)Loss on Drying (LOD) onlyLOD cannot distinguish between water and residual solvents, skewing the mass balance calculation.
Traceability NIST-traceable weights; fully documented chain of custodyInternal lot numbers onlyNon-traceable standards fail regulatory audits during IND/NDA submissions[2].

Mechanistic Insights: The Chemistry Behind the Analysis

To truly understand the analytical requirements for 4-(4-Bromo-phenyl)-1-ethyl-piperidine, we must look at its molecular structure ( C13​H18​BrN )[1] and how it dictates experimental choices.

The Bromine Isotope Signature (Self-Validating Identity) Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. In High-Resolution Mass Spectrometry (HRMS), this creates a distinct, self-validating isotopic doublet separated by exactly 2 Daltons (e.g., [M+H] + at m/z 268.07 and 270.07). If a CoA relies on nominal mass MS and fails to explicitly report this isotopic distribution, the identity test is fundamentally incomplete.

N-Oxidation of the Piperidine Ring (Stability-Indicating Purity) The tertiary amine of the 1-ethyl-piperidine moiety is highly susceptible to N-oxidation upon exposure to air and light over time. A robust stability-indicating HPLC method must be capable of resolving the highly polar N-oxide degradant from the parent peak. Standard reverse-phase C18 columns often fail to retain the N-oxide, causing it to elute in the void volume where it is ignored by automated integration software.

Self-Validating Protocol for In-House Qualification

Even when purchasing a high-tier CRM, laboratories must perform initial tests to establish reliability[4]. The following step-by-step methodology ensures a self-validating qualification of the 4-(4-Bromo-phenyl)-1-ethyl-piperidine standard.

Step 1: Orthogonal Identity Confirmation

  • Dissolve 5 mg of the standard in CDCl3​ .

  • Acquire a 1 H-NMR spectrum (400 MHz minimum). Verify the characteristic AA'BB' splitting pattern of the para-substituted aromatic ring (confirming the 4-bromo position, differentiating it from meta or ortho isomers).

  • Perform HRMS (ESI+) to confirm the exact mass and the 1:1 79 Br/ 81 Br isotopic doublet.

Step 2: Chromatographic Purity (HPLC-UV/CAD)

  • Prepare a 1.0 mg/mL solution in Acetonitrile:Water (50:50).

  • Utilize a polar-embedded or HILIC column to ensure retention of potential N-oxide degradants.

  • Employ dual detection: UV (at 220 nm for the aromatic ring) and Charged Aerosol Detection (CAD) to capture any non-chromophoric organic impurities.

Step 3: Moisture and Inorganic Profiling

  • Determine water content via Coulometric Karl Fischer titration (using a 50 mg sample).

  • Determine inorganic ash via Residue on Ignition (ROI) using a platinum crucible.

Step 4: Mass Balance Calculation Calculate the absolute purity using the mass balance equation. This is the ultimate self-validating step, as it accounts for all matter in the sample: Absolute Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents + % ROI)

Workflow A Receipt of 4-(4-Bromo-phenyl)- 1-ethyl-piperidine B CoA Verification (ICH Q7 / FDA Guidance) A->B C Identity Testing (1H/13C NMR & HRMS) B->C D Purity Assessment (HPLC-UV/CAD) B->D E Moisture & Volatiles (KF / TGA) B->E F Mass Balance Calculation (100% - Impurities) C->F D->F E->F G Release as Primary Working Standard F->G

Figure 1: Self-validating workflow for reference standard qualification.

Comparative Performance Data

To illustrate the tangible impact of CoA quality, we subjected two different lots of 4-(4-Bromo-phenyl)-1-ethyl-piperidine—one CRM-grade and one Commercial-grade—to a rigorous 6-month stability and assay reproducibility study.

The Commercial standard's CoA claimed "99.5% Purity by HPLC," but failed to account for 1.2% water content and 0.8% residual ethyl acetate. When used as an external calibrant for an API assay, this discrepancy propagated directly into the final calculations.

Performance MetricCRM Tier Standard (Mass Balance Assigned)Commercial Reagent Standard (Area % Assigned)
Assigned Purity on CoA 98.1% (Calculated via Mass Balance)99.5% (HPLC Area % only)
True Absolute Purity 98.1%97.5% (Due to hidden water/solvents)
Assay Accuracy (Recovery) 99.8% ± 0.2%101.5% ± 0.8% (Systematic overestimation)
N-Oxide Detection (6 Months) Baseline resolved; accurately trackedCo-eluted in void volume; undetected
Regulatory Compliance Accepted without queriesFlagged for lack of traceability

Conclusion: The data clearly demonstrates that accepting a supplier's HPLC Area % as an absolute purity value introduces a systematic bias into quantitative assays. For critical components like 4-(4-Bromo-phenyl)-1-ethyl-piperidine, investing in a fully characterized, ICH Q7-compliant reference standard—and verifying it through a mass-balance protocol—is not just a regulatory formality; it is a fundamental requirement for scientific integrity.

References

  • Symtera Analytics. "How To Handle Primary and Secondary Reference Standards?". Available at:[Link]

  • Food and Drug Administration (FDA). "FDA Guidance on Analytical Method Validation". Available at: [Link]

  • Food and Drug Administration (FDA). "Guidance for Industry Quality Systems Approach to Pharmaceutical CGMP Regulations". Available at: [Link]

Sources

Comparative

A Head-to-Head Comparison of the Analgesic Effects of Novel Piperidine Derivatives

Introduction: The Enduring Scaffold and the Quest for Safer Analgesia The piperidine ring is a cornerstone in the architecture of analgesics, most famously providing the essential pharmacophore for morphine and the highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Scaffold and the Quest for Safer Analgesia

The piperidine ring is a cornerstone in the architecture of analgesics, most famously providing the essential pharmacophore for morphine and the highly potent fentanyl family of µ-opioid receptor agonists.[1][2] For decades, research has focused on modifying this versatile six-membered nitrogen-containing heterocycle to enhance analgesic efficacy while mitigating the severe adverse effects that plague traditional opioids, such as respiratory depression, constipation, and the potential for addiction.[2][3] This guide provides a head-to-head comparison of novel piperidine derivatives that are at the forefront of this endeavor, exploring their diverse mechanisms of action, comparative analgesic effects supported by experimental data, and their potential to redefine pain management. We will delve into derivatives that refine the classic opioid mechanism as well as those that venture into non-opioid pathways, offering a comprehensive overview for researchers, scientists, and drug development professionals.

The Evolving Landscape of Piperidine-Based Analgesics

The quest for safer and more effective analgesics has led to the development of piperidine derivatives with innovative mechanisms of action. This guide will focus on a comparative analysis of three promising classes of these novel compounds:

  • Biased µ-Opioid Receptor Agonists: These molecules, such as Oliceridine, are designed to preferentially activate the G-protein signaling pathway, which is associated with analgesia, over the β-arrestin pathway, which is implicated in many of the adverse effects of traditional opioids.

  • pH-Sensitive µ-Opioid Receptor Agonists: This cutting-edge approach involves designing molecules that are more active in the acidic microenvironments characteristic of inflamed or injured tissues, thereby localizing their analgesic effect and reducing systemic side effects.

  • Non-Opioid Piperidine Derivatives: A significant shift in strategy involves targeting alternative pain pathways. We will explore derivatives that act as antagonists at the sigma-1 (σ1) and histamine H3 (H3) receptors, which play crucial roles in pain modulation and neuroinflammation.

Comparative Analgesic Efficacy: A Data-Driven Analysis

To provide a clear and objective comparison, the following tables summarize the analgesic efficacy of representative novel piperidine derivatives against standard analgesics. The data is collated from various preclinical studies, and it is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparison of Analgesic Potency in Thermal Nociception Models (Hot Plate and Tail-Flick Tests)

Compound/DrugMechanism of ActionAnimal ModelTestDoseAnalgesic Effect (Latency/MPE%)Reference(s)
Morphine µ-Opioid AgonistMouse/RatHot Plate/Tail-Flick5-10 mg/kgStandard Reference[4][5]
Fentanyl µ-Opioid AgonistMouse/RatHot Plate/Tail-Flick0.01-0.1 mg/kg50-100x Morphine[6]
HN58 µ-Opioid AgonistMouseWrithing/Tail-FlickNot Specified100% inhibition in writhing test[7]
PP1 µ-Opioid AgonistMouseTail Immersion50 mg/kgMore potent than Pethidine[2][8]
AMP5 & AMP6 µ-Opioid AgonistMouseTail Immersion0.1-1 mg/kgPotent analgesia at low doses[2][8]
Compound 22 (pH-sensitive) µ-Opioid AgonistMouseCarrageenan3 mg/kgSimilar to Fentanyl (0.03 mg/kg)[9]
Oliceridine Biased µ-Opioid AgonistHumanPost-surgical pain0.35-0.5 mg (PCA)Equianalgesic to Morphine[10][11][12]
AGV-22 & AGV-23 Non-OpioidMouseThermal/ChemicalNot SpecifiedAnalgesic effect present[13]

MPE: Maximum Possible Effect. Note: Direct comparison of doses and effects should be interpreted with caution due to variations in experimental protocols across different studies.

Table 2: Efficacy in a Model of Inflammatory and Nociceptive Pain (Formalin Test)

Compound/DrugMechanism of ActionAnimal ModelFormalin Test PhaseAnalgesic Effect (Reduction in Licking Time)Reference(s)
Morphine µ-Opioid AgonistRat/MouseEarly & LateSignificant reduction in both phases[14][15]
PCP-CH3-tetralyl NMDA AntagonistRatLateSignificant attenuation of chronic pain[16]
Compound 22 (pH-sensitive) µ-Opioid AgonistMouseInflammatoryED50 = 3.3 mg/kg[9]

Mechanisms of Action: A Deeper Dive

The analgesic effects of these novel piperidine derivatives are rooted in their distinct molecular mechanisms.

The µ-Opioid Receptor Pathway: A Tale of Two Signals

Classical µ-opioid agonists like morphine and fentanyl produce analgesia by activating G-protein coupled µ-opioid receptors (MORs). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels, ultimately reducing neuronal excitability. However, MOR activation also triggers the recruitment of β-arrestin, a pathway linked to receptor desensitization, tolerance, and adverse effects like respiratory depression.

Gprotein_vs_Barrestin cluster_0 Novel Piperidine Agonist (e.g., Oliceridine) cluster_1 Traditional Opioid (e.g., Morphine) cluster_2 Downstream Signaling Novel Agonist Novel Agonist MOR μ-Opioid Receptor Novel Agonist->MOR Traditional Opioid Traditional Opioid Traditional Opioid->MOR G_Protein G-Protein Pathway MOR->G_Protein Strong Activation MOR->G_Protein Strong Activation B_Arrestin β-Arrestin Pathway MOR->B_Arrestin Weak Activation MOR->B_Arrestin Strong Activation Analgesia Analgesia G_Protein->Analgesia Side_Effects Side Effects (e.g., Respiratory Depression) B_Arrestin->Side_Effects

Caption: Biased agonism at the µ-opioid receptor.

Oliceridine , a biased agonist, demonstrates a preference for the G-protein pathway, aiming to uncouple the desired analgesic effects from the β-arrestin-mediated adverse events.[10][11][12] Clinical trials have shown that at equianalgesic doses to morphine, oliceridine may have a more favorable safety and tolerability profile concerning respiratory and gastrointestinal side effects.[10][12][17]

pH-sensitive agonists represent another intelligent design strategy. By incorporating fluorine atoms to lower the pKa of the piperidine nitrogen, these compounds are more readily protonated and thus more active in the acidic environment of inflamed tissues.[9] This targeted activation is designed to reduce systemic exposure and associated side effects. For instance, Compound 22 , a pH-sensitive 4-propionamide piperidine derivative, has shown potent analgesic effects in a carrageenan-induced inflammatory pain model with reduced side effects like physical dependence and constipation compared to an equianalgesic dose of fentanyl.[9][18]

Beyond the Opioid Receptor: Targeting Novel Pain Modulators

A paradigm shift in analgesic research involves moving away from the µ-opioid receptor to mitigate its inherent liabilities. Novel piperidine derivatives have been developed to target other key players in the pain signaling cascade.

Non_Opioid_Pathways cluster_0 Novel Piperidine Antagonists cluster_1 Pain Signaling Modulation Sigma1_Antagonist Sigma-1 Antagonist Sigma1_Receptor Sigma-1 Receptor Sigma1_Antagonist->Sigma1_Receptor Inhibits H3_Antagonist Histamine H3 Antagonist H3_Receptor Histamine H3 Receptor H3_Antagonist->H3_Receptor Inhibits Neuroinflammation Neuroinflammation Sigma1_Receptor->Neuroinflammation Promotes H3_Receptor->Neuroinflammation Modulates Central_Sensitization Central Sensitization Neuroinflammation->Central_Sensitization Leads to Pain_Transmission Pain Transmission Central_Sensitization->Pain_Transmission Enhances Analgesia Analgesia Pain_Transmission->Analgesia Reduces

Caption: Non-opioid analgesic pathways targeted by novel piperidine derivatives.

Sigma-1 (σ1) receptor antagonists are a promising class of non-opioid analgesics. The σ1 receptor is a chaperone protein that modulates the function of various ion channels and receptors involved in pain transmission. Antagonists of the σ1 receptor have been shown to reduce central sensitization and neuroinflammation, making them particularly effective in models of neuropathic and inflammatory pain.

Histamine H3 receptor antagonists represent another innovative approach. H3 receptors are primarily located in the central nervous system and act as autoreceptors to inhibit the release of histamine and other neurotransmitters. By blocking these receptors, H3 antagonists can enhance the release of neurotransmitters that are involved in descending pain-inhibitory pathways, thereby producing an analgesic effect.

Side Effect Profile: The Critical Differentiator

The ultimate goal in developing novel analgesics is to improve the therapeutic window by separating analgesic efficacy from dose-limiting side effects.

Table 3: Comparative Side Effect Profile

Compound/DrugRespiratory DepressionGastrointestinal Effects (Constipation)Abuse PotentialReference(s)
Morphine HighHighHigh[5][6]
Fentanyl HighHighHigh[3][6]
Oliceridine Reduced potential compared to morphine at equianalgesic dosesReduced potential compared to morphine at equianalgesic dosesOpioid-related[10][12][17]
Compound 22 (pH-sensitive) Reduced potential suggested by preclinical dataReduced potential suggested by preclinical dataOpioid-related[9][18]
Sigma-1 Antagonists Low/NoneLow/NoneLow/None
Histamine H3 Antagonists Low/NoneLow/NoneLow/None

Preclinical and clinical data for Oliceridine suggest a modest but potentially clinically meaningful improvement in the side effect profile compared to morphine.[10][12][17] The risk of respiratory depression and gastrointestinal complications appears to be lower at equianalgesic doses.[10][12] For pH-sensitive agonists like Compound 22, the targeted activation in acidic tissues holds the promise of a significantly improved side effect profile, although this is yet to be fully validated in clinical settings.[9][18] The non-opioid piperidine derivatives are expected to be devoid of the classic opioid-related side effects, which would be a major advantage in the management of chronic pain.

Experimental Protocols: A Guide for Preclinical Evaluation

The following are standardized protocols for the key in vivo assays used to evaluate the analgesic effects of novel piperidine derivatives.

Hot Plate Test

This test assesses the response to a thermal pain stimulus and is primarily used to evaluate centrally acting analgesics.

  • Apparatus: A hot plate apparatus with a controlled temperature surface.

  • Procedure:

    • Acclimatize the animals (mice or rats) to the testing room for at least 30 minutes.

    • Set the hot plate temperature to a constant, non-injurious temperature (typically 55 ± 0.5°C).

    • Gently place the animal on the hot plate and start a timer.

    • Observe the animal for signs of nociception, such as licking a hind paw or jumping.

    • Stop the timer at the first sign of a nociceptive response and record the latency.

    • A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

    • Administer the test compound or vehicle and repeat the test at predetermined time points (e.g., 30, 60, 90, 120 minutes post-administration).

  • Data Analysis: The increase in latency to the nociceptive response compared to the vehicle-treated group is a measure of analgesic activity.

Tail-Flick/Tail Immersion Test

This assay measures the spinal reflex to a thermal stimulus.

  • Apparatus: A tail-flick apparatus with a radiant heat source or a water bath maintained at a constant temperature (e.g., 52 ± 0.5°C).

  • Procedure:

    • Gently restrain the animal.

    • Apply the radiant heat to a specific portion of the tail or immerse the distal portion of the tail in the hot water.

    • Measure the time it takes for the animal to "flick" or withdraw its tail.

    • A cut-off time (e.g., 10-15 seconds) is crucial to prevent tissue injury.

    • Administer the test compound or vehicle and measure the tail-flick latency at various time points.

  • Data Analysis: Analgesic effect is determined by the increase in tail-flick latency.

Formalin Test

This model assesses both nociceptive and inflammatory pain.[14][15][19]

  • Procedure:

    • Acclimatize the animal to a transparent observation chamber.

    • Inject a dilute solution of formalin (e.g., 2.5% in saline) into the plantar surface of one hind paw.

    • Immediately return the animal to the observation chamber and record the cumulative time spent licking or biting the injected paw.

    • The observation period is typically divided into two phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct nociceptor activation (nociceptive pain).

      • Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory processes and central sensitization.[19]

    • Administer the test compound prior to the formalin injection.

  • Data Analysis: The reduction in paw licking/biting time in each phase compared to the vehicle control indicates the analgesic and/or anti-inflammatory properties of the compound.

Respiratory Depression Assay

This is a critical safety assessment for opioid-like compounds.

  • Apparatus: A whole-body plethysmography chamber or a pulse oximeter adapted for rodents.

  • Procedure (Pulse Oximetry):

    • Acclimatize the animal to the restraint and the pulse oximeter sensor.

    • Obtain a baseline reading of respiratory rate and oxygen saturation (SpO2).

    • Administer the test compound or a positive control (e.g., morphine).

    • Monitor and record respiratory rate and SpO2 at regular intervals.

  • Data Analysis: A significant decrease in respiratory rate and/or SpO2 indicates respiratory depression.[20]

Experimental_Workflow cluster_0 Preclinical Analgesic Evaluation Start Novel Piperidine Derivative Dose_Response Dose-Response Studies Start->Dose_Response Hot_Plate Hot Plate Test Dose_Response->Hot_Plate Tail_Flick Tail-Flick Test Dose_Response->Tail_Flick Formalin_Test Formalin Test Dose_Response->Formalin_Test Efficacy_Assessment Analgesic Efficacy Assessment Hot_Plate->Efficacy_Assessment Tail_Flick->Efficacy_Assessment Formalin_Test->Efficacy_Assessment Safety_Assessment Safety Assessment Efficacy_Assessment->Safety_Assessment Respiratory_Depression Respiratory Depression Assay Safety_Assessment->Respiratory_Depression GI_Motility Gastrointestinal Motility Assay Safety_Assessment->GI_Motility Lead_Candidate Lead Candidate Selection Respiratory_Depression->Lead_Candidate GI_Motility->Lead_Candidate

Caption: A typical preclinical workflow for evaluating novel analgesic piperidine derivatives.

Conclusion: The Future of Pain Management

The development of novel piperidine derivatives represents a dynamic and promising frontier in the field of analgesia. By embracing innovative medicinal chemistry strategies, researchers are creating compounds with the potential to overcome the limitations of traditional pain medications. Biased µ-opioid agonists and pH-sensitive derivatives offer the prospect of retaining the potent analgesia of opioids while mitigating their debilitating side effects. Concurrently, the exploration of non-opioid targets like the sigma-1 and histamine H3 receptors opens up entirely new avenues for pain management, particularly for chronic and neuropathic pain states. The head-to-head comparison of these diverse approaches, grounded in robust preclinical data, is essential for identifying the most promising candidates to advance into clinical development and ultimately provide safer and more effective relief for patients suffering from pain.

References

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Oliceridine: Progress in Clinical Research on a New Analgesic Drug. (2025). Journal of Pain Research.
  • EFFECTS OF NEW PIPERIDINE DERIVATIVES WITH SUBSTITUTIONS IN THE 1ST AND 4TH POSITIONS IN NALOXONE SENSITIVE ANALGESY. (n.d.).
  • Oliceridine Approved for Management of Acute Pain. (2021). ASH Clinical News.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
  • What evidence supports the use of oliceridine for severe pain?. (2020). Drug Information Group, University of Illinois Chicago.
  • Oliceridine from Pharmacology to Clinical Application. (2021). Journal of Pharmacology and Clinical Toxicology.
  • Respiratory Depression Assay. (n.d.). Melior Discovery.
  • (2S)-1-(Arylacetyl)-2-(aminomethyl)piperidine derivatives: novel, highly selective .kappa. opioid analgesics. (n.d.).
  • Relationship between analgesia and respiratory depression for mu opioid receptor agonists in mice. (n.d.). PubMed.
  • Analgesic activity of alkyl piperidine derivatives. (2016). Pakistan Journal of Pharmaceutical Sciences.
  • Oliceridine in Patients With Acute Burn Injuries. (2022). ClinicalTrials.gov.
  • Synthesis and determination of acute and chronic pain activities of 1-[1-(3-methylphenyl) (tetralyl)]piperidine as a new derivative of phencyclidine via tail immersion and formalin tests. (2010). PubMed.
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017). Longdom Publishing.
  • Comparison of ED 50 of morphine, fentanyl and IQMF-4 obtained in the... (n.d.).
  • The formalin test: a quantitative study of the analgesic effects of morphine, meperidine, and brain stem stimulation in rats and cats. (1977).
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017). Longdom Publishing.
  • Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Figshare.
  • The formalin test: A quantitative study of the analgesic effects of morphine, meperidine, and brain stem stimulation in rats and c
  • 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. (n.d.). PubMed.
  • Discovery of Novel pH-Sensitive μ-Opioid Receptor Agonists as Potent Analgesics with Reduced Side Effects. (2025).
  • Opioid-induced respiratory depression: clinical aspects and pathophysiology of the respiratory network effects. (n.d.). American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • Biased versus Partial Agonism in the Search for Safer Opioid Analgesics. (2020). MDPI.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023).
  • Formalin Test. (2016).
  • Practice Guidelines for the Prevention, Detection and Management of Respiratory Depression Associated with Neuraxial Opioid Administration. (n.d.). American Society of Anesthesiologists (ASA).
  • Studies in opioid induced respiratory depression. (2021). University of Bristol Research Portal.
  • Discovery of Novel pH-Sensitive μ-Opioid Receptor Agonists as Potent Analgesics with Reduced Side Effects. (2025). PMC.
  • Formalin-Induced Nociceptive Pain Model. (n.d.).
  • Comparison of the ED50 of prophylactic butorphanol in preventing morphine-induced pruritus with or without palonosetron: a prospective, double-blinded, randomized dose–response trial using an up-down sequential alloc
  • Comparison of the sedative effects of morphine, meperidine or fentanyl, in combination with acepromazine, in dogs. (n.d.). SciELO.

Sources

Safety & Regulatory Compliance

Safety

4-(4-Bromo-phenyl)-1-ethyl-piperidine proper disposal procedures

For researchers and drug development professionals, the proper handling and disposal of complex chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. 4-(4-Bromo...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the proper handling and disposal of complex chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. 4-(4-Bromo-phenyl)-1-ethyl-piperidine is a highly valuable intermediate in pharmaceutical synthesis, but its structural composition presents a unique "dual-hazard" profile: it combines the corrosive, flammable reactivity of a basic tertiary amine with the environmental and thermal complexities of a halogenated organic compound.

As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets. This document provides a self-validating, mechanistic approach to the disposal of 4-(4-Bromo-phenyl)-1-ethyl-piperidine, ensuring you understand why specific protocols are necessary to protect your personnel and infrastructure.

I. Quantitative Hazard Profile

To establish a rigorous disposal protocol, we must first quantify the physical and chemical risks. While specific empirical data for the complete 4-(4-Bromo-phenyl)-1-ethyl-piperidine molecule can be sparse, we can establish a highly accurate predictive baseline by synthesizing data from its primary structural analogs: 1-ethylpiperidine and 4-(4-bromophenyl)piperidine.

Table 1: Predictive Physicochemical & Hazard Data

Property Predictive Value / Classification Mechanistic Implication Source Analog
Molecular Weight 268.19 g/mol Determines mass-balance for waste transport. Derived
Flash Point ~17 °C (62.6 °F) Highly Flammable. Vapors can ignite at room temperature. 1-Ethylpiperidine
Vapor Density Heavier than air Vapors will pool in low areas (sinks, floor drains), risking flashback explosions. N-Ethylpiperidine
Aqueous pH Highly Basic (>10) Corrosive. Will react violently with acidic waste streams. Piperidine
GHS Hazards Flam. Liq. 2, Skin Corr. 1B, Acute Tox. 3 Requires multi-hazard segregation and specialized PPE. 1-Ethylpiperidine

| Thermal Byproducts | HBr, Br₂, NOₓ, CO, CO₂ | Requires specialized high-temperature incineration with alkaline scrubbers. | Brominated Organics |

II. The Causality of Disposal: Mechanistic Logic (E-E-A-T)

Standard disposal procedures often fail when personnel do not understand the underlying chemistry of the waste. The disposal of 4-(4-Bromo-phenyl)-1-ethyl-piperidine is governed by two critical structural features:

1. The Halogenated Dilemma (The Bromophenyl Group) The presence of the carbon-bromine bond dictates that this chemical must be segregated exclusively as Halogenated Organic Waste . During thermal destruction (incineration), organically bound bromine is oxidized and released as hydrobromic acid (HBr) and bromine gas (Br₂) . If this waste is mistakenly routed to a standard municipal or non-specialized chemical incinerator, the HBr will rapidly corrode the incinerator linings, and the Br₂ can interfere with sulfur dioxide scrubbing systems . Furthermore, improper combustion temperatures can lead to the generation of highly toxic brominated dioxins and furans. Therefore, it must be processed by a licensed facility equipped with alkaline wet flue-gas scrubbers designed to neutralize acidic halogens.

III. Lifecycle & Disposal Workflow

The following diagram illustrates the logical progression of the chemical waste from generation to final thermal destruction, highlighting the critical safety interventions at each stage.

WasteWorkflow A Waste Generation 4-(4-Bromo-phenyl)-1-ethyl-piperidine B Chemical Segregation Halogenated Organic Waste Stream A->B Identify halogenated hazard C Primary Containment HDPE / PTFE Compatible Vessels B->C Prevent exothermic reactions D GHS & RCRA Labeling Flammable, Corrosive, Toxic C->D Ensure regulatory compliance E EHS Logistics Licensed Hazardous Transport D->E Institutional waste pickup F Thermal Destruction Incineration with Alkaline Scrubbers E->F Prevent HBr / Br2 release

Workflow for the safe segregation, containment, and thermal destruction of halogenated piperidines.

IV. Self-Validating Operational Disposal Protocol

To ensure absolute safety, every step in this protocol includes a built-in validation mechanism. Do not proceed to the next step until the validation is confirmed.

Step 1: Chemical Segregation & Compatibility Verification

  • Action: Designate a specific, chemically compatible waste stream strictly for "Halogenated Flammable Liquids." Never mix this compound with acids, strong oxidizers, or heavy metal waste .

  • Validation: Before adding 4-(4-Bromo-phenyl)-1-ethyl-piperidine to a bulk waste carboy, extract a 1 mL aliquot of the bulk waste and test its pH using indicator paper. Proceed only if the bulk waste is neutral or basic. If it is acidic, do not mix; start a new container.

Step 2: Primary Containment Selection

  • Action: Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers. Avoid metal containers (which can corrode) and lower-grade plastics that may degrade upon prolonged exposure to organic bases.

  • Validation: Perform a visual and tactile integrity check of the container. After adding the waste, leave the cap loosely threaded for 15–20 minutes. Monitor the container for any unexpected temperature rise (exotherm) or pressure buildup before applying the final torque to seal the cap.

Step 3: RCRA & GHS Labeling

  • Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: Halogenated Organic Liquid (Contains 4-(4-Bromo-phenyl)-1-ethyl-piperidine)."

  • Validation: Cross-reference the applied label against the required GHS pictograms: Flammable (GHS02), Corrosive (GHS05), and Toxic (GHS06) . Ensure the date of initial accumulation is clearly marked.

Step 4: Storage and EHS Handoff

  • Validation: Ensure the container is placed inside a secondary containment bin capable of holding at least 110% of the primary container's volume. Confirm that the Environmental Health and Safety (EHS) manifest explicitly notes the presence of "organically bound bromine" to guarantee proper routing to a scrubber-equipped incinerator .

V. Emergency Spill Response & Decontamination

In the event of a spill, standard laboratory cleanup procedures are insufficient due to the compound's volatility and flammability.

  • Evacuate & Isolate: Immediately evacuate all non-essential personnel. Extinguish all open flames and disable nearby electrical equipment to remove ignition sources, as vapors can travel along the ground and flash back .

  • Containment (The Absorbent Rule): Cover the spill entirely with dry sand, diatomaceous earth, or vermiculite .

    • Mechanistic Note:Do NOT use paper towels or combustible absorbent pads. Given the chemical's low flash point, introducing a high-surface-area combustible material creates a severe fire hazard. Non-combustible silicates smother the vaporization without adding fuel.

  • Collection: Use non-sparking tools (e.g., plastic or brass dustpans) to sweep up the saturated absorbent . Place it into a dedicated solid hazardous waste container.

  • Decontamination Validation: Wash the spill site thoroughly with water and a mild detergent. Validate decontamination by ensuring the absence of the compound's characteristic "pepper-like" amine odor in the ambient air .

VI. References

  • Penta Chemicals. "Piperidine - SAFETY DATA SHEET." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Guidance | I-WASTE DST." Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 13007, N-Ethylpiperidine." Available at: [Link]

Handling

A Senior Application Scientist's Guide to Handling 4-(4-Bromo-phenyl)-1-ethyl-piperidine

Authoritative Safety Protocols for Laboratory and Drug Development Professionals This document provides a comprehensive guide to the safe handling, use, and disposal of 4-(4-Bromo-phenyl)-1-ethyl-piperidine (CAS No. 6789...

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Author: BenchChem Technical Support Team. Date: March 2026

Authoritative Safety Protocols for Laboratory and Drug Development Professionals

This document provides a comprehensive guide to the safe handling, use, and disposal of 4-(4-Bromo-phenyl)-1-ethyl-piperidine (CAS No. 678996-45-7).[1] As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your operational safety and experimental integrity. The guidance herein is derived from an analysis of the compound's structural motifs—a halogenated aromatic ring and a piperidine core—and data from closely related chemical analogs. This conservative, science-led approach is essential for mitigating risks associated with novel or less-documented compounds.

Hazard Assessment: A Proactive Stance on Safety

Understanding a chemical's potential hazards is the bedrock of safe laboratory practice.[2] While comprehensive toxicological data for 4-(4-Bromo-phenyl)-1-ethyl-piperidine is not extensively published, a robust risk assessment can be formulated by examining structurally similar compounds, such as 4-(4'-bromophenyl)piperidine and 1-(4-Bromophenyl)piperidine. This analysis indicates that the compound should be treated with significant caution.

Based on GHS classifications of these analogs, 4-(4-Bromo-phenyl)-1-ethyl-piperidine is presumed to present the following hazards:

  • Harmful if swallowed (Acute toxicity, oral).[3][4]

  • Causes skin irritation .[3][5][6]

  • Causes serious eye irritation .[3][5][6]

  • May cause respiratory irritation .[3][6][7]

These hazards are summarized in the table below, providing a clear and immediate reference for all personnel.

Hazard Category GHS Classification Rationale and Primary Risk
Acute Oral Toxicity Category 4 (Harmful if swallowed)Ingestion can lead to adverse health effects. Accidental ingestion via contaminated hands is a primary risk pathway.[3][4]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Direct contact can cause inflammation, redness, and discomfort. The piperidine moiety is known to be corrosive/irritating.[5][6][8]
Eye Damage/Irritation Category 2A (Causes serious eye irritation)Accidental splashes or contact with airborne particles can result in significant eye damage.[6][7]
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[3][7]

Core Directive: Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The selection of specific equipment is not merely a checklist item; it is a scientifically-backed decision to create effective barriers against all potential exposure routes.[9]

Protection Type Specification Causality Behind Recommendation
Eye & Face Protection Chemical splash goggles compliant with ANSI/ISEA Z87.1 standards.[10]Protects against splashes and airborne particulates. Standard safety glasses offer insufficient protection from splashes from all angles. Contact lenses are strongly discouraged as they can trap and concentrate irritants against the cornea.[11]
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.[11][12]Prevents direct skin contact, a primary route of exposure causing irritation.[5] Glove selection must consider the breakthrough time for the solvents being used. Always inspect gloves for degradation before use and wash hands thoroughly after removal.[2][11]
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from accidental spills and contamination.[10][13] For large-scale operations or when there is a significant risk of splashing, a PVC apron should be worn over the lab coat.[11]
Respiratory Protection To be used within a certified chemical fume hood.This is an engineering control, which is the most effective way to reduce exposure to aerosols or dust.[9][13] A NIOSH-approved respirator with particulate filters may be required if work outside a fume hood is unavoidable and exposure limits may be exceeded, but this should only occur after a formal risk assessment.[7]

Operational Plan: Step-by-Step Handling & Storage Protocols

Adherence to a strict, procedural workflow is critical for minimizing exposure and preventing contamination.

Preparation and Weighing
  • Area Preparation : Confirm that the chemical fume hood is operational and the work surface is decontaminated and uncluttered.[10] Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[14]

  • Don PPE : Put on all required PPE as detailed in the table above before handling the primary container.[10]

  • Weighing : Perform all weighing operations on a calibrated analytical balance located inside the fume hood to contain any airborne particles.[10] Avoid generating dust during transfer.

Dissolution and Use
  • Solvent Addition : Slowly add the desired solvent to the vessel containing the weighed compound to minimize splashing.

  • Transfer : Use appropriate, clean glassware for all solution transfers.

  • Labeling : Clearly label all secondary containers with the full chemical name, concentration, and appropriate GHS hazard pictograms.[2]

Storage
  • Store 4-(4-Bromo-phenyl)-1-ethyl-piperidine in a tightly closed container in a cool, dry, and well-ventilated area.[7][15]

  • Keep it segregated from incompatible materials, such as strong oxidizing agents.[16]

  • Ensure the storage location is secure and accessible only to authorized personnel.[7]

The following diagram illustrates the logical flow of operations, from initial preparation to final disposal.

G cluster_prep 1. Pre-Handling Safety Check cluster_handling 2. Handling Operations (Inside Fume Hood) cluster_post 3. Post-Handling Procedures cluster_disposal 4. Waste Disposal prep_1 Verify Fume Hood Operation prep_2 Inspect & Don Full PPE prep_1->prep_2 prep_3 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep_2->prep_3 hand_1 Weigh Solid Compound prep_3->hand_1 Proceed to Handling hand_2 Prepare Solution hand_1->hand_2 hand_3 Perform Experiment hand_2->hand_3 post_1 Decontaminate Work Area hand_3->post_1 Experiment Complete disp_1 Segregate Halogenated Waste hand_3->disp_1 Generate Waste post_2 Properly Remove & Dispose of Gloves post_1->post_2 post_3 Wash Hands Thoroughly post_2->post_3 disp_3 Arrange for Professional Disposal post_3->disp_3 Final Step disp_2 Use Labeled, Sealed Container disp_1->disp_2 disp_2->disp_3

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Bromo-phenyl)-1-ethyl-piperidine
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4-(4-Bromo-phenyl)-1-ethyl-piperidine
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